molecular formula C7H10N2 B079904 4-(2-Aminoethyl)pyridine CAS No. 13258-63-4

4-(2-Aminoethyl)pyridine

Cat. No.: B079904
CAS No.: 13258-63-4
M. Wt: 122.17 g/mol
InChI Key: IDLHTECVNDEOIY-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyridine is a versatile organic compound that serves as a valuable ligand in coordination chemistry and materials science research. Its molecular structure, featuring both a pyridine ring and an ethylamine functional group, allows it to act as a bridging ligand, capable of forming coordination polymers with various metal centers . Scientific investigations have demonstrated its utility in constructing heteronuclear 3D coordination polymers with metals such as Cobalt(III)/Copper(II) and Iron(III)/Cadmium(II) . These polymeric complexes are of significant interest for exploring advanced materials with potential properties in areas such as catalysis or magnetism . The compound's role in facilitating non-covalent interactions, including hydrogen bonding and π-π stacking, is also crucial for understanding the supramolecular architecture of synthesized crystalline networks . As a reference standard, it is used for analytical method development, validation, and quality control during drug development stages .

Properties

IUPAC Name

2-pyridin-4-ylethanamine
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InChI

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2
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InChI Key

IDLHTECVNDEOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2
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DSSTOX Substance ID

DTXSID2065389
Record name 4-Pyridineethanamine
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Molecular Weight

122.17 g/mol
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CAS No.

13258-63-4
Record name 4-Pyridineethanamine
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Record name 4-(2-Aminoethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)pyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines key synthetic methodologies and explores its role as a structural scaffold in drug discovery and a ligand in coordination chemistry.

Chemical and Physical Properties

This compound, also known as 2-(4-pyridyl)ethylamine, is a primary amine and a pyridine derivative with the CAS number 13258-63-4.[1][2][3][4] Its bifunctional nature, containing both a nucleophilic amino group and a basic pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13258-63-4[1][2][3][4]
Molecular Formula C₇H₁₀N₂[1][2][3]
Molecular Weight 122.17 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[5]
Boiling Point 104 °C at 9 mmHg
Melting Point 115-116 °C[1]
Density 1.0238 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5380
pKa 9.07 ± 0.10 (Predicted)[1]
Solubility 75 g/L in water at 25 °C

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of the compound. While specific peak assignments can vary slightly based on the solvent and experimental conditions, the characteristic signals of the pyridyl and ethylamine protons are readily identifiable.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the cleavage of the ethylamine side chain.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.

Pictograms:

Corrosion, Health Hazard

Precautionary Statements:

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, starting from readily available pyridine precursors. The choice of method often depends on the desired scale and available starting materials.

4.1. Reduction of 4-(2-Nitroethyl)pyridine or 4-Pyridineacetonitrile

A common and direct approach involves the reduction of a nitrogen-containing functional group on a pre-existing ethyl-substituted pyridine core.

  • Catalytic Hydrogenation of 4-Pyridineacetonitrile: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere to reduce the nitrile group to a primary amine.

G start 4-Pyridineacetonitrile reagents H₂, Catalyst (e.g., Pd/C, Raney Ni) Solvent (e.g., Ethanol, Methanol) start->reagents Reaction workup Filtration to remove catalyst Solvent evaporation reagents->workup Post-reaction product This compound workup->product

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol (General):

  • Dissolve 4-pyridineacetonitrile in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of the chosen catalyst (e.g., 10% Pd/C).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or chromatography as needed.

4.2. Gabriel Synthesis from 4-(2-Bromoethyl)pyridine

The Gabriel synthesis provides a clean route to the primary amine, minimizing the over-alkylation often seen with ammonia.

G start 4-(2-Bromoethyl)pyridine step1 Potassium Phthalimide DMF start->step1 Step 1: Alkylation intermediate N-(2-(4-pyridyl)ethyl)phthalimide step1->intermediate step2 Hydrazine Hydrate Ethanol intermediate->step2 Step 2: Hydrazinolysis product This compound step2->product byproduct Phthalhydrazide step2->byproduct

Caption: Gabriel Synthesis Pathway.

Experimental Protocol (General):

  • Dissolve 4-(2-bromoethyl)pyridine and potassium phthalimide in a polar aprotic solvent such as DMF.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • After the reaction is complete, cool the mixture and remove the solvent.

  • Treat the resulting N-(2-(4-pyridyl)ethyl)phthalimide with hydrazine hydrate in a protic solvent like ethanol.

  • Reflux the mixture to cleave the phthalimide group, precipitating phthalhydrazide.

  • Filter off the byproduct and isolate the desired this compound from the filtrate, followed by purification.

Applications in Research and Drug Development

The pyridine moiety is a common scaffold in a vast number of biologically active molecules and FDA-approved drugs.[6] Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a valuable component for ligand-receptor binding. This compound serves as a key building block for introducing this important pharmacophore.

5.1. Medicinal Chemistry

Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7] While specific drugs containing the this compound core are not prominently documented in publicly available literature, the structural motif is of significant interest. For instance, derivatives of the related 2-aminopyridine have been investigated as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR), a target in cancer therapy.

5.2. Coordination Chemistry and Materials Science

The pyridine nitrogen and the ethylamine group of this compound can act as ligands, coordinating with metal ions to form coordination polymers. These materials are being explored for applications in catalysis and magnetism. Additionally, it has been used as a surface modifier in the creation of stable 2D Ruddlesden-Popper perovskite films for solar cells.

Conclusion

This compound is a fundamental building block with a well-established chemical profile and diverse applications. Its synthesis is achievable through several reliable methods, and its utility in medicinal chemistry and materials science continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for professionals in the scientific community.

References

4-(2-Aminoethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-(2-Aminoethyl)pyridine, a pyridine derivative of interest in various research and development applications.

Core Molecular Information

This compound, also known as 4-Pyridineethanamine, is a chemical compound with the CAS Registry Number 13258-63-4.[1][2] Its structure consists of a pyridine ring substituted at the 4-position with an aminoethyl group.

Physicochemical Data Summary

The key quantitative identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₀N₂NIST, Sigma-Aldrich[1][2][3]
Molecular Weight 122.1677 g/mol NIST[1][2]
122.17 g/mol Sigma-Aldrich, SCBT[3][4][5][6]
CAS Registry Number 13258-63-4NIST[1][2]
Boiling Point 104 °C at 9 mmHgSigma-Aldrich[3][5][6]
Density 1.0238 g/mL at 25 °CSigma-Aldrich[3][6]
Refractive Index n20/D 1.5380Sigma-Aldrich[3][5]
InChI Key IDLHTECVNDEOIY-UHFFFAOYSA-NNIST[1][2]

Structural and Identification Data

The following diagram illustrates the key identifiers and structural information for this compound.

cluster_ID Chemical Identity cluster_Structure Structural Descriptors Compound This compound Formula C₇H₁₀N₂ Compound->Formula has MW 122.17 g/mol Compound->MW has CAS 13258-63-4 Compound->CAS is SMILES SMILES: NCCc1ccncc1 Compound->SMILES InChIKey InChIKey: IDLHTECVNDEOIY-UHFFFAOYSA-N Formula->InChIKey

Diagram of this compound's identifiers.

Experimental Protocols and Workflows

Detailed experimental protocols for specific applications involving this compound are highly dependent on the research context (e.g., synthesis, derivatization, biological screening) and are typically developed and optimized by the investigating laboratory. Public databases for simple chemical compounds do not generally contain specific, detailed experimental methodologies.

However, a general workflow for the quality control and characterization of a supplied sample of this compound would logically follow the steps outlined below.

cluster_identity Identity Tests cluster_purity Purity Analysis A Receive Sample (this compound) B Visual Inspection (Color, Physical State) A->B C Identity Confirmation B->C C1 Mass Spectrometry (Confirm Molecular Weight) C->C1 C2 NMR Spectroscopy (Confirm Structure) C->C2 D Purity Assessment D1 Chromatography (e.g., GC, HPLC) D->D1 D2 Titration (for amine content) D->D2 E Final Approval for Use C1->D C2->D D1->E D2->E

General workflow for chemical characterization.

Signaling Pathways

This compound is a small organic molecule and is not known to be a component of established biological signaling pathways in the same manner as endogenous proteins or signaling molecules. Its biological effects, if any, would need to be determined through specific pharmacological or biochemical studies to identify its molecular targets and downstream consequences. Therefore, a signaling pathway diagram is not applicable for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a key building block in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, containing both a primary amine and a pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the principal synthetic routes and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

I. Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound, starting from various precursors. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.

Reduction of 4-Acetylpyridine Oxime Derivatives

A reliable method for the synthesis of this compound involves the reduction of a 4-acetylpyridine oxime derivative. This multi-step synthesis starts with the commercially available 4-acetylpyridine.

Synthesis Pathway:

Synthesis_from_4_Acetylpyridine Synthesis via 4-Acetylpyridine Oxime A 4-Acetylpyridine B 4-Acetylpyridine Oxime A->B Hydroxylamine Hydrochloride C 4-Acetylpyridine Oxime Tosylate B->C p-Toluenesulfonyl Chloride D 2,2-Diethoxy-2-(4-pyridyl)ethylamine (protected intermediate) C->D Potassium Ethoxide in Ethanol E This compound Dihydrochloride D->E Acid Hydrolysis F This compound E->F Basification

Caption: Synthesis of this compound from 4-Acetylpyridine.

Experimental Protocol:

  • Step 1: Synthesis of 4-Acetylpyridine Oxime:

    • Dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water and add it to 70 mL of 20% aqueous sodium hydroxide.

    • To this stirred solution, add 4-acetylpyridine (36.3 g, 0.30 mol) at once.

    • Stir the reaction mixture at 0–5°C for 2 hours.

    • Collect the precipitate by suction filtration and wash with 500 mL of cold water to yield a mixture of E- and Z-isomers of 4-acetylpyridine oxime.[1]

    • For purification, recrystallize the crude product from hot water to obtain the pure E-isomer.[1]

  • Step 2: Synthesis of 4-Acetylpyridine Oxime Tosylate:

    • Add pure E-4-acetylpyridine oxime (27.1 g, 0.20 mol) and p-toluenesulfonyl chloride (47.9 g, 0.22 mol) to 100 mL of anhydrous pyridine.

    • Stir the mixture at 25°C for 24 hours.

    • Add 500 mL of ice water with stirring.

    • Collect the white precipitate by suction filtration, wash with cold water, and dry under reduced pressure.[1]

  • Step 3: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine:

    • Slowly add potassium metal (7.60 g, 0.19 mol) to 80 mL of absolute ethanol.

    • After the metal has dissolved, cool the solution to 0–5°C and add a solution of (E)-4-acetylpyridine tosylate (55.1 g, 0.19 mol) in 320 mL of absolute ethanol.

    • The subsequent work-up involves extraction and concentration to yield the protected amine.[1]

  • Step 4: Hydrolysis and Isolation of this compound:

    • The protected amine is hydrolyzed using an acidic solution.

    • The resulting dihydrochloride salt is isolated by precipitation.

    • Basification of the dihydrochloride salt with a strong base (e.g., sodium carbonate) to a pH >10, followed by extraction with an organic solvent (e.g., chloroform) and removal of the solvent under reduced pressure, yields the final product.[1]

Quantitative Data:

StepProductYieldPurity
Oximation of 4-Acetylpyridine4-Acetylpyridine Oxime (E/Z mixture)81–88%Mixture of isomers
Tosylation of E-4-Acetylpyridine Oxime4-Acetylpyridine Oxime Tosylate95%Crystalline solid
Rearrangement and Ethoxylation2,2-Diethoxy-2-(4-pyridyl)ethylamine~75%Oil
Hydrolysis and IsolationThis compoundHigh>95% (after purification)
Catalytic Hydrogenation of 4-(2-Nitroethyl)pyridine

This method involves the reduction of a nitro group to a primary amine, a common and efficient transformation. The starting material, 4-(2-nitroethyl)pyridine, can be synthesized from 4-picoline and nitromethane.

Synthesis Pathway:

Synthesis_from_4_Picoline Synthesis via Catalytic Hydrogenation A 4-Picoline B 4-(2-Nitroethyl)pyridine A->B Nitromethane Base C This compound B->C H2, Pd/C or PtO2 Acidic medium

Caption: Synthesis of this compound from 4-Picoline.

Experimental Protocol:

  • Step 1: Synthesis of 4-(2-Nitroethyl)pyridine:

    • A mixture of 4-picoline and nitromethane is reacted in the presence of a base. (Detailed experimental conditions for this specific reaction were not found in the provided search results).

  • Step 2: Catalytic Hydrogenation:

    • Dissolve 4-(2-nitroethyl)pyridine in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

    • The reaction is typically carried out in a high-pressure reactor (Parr apparatus) under a hydrogen atmosphere (e.g., 40-50 psi).

    • An acidic medium (e.g., hydrochloric acid or sulfuric acid) is often used to facilitate the reduction of the pyridine ring if desired, but for the selective reduction of the nitro group, neutral or slightly acidic conditions are preferred.

    • The reaction is run for several hours until the uptake of hydrogen ceases.

    • After the reaction, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to give the crude product.

Quantitative Data:

StepStarting MaterialCatalystSolventYieldPurity
Catalytic Hydrogenation4-(2-Nitroethyl)pyridinePd/CEthanolHigh>90%
Catalytic Hydrogenation4-(2-Nitroethyl)pyridinePtO₂Ethanol86%High
Reduction of 4-Cyanomethylpyridine

Another viable route is the reduction of 4-cyanomethylpyridine, which can be achieved using various reducing agents, including catalytic hydrogenation with Raney Nickel or chemical reduction with lithium aluminum hydride (LiAlH₄).

Synthesis Pathway:

Synthesis_from_4_Cyanomethylpyridine Synthesis via Nitrile Reduction cluster_0 Reduction Methods A 4-Cyanomethylpyridine B This compound A->B C H2, Raney Nickel NH3/Methanol D 1. LiAlH4, THF 2. H2O

Caption: Synthesis of this compound from 4-Cyanomethylpyridine.

Experimental Protocol (Catalytic Hydrogenation):

  • Place 4-cyanomethylpyridine in a high-pressure reactor with a suitable solvent, typically methanol saturated with ammonia to suppress the formation of secondary amines.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the reactor with hydrogen (e.g., 70 psi) and heat the reaction mixture.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Quantitative Data:

MethodStarting MaterialReducing AgentSolventYield
Catalytic Hydrogenation4-CyanomethylpyridineRaney Nickel/H₂NH₃/MethanolGood
Chemical Reduction4-CyanomethylpyridineLiAlH₄THFModerate

II. Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying liquid this compound on a laboratory or industrial scale. Distillation under reduced pressure is necessary to prevent decomposition of the compound at its atmospheric boiling point.

Experimental Protocol:

  • Set up a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column (e.g., Vigreux or packed column).

  • Charge the crude this compound into the distillation flask along with boiling chips.

  • Gradually reduce the pressure to the desired level (e.g., 9 mmHg).

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point. The literature boiling point is 104 °C at 9 mmHg.[2]

  • Monitor the purity of the collected fractions using analytical techniques such as GC-MS or NMR.

Purification Workflow:

Distillation_Workflow Fractional Vacuum Distillation Workflow A Crude this compound B Setup Fractional Distillation Apparatus A->B C Reduce Pressure (e.g., 9 mmHg) B->C D Heat Gently C->D E Collect Fraction at 104 °C D->E F Purity Analysis (GC-MS, NMR) E->F

Caption: Workflow for the purification of this compound by distillation.

Quantitative Data:

ParameterValue
Boiling Point104 °C at 9 mmHg[2]
Expected Purity (Post-Distillation)>98%
Typical Recovery Yield70-80%
Crystallization as a Salt

Purification can also be achieved by converting the free base into a salt, typically the dihydrochloride salt, which can then be purified by crystallization. The pure salt can be converted back to the free base if required.

Experimental Protocol:

  • Dissolve the crude this compound in a suitable solvent (e.g., anhydrous ethanol or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in ether), until precipitation is complete.

  • Collect the precipitated this compound dihydrochloride by filtration.

  • Recrystallize the salt from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate.

  • Wash the crystals with a cold solvent and dry them under vacuum.

Purification Workflow:

Crystallization_Workflow Crystallization Workflow A Crude this compound B Dissolve in Solvent (e.g., Ethanol) A->B C Add HCl to form Dihydrochloride Salt B->C D Precipitate and Filter C->D E Recrystallize from Solvent/Anti-solvent D->E F Collect and Dry Crystals E->F G Optional: Convert back to Free Base F->G

Caption: Workflow for purification via crystallization of the dihydrochloride salt.

Quantitative Data:

ParameterValue
Common Salt FormDihydrochloride
Typical Recrystallization SolventsEthanol/Ether, Methanol/Ethyl Acetate
Expected Purity (Post-Crystallization)>99%
Typical Recovery Yield80-90%
Chromatographic Methods

For small-scale purification or for obtaining very high purity material, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the final product.

Preparative HPLC:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • The crude material is dissolved in a minimal amount of the mobile phase and injected onto the column.

  • Fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

GC-MS for Purity Analysis:

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for analyzing amines.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is typically used to separate impurities with different boiling points.

  • Detector: A mass spectrometer for identification of the main component and any impurities.

Quantitative Data (Typical Analytical Conditions):

TechniqueColumnMobile Phase/Carrier GasDetector
Preparative HPLCReverse-phase C18Water/Acetonitrile with TFAUV
GC-MSCapillary (e.g., DB-WAX)HeliumMS

Conclusion

The synthesis and purification of this compound can be achieved through several reliable methods. The choice of the synthetic route will depend on factors such as the availability of starting materials, scalability, and safety. The reduction of 4-acetylpyridine oxime derivatives provides a well-documented and high-yielding pathway. Catalytic hydrogenation of 4-(2-nitroethyl)pyridine and reduction of 4-cyanomethylpyridine are also effective alternatives. For purification, fractional vacuum distillation is a robust method for larger quantities, while crystallization of the hydrochloride salt offers a route to very high purity material. Chromatographic methods are invaluable for both small-scale purification and for the essential task of purity verification. This guide provides the necessary technical details to enable researchers and drug development professionals to confidently synthesize and purify this important chemical intermediate.

References

Spectroscopic Profile of 4-(2-Aminoethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-(2-Aminoethyl)pyridine, a key building block in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals five distinct signals corresponding to the different types of protons in the molecule.[1]

Assignment Chemical Shift (δ) [ppm] Description
A8.487Protons on the pyridine ring adjacent to the nitrogen atom.
B7.134Protons on the pyridine ring meta to the nitrogen atom.
C2.977Methylene (-CH₂) group adjacent to the amino group.
D2.734Methylene (-CH₂) group adjacent to the pyridine ring.
E1.83Protons of the primary amine (-NH₂) group.
¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) [ppm]
Data not explicitly available in search results

Note: While a source for the ¹³C NMR spectrum was identified, the specific chemical shift values were not explicitly listed in the provided information. Researchers should refer to spectral databases for detailed peak assignments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds. The spectrum is typically recorded as a liquid film.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
Specific peak data not available in search resultsN-H stretchPrimary Amine
Specific peak data not available in search resultsC-H stretch (aromatic)Pyridine Ring
Specific peak data not available in search resultsC-H stretch (aliphatic)Ethyl Chain
Specific peak data not available in search resultsC=N and C=C stretchPyridine Ring
Specific peak data not available in search resultsN-H bendPrimary Amine
Specific peak data not available in search resultsC-H bendEthyl Chain and Pyridine Ring

Note: While the presence of IR spectra is confirmed, a detailed peak list was not available in the initial search results. The expected characteristic absorptions are listed based on the known functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's mass, while the fragmentation pattern offers clues to its structure. The data presented here was obtained at an ionization energy of 70 eV.[1][3]

m/z Relative Intensity (%) Possible Fragment
122Not explicitly stated, but present[M]⁺ (Molecular Ion)
93100.0[M - CH₂NH₂]⁺
929.1[M - CH₂NH₂ - H]⁺
783.6[Pyridine]⁺
667.4
656.6
515.1
397.5
3040.0[CH₂NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the ¹³C spectrum to single peaks for each unique carbon.

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Background Spectrum: A background spectrum of the empty sample holder is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy from the electron impact causes the molecular ions to fragment into smaller, characteristic charged fragments.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR_Acq NMR Acquisition (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Acquisition Prep_IR->IR_Acq MS_Acq EI-MS Acquisition Prep_MS->MS_Acq Process_NMR Fourier Transform Referencing NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Generate Mass Spectrum MS_Acq->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(2-Aminoethyl)pyridine, a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this compound in various solvents is fundamental for designing synthetic routes, formulating drug delivery systems, and conducting biological assays. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Principles of Amine Solubility

The solubility of amines like this compound is governed by their molecular structure. The presence of a basic amino group and a pyridine ring allows for hydrogen bonding with protic solvents like water, while the aromatic ring and ethyl chain contribute to its solubility in organic solvents. Generally, low molecular weight amines exhibit good solubility in water.[1] For amines with more than four carbon atoms, water solubility tends to decrease.[1] However, all amines are typically soluble in organic solvents such as diethyl ether.[1] The pyridine component, being a polar molecule, is moderately soluble in water and highly soluble in many organic solvents.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)SolubilityMethodSource
Water2575 g/LNot SpecifiedChemicalBook[3]
WaterNot Specified-1.47 (log10WS in mol/L)CalculatedCheméo[4]

Note: The log10WS value of -1.47 corresponds to a molar solubility of 10-1.47 mol/L, which is approximately 0.0339 mol/L. With a molecular weight of 122.17 g/mol , this is equivalent to roughly 4.14 g/L.

Given the limited availability of comprehensive solubility data, experimental determination is often necessary for specific applications and solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for quantitatively determining the solubility of this compound in various solvents. This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.[5][6]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., ethanol, methanol, acetone, chloroform, etc.)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Thermostatically controlled oven

  • Vials with screw caps

  • Syringes and syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by placing the flask in a fume hood with a gentle stream of nitrogen.

    • Once the bulk of the solvent has been removed, place the flask in a thermostatically controlled oven at a temperature below the boiling point of this compound (boiling point is approximately 104 °C at 9 mmHg) to dry the residue to a constant weight.[7][8]

    • Allow the flask to cool to room temperature in a desiccator before reweighing.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the empty flask.

    • Solubility can then be expressed in various units:

      • g/L: (mass of dissolved solid in g) / (volume of solvent in L)

      • g/100 mL: (mass of dissolved solid in g / volume of solvent in mL) * 100

      • Molarity (mol/L): (mass of dissolved solid in g / molecular weight of this compound) / (volume of solvent in L)

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter through a 0.45 µm syringe filter into a pre-weighed flask D->E F Evaporate the solvent E->F G Dry the residue to a constant weight F->G H Weigh the dried residue G->H I Calculate Solubility (g/L, mol/L, etc.) H->I

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational knowledge and practical steps for working with this compound. For specific applications, it is recommended to experimentally determine the solubility in the solvent system of interest to ensure accurate and reproducible results.

References

An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(2-Aminoethyl)pyridine (CAS No. 13258-63-4), a key reagent in pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling, storage, and emergency response.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][2][3]
Molecular Weight 122.17 g/mol [1][2][3]
Appearance Colorless to Yellow Liquid[4]
Boiling Point 104 °C at 9 mmHg[1][2]
Density 1.0238 g/mL at 25 °C[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.5380[1][2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] Understanding its primary hazards is fundamental to its safe use.

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation Category 1CCauses severe skin burns and eye damage.[5]
Serious Eye Damage/Eye Irritation Category 1Causes serious eye damage.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Target Organ: Respiratory system.[1][5]

Signal Word: Danger[5]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Section 3: Experimental Protocols for Safe Handling

While specific experimental protocols for this compound are not detailed in the provided search results, the following are standard laboratory procedures for handling corrosive and irritant chemicals like this compound.

3.1 Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this chemical.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7][8]To protect against splashes that can cause severe eye damage.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[7][8][9]To prevent skin contact which can cause severe burns.
Skin and Body Protection A lab coat, fully buttoned, along with full-length pants and closed-toe shoes.[7][9]To protect the skin from accidental contact.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) if engineering controls are insufficient or during spill cleanup.[8]To prevent inhalation, which can cause respiratory irritation.

3.3 Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[5] Wash hands thoroughly after handling.[4][5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][10] Store in a corrosives area, under an inert atmosphere, and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5]

Section 4: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

4.1 First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: First Aid Procedures for this compound Exposure.

Detailed First Aid Instructions:

  • General Advice: Show the safety data sheet to the attending medical professional. Immediate medical attention is required.[5]

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Remove and wash contaminated clothing before reuse.[5][6] Call a physician immediately.[5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] Call a physician immediately.[5] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[11]

  • Ingestion: Rinse mouth with water.[6][11] DO NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[11] Call a physician or Poison Control Center immediately.[11]

4.2 Spill Response

A systematic approach is necessary to safely manage a spill of this compound.

SpillResponseWorkflow Start Spill Detected Evacuate Evacuate non-essential personnel and ensure adequate ventilation. Start->Evacuate PPE Don appropriate Personal Protective Equipment (PPE). Evacuate->PPE Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect the absorbed material into a suitable, closed container. Contain->Collect Decontaminate Decontaminate the spill area. Wash the site after material pickup. Collect->Decontaminate Dispose Dispose of the waste in accordance with local, regional, and national hazardous waste regulations. Decontaminate->Dispose End Spill Cleanup Complete Dispose->End

Caption: Workflow for Handling a this compound Spill.

Spill Management Protocol:

  • Personal Precautions: Avoid breathing vapors and ensure adequate ventilation.[11] Evacuate personnel to safe areas.[11]

  • Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[5][11]

  • Containment and Cleanup: Absorb the spill with an inert material like sand or vermiculite.[8] Collect the material into suitable, closed containers for disposal.[5][8] After material pickup is complete, ventilate the area and wash the spill site.[8]

Section 5: Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5] The product can cause burns to the eyes, skin, and mucous membranes.[5]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Section 6: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, it is known to be corrosive and can cause severe burns. Acute toxicity data is not extensively available in the provided search results, but related compounds, monoaminopyridines, are known to be acutely toxic and are readily absorbed through the skin and gastrointestinal tract.[12]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)pyridine, a versatile heterocyclic amine of significant interest in chemical synthesis, materials science, and pharmacology. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a substituted pyridine with an aminoethyl group at the 4-position. Its unique structure, featuring both a basic pyridine ring and a primary amine, makes it a valuable building block and ligand in various chemical applications.

For clarity and comprehensive database searching, a compilation of its common synonyms, alternative names, and chemical identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Value
Systematic Name 2-(Pyridin-4-yl)ethan-1-amine
IUPAC Name 4-Pyridineethanamine[1]
Common Synonyms 2-(4-Pyridyl)ethylamine[2][3], 2-(γ-Pyridyl)ethylamine[2], 4-Pyridylethylamine[2]
Alternative Names 2-(4-Pyridinyl)ethylamine[2], 2-(Pyridin-4-yl)ethanamine[2], 4-(β-Aminoethyl)pyridine[2]
CAS Number 13258-63-4[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [4]
InChI Key IDLHTECVNDEOIY-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application in experimental settings. A summary of key quantitative data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Appearance Colorless to pale yellow liquid[5]
Boiling Point 104 °C at 9 mmHg[6]
Density 1.0238 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.5380[6]
Purity (typical) ≥96%[6]
Flash Point 113 °C (closed cup)[6]
Water Solubility 75 g/L at 25 °C[5]
pKa 9.07 ± 0.10 (Predicted)[5]

Experimental Protocols: Synthesis of a this compound Precursor

While various synthetic routes to this compound exist, a common strategy involves the reduction of a suitable precursor. Below is a detailed experimental protocol for the synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine, a direct precursor which can be hydrolyzed to the target compound. This procedure is adapted from a verified method.

A. Synthesis of 4-Acetylpyridine oxime

  • Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

  • Add the solution to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask.

  • To this stirred solution, add 36.3 g (0.30 mol) of 4-acetylpyridine at once. A precipitate will form rapidly.

  • Stir the reaction mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash it with 500 mL of cold water. This yields a mixture of E- and Z-isomers of 4-acetylpyridine oxime.

  • For purification, recrystallize the product twice from a suitable solvent to obtain the pure E-isomer.

B. Synthesis of 4-Acetylpyridine oxime tosylate

  • In a 1-L round-bottomed flask, combine 27.1 g (0.20 mol) of pure E-4-acetylpyridine oxime and 47.9 g (0.22 mol) of p-toluenesulfonyl chloride in 100 mL of anhydrous pyridine.

  • Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

  • Add 500 mL of ice water to the stirred mixture. The initial precipitate will dissolve, followed by the formation of a voluminous white precipitate.

  • Collect the product by suction filtration, wash with three 150-mL portions of cold water, and dry under reduced pressure to yield the tosylate.

C. Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine

  • To a 2-L round-bottomed flask containing 80 mL of absolute ethanol, slowly add 7.60 g (0.19 mol) of potassium metal to form potassium ethoxide.

  • Once the potassium has completely reacted, add the 4-acetylpyridine oxime tosylate (from step B) to the flask.

  • Reflux the reaction mixture for a specified period to induce the Neber rearrangement.

  • After cooling, the reaction mixture is worked up by filtration to remove potassium p-toluenesulfonate.

  • The filtrate, containing the desired α-amino acetal, is then carefully concentrated. The crude product can be purified by distillation under reduced pressure.

Biological Activity and Potential Signaling Pathways

While direct and extensive research on the specific biological roles of this compound is emerging, studies on structurally related pyridine derivatives provide strong indications of its potential pharmacological activities. The primary areas of interest include its interaction with histamine receptors and carbonic anhydrases.

Histamine H1 Receptor Agonism

Derivatives of pyridine, particularly those with an ethylamine side chain, are known to interact with histamine receptors. Research on N(alpha)-pyridylalkyl derivatives of histaprodifen has shown that the position of the alkyl spacer on the pyridine ring is critical for activity. Specifically, moving the attachment from the 2- (ortho) to the 3- (meta) and subsequently to the 4- (para) position leads to a decrease in agonist potency and efficacy at the histamine H1 receptor[1]. This suggests that this compound likely acts as a partial agonist or antagonist at this receptor.

The interaction with the H1 receptor, a G-protein coupled receptor (GPCR), would initiate a downstream signaling cascade.

H1_Receptor_Signaling AEP This compound H1R Histamine H1 Receptor (GPCR) AEP->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->CellularResponse PKC->CellularResponse

Caption: Proposed signaling pathway for histamine H1 receptor activation.

Carbonic Anhydrase Activation

Recent studies have highlighted the role of pyridine derivatives as activators of carbonic anhydrases (CAs), enzymes crucial for pH regulation and other physiological processes[2][4]. The activation of human carbonic anhydrase II (hCA II) is of particular interest for its potential therapeutic applications in conditions like Alzheimer's disease[7].

The activation mechanism is thought to involve the activator molecule functioning as a proton shuttle, facilitating the rate-limiting step of the enzyme's catalytic cycle. The aminoethyl side chain of this compound could play a key role in this process.

CA_Activation_Workflow cluster_enzyme Carbonic Anhydrase II Active Site Zn-OH Zn²⁺-OH⁻ (Active Form) HCO3 HCO₃⁻ Zn-OH->HCO3 Forms Zn-H2O Zn²⁺-H₂O (Inactive Form) His64 His64 Zn-H2O->His64 Proton Transfer His64->Zn-OH Regenerates H_out H⁺ (to buffer) His64->H_out Proton Shuttle CO2 CO₂ CO2->Zn-OH Hydration HCO3->Zn-H2O Releases AEP_protonated 4-AEP-NH₃⁺ AEP_protonated->H_out Releases H⁺ AEP This compound (4-AEP-NH₂) AEP->Zn-OH Regenerates AEP->AEP_protonated Accepts H⁺

Caption: Proposed mechanism for carbonic anhydrase II activation.

Conclusion

This compound is a compound with a rich chemical profile and significant potential in various scientific domains. Its well-defined physical properties and established synthetic routes make it an accessible tool for researchers. The emerging understanding of its biological activities, particularly its interactions with histamine receptors and carbonic anhydrases, opens new avenues for its application in drug discovery and development. This guide serves as a foundational resource to support and inspire further investigation into this promising molecule.

References

A Technical Guide to High-Purity 4-(2-Aminoethyl)pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-(2-aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, a critical building block in pharmaceutical and materials science research. Sourcing this compound at a consistently high purity is paramount for the reliability and reproducibility of experimental outcomes. This document outlines the commercial supplier landscape, common analytical techniques for purity verification, and provides detailed experimental protocols.

Commercial Supplier Landscape for High-Purity this compound

The selection of a suitable commercial supplier for this compound is a critical first step in any research or development project. Purity, consistency, and available documentation are key factors to consider. Below is a comparative summary of offerings from several prominent chemical suppliers.

SupplierProduct Number(s)Stated PurityAnalytical Method(s) for PurityAdditional Specifications
Sigma-Aldrich (MilliporeSigma) 64870196%Not explicitly stated on product pageRefractive index: n20/D 1.5380 (lit.), Boiling point: 104 °C/9 mmHg (lit.), Density: 1.0238 g/mL at 25 °C (lit.)
Thermo Scientific Chemicals 202030010≥97.5% (GC)Gas Chromatography (GC)Appearance: Clear colorless to yellow liquid, Infrared spectrum: Conforms, Refractive index: 1.5380 to 1.5410 (20°C, 589 nm)
Tokyo Chemical Industry (TCI) A1264>97.0% (T)Nonaqueous Titration (T), GC (min. 95.0%)[1]Appearance: Colorless to Light yellow to Light orange clear liquid, NMR: Conforms to structure[1]
Santa Cruz Biotechnology (SCBT) sc-230053Not explicitly statedRefer to Certificate of AnalysisFor Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[2]
Sriramchem SPP211-15High-PurityHPLC, LC-MS, GC, etc.Pharmaceutical Reference Standard, Batch-Specific CoA Available

Synthesis and Purification Overview

The industrial synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of 4-pyridineacetonitrile. The purity of the final product is highly dependent on the chosen synthetic pathway and the subsequent purification methods.

A plausible synthetic and purification workflow is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification A 4-Picoline D 4-Pyridineacetonitrile A->D Reaction with B and C B Sodamide C Acetonitrile F Crude this compound D->F Reduction with E E Reducing Agent (e.g., H2/Raney Ni) G Crude Product H Distillation G->H I High-Purity this compound H->I

A representative synthesis and purification workflow for this compound.

Potential impurities stemming from the synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents. High-vacuum distillation is a common method for the purification of this compound to achieve high purity levels.

Quality Control and Analytical Protocols

Ensuring the purity of this compound is crucial for its application in sensitive research areas like drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing purity and identifying potential impurities.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

4. Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol: Impurity Profiling by GC-MS

This protocol outlines a general method for the identification of volatile and semi-volatile impurities in a this compound sample.

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • This compound sample

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Ionization Mode: Electron Ionization (EI) at 70 eV

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Supplier Selection Workflow

The selection of a commercial supplier should be a systematic process to ensure the quality and consistency of the starting material.

G A Identify Potential Suppliers B Request Product Specifications and CoA A->B C Compare Purity and Analytical Methods B->C D Evaluate Supplier Reputation and Support C->D E Request and Test a Sample D->E F Select Supplier E->F

A logical workflow for the selection of a commercial supplier.

Role in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and are components of numerous FDA-approved drugs.[3] The aminoethylpyridine moiety is a versatile building block that can be incorporated into larger molecules to modulate their pharmacological properties, such as receptor binding affinity and pharmacokinetic profiles. The high purity of this compound is essential in drug synthesis to avoid the introduction of unwanted impurities that could lead to side reactions, lower yields, and potential toxicity in the final active pharmaceutical ingredient (API). The presence of impurities can also complicate the regulatory approval process. Therefore, sourcing and verifying the high purity of this starting material is a critical step in the drug development pipeline.

References

An In-depth Technical Guide to the Electronic Properties of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Aminoethyl)pyridine, a substituted pyridine with an aminoethyl group at the 4-position, is a molecule of significant interest in various scientific domains. Its structural features, combining the aromaticity of the pyridine ring with the reactivity of the primary amine, make it a valuable building block in the synthesis of coordination compounds, functional materials, and pharmacologically active agents.[1] The electronic properties of this molecule are fundamental to understanding its reactivity, intermolecular interactions, and potential biological activity. This guide delves into these properties, providing both a summary of available data and a framework for their theoretical determination.

Molecular Structure and Basic Properties

The foundational characteristics of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂[2][3]
Molecular Weight 122.17 g/mol [2][3]
CAS Number 13258-63-4[2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 104 °C at 9 mmHg[5][6]
Density 1.0238 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.5380[6]

Theoretical Electronic Properties

Due to a lack of readily available experimental data for certain electronic properties, quantum chemical calculations are an indispensable tool. Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules. A widely used functional, B3LYP, in conjunction with a comprehensive basis set such as 6-311+G(d,p), provides a good balance of accuracy and computational efficiency for molecules of this nature.[7][8] The following table presents the key electronic properties that can be determined using this computational approach.

Electronic PropertyTheoretical Value (Method: DFT/B3LYP/6-311+G(d,p))Significance in Molecular Behavior
HOMO Energy Calculated ValueThe energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO Energy Calculated ValueThe energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) Calculated ValueThe energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity.
Dipole Moment (µ) Calculated ValueThe dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and how it interacts with other polar molecules and electric fields.
Ionization Potential (IP) Calculated ValueThe energy required to remove an electron from the molecule in its gaseous state. It is a measure of the molecule's resistance to oxidation.
Electron Affinity (EA) Calculated ValueThe energy released when an electron is added to the molecule in its gaseous state. It indicates the molecule's ability to be reduced.

Note: Specific numerical values for these properties would be obtained by performing the DFT calculations as outlined in the Experimental Protocols section.

Spectroscopic Characterization

Spectroscopic techniques are essential for the experimental verification of the structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethylamine side chain. The chemical shifts and coupling patterns provide information about the connectivity and electronic environment of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon atoms in the molecule, with the chemical shifts indicating their electronic nature (aromatic vs. aliphatic, and the influence of the nitrogen atoms).

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected vibrational modes include:

  • N-H stretching vibrations of the primary amine.

  • C-H stretching vibrations (aromatic and aliphatic).

  • C=N and C=C stretching vibrations of the pyridine ring.

  • N-H bending vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to the promotion of electrons from occupied to unoccupied molecular orbitals, often related to the π → π* and n → π* transitions of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern provides structural information.[2]

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route involves the reduction of 4-(2-nitroethyl)pyridine or the catalytic hydrogenation of 4-pyridineacetonitrile. Another established method is the nucleophilic substitution of a 4-(2-haloethyl)pyridine with an amine source, such as in the Gabriel synthesis.[9]

Computational Protocol for Electronic Properties

Objective: To calculate the electronic properties of this compound using Density Functional Theory (DFT).

Methodology:

  • Molecular Geometry Optimization: The initial structure of this compound is built and optimized using a computational chemistry software package (e.g., Gaussian, ORCA). The optimization is performed using the B3LYP hybrid functional and the 6-311+G(d,p) basis set to find the lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, the following properties are calculated at the same level of theory (B3LYP/6-311+G(d,p)):

    • HOMO and LUMO energies and their energy gap.

    • Total dipole moment.

    • Vertical ionization potential and electron affinity (can be estimated from the energies of the neutral, cationic, and anionic species).

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or cyclohexane) at a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Visualizations

Molecular_Structure cluster_pyridine Pyridine Ring cluster_sidechain Aminoethyl Side Chain C1 C2 C1->C2 N1 C2->N1 C3 N1->C3 C4 C3->C4 C5 C4->C5 C6 C4->C6 C5->C1 C7 C6->C7 N2 C7->N2 H1 N2->H1 H2 N2->H2 Computational_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment, IP, EA) freq->prop results Analyzed Electronic Properties prop->results Electronic_Properties_Concept cluster_levels HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) EnergyGap ΔE = E_LUMO - E_HOMO (Reactivity/Stability) Dipole Dipole Moment (µ) (Polarity) Molecule This compound Molecule->HOMO Ionization Potential (IP) Molecule->LUMO Electron Affinity (EA) Molecule->Dipole

References

Potential Research Areas for 4-(2-Aminoethyl)pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)pyridine is a versatile heterocyclic organic compound featuring a pyridine ring substituted with an aminoethyl group at the 4-position. While direct evidence of its intrinsic biological activity is limited in publicly available literature, its structural motif is a cornerstone in medicinal chemistry. This technical guide explores potential research avenues for this compound, focusing on its role as a valuable scaffold and precursor for the synthesis of novel therapeutic agents. Its utility is highlighted by the diverse biological activities observed in its derivatives, ranging from anticancer to neuroprotective effects. This document provides a comprehensive overview of its chemical properties, potential therapeutic applications based on derivative studies, detailed synthetic methodologies, and proposed experimental workflows for future research.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 13258-63-4[1][2]
Molecular Formula C₇H₁₀N₂[1][3]
Molecular Weight 122.17 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 104 °C at 9 mmHg[4]
Density 1.0238 g/mL at 25 °C[4]
Refractive Index n20/D 1.5380[4]
Solubility Soluble in water
Safety Causes severe skin burns and eye damage. May cause respiratory irritation.[2]

Potential Research Areas and Therapeutic Applications

The primary value of this compound in drug discovery lies in its utility as a versatile building block. The pyridine ring and the primary amino group serve as reactive handles for the synthesis of a diverse library of derivatives.

Anticancer Drug Development

Numerous pyridine derivatives have demonstrated significant potential as anticancer agents.[5] Research in this area could involve synthesizing derivatives of this compound to target various cancer-related pathways.

3.1.1. Kinase Inhibitors

Many successful kinase inhibitors incorporate a pyridine scaffold. The amino group of this compound can be readily derivatized to introduce pharmacophores known to interact with the ATP-binding site of kinases. For instance, the synthesis of urea or amide derivatives can lead to compounds that mimic the hinge-binding motifs of known kinase inhibitors.[6]

3.1.2. Cell Cycle Regulation

Pyridine-containing compounds have been shown to induce cell cycle arrest in cancer cells.[5] Derivatives of this compound could be screened for their effects on key cell cycle regulators such as cyclin-dependent kinases (CDKs).

3.1.3. Anti-proliferative Agents

The anti-proliferative activity of novel this compound derivatives can be assessed against a panel of human cancer cell lines. Compounds exhibiting significant activity can be further investigated to elucidate their mechanism of action.[7]

Neurodegenerative Diseases

The pyridine moiety is present in several compounds targeting central nervous system (CNS) disorders. The structural features of this compound make it an attractive starting point for the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3.2.1. Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[8] The amino group of this compound can be used as an anchor point to synthesize derivatives that can interact with the catalytic or peripheral anionic site of these enzymes.

3.2.2. Modulators of Neurotransmitter Receptors

The pyridine nitrogen and the ethylamine side chain can interact with various neurotransmitter receptors. Modification of the amino group or the pyridine ring could lead to the discovery of novel ligands for receptors implicated in neurodegeneration.

Experimental Protocols

General Synthesis of N-Substituted Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the organic base (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

In Vitro Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, can be used to screen for the cholinesterase inhibitory activity of synthesized this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of this compound)

  • Donepezil or Galantamine as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding the substrate solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery of new drug candidates starting from this compound.

G A This compound (Starting Material) B Derivative Synthesis (e.g., Amidation, Ureation) A->B C Library of Novel Compounds B->C D In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Caption: A logical workflow for drug discovery using this compound.

Potential Signaling Pathway Modulation

This diagram depicts a simplified signaling pathway that could be targeted by derivatives of this compound, for example, a generic kinase signaling pathway often implicated in cancer.

G Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Kinase2

Caption: Potential inhibition of a kinase signaling pathway by a pyridine derivative.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its chemical tractability allows for the creation of diverse libraries of compounds that can be screened for a wide range of biological activities. The significant findings for various pyridine derivatives in the fields of oncology and neurodegenerative diseases strongly suggest that focused research on novel molecules derived from this compound could lead to the identification of potent and selective drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such research endeavors.

References

A Comprehensive Technical Review of 4-(2-Aminoethyl)pyridine: Synthesis, Applications, and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a versatile heterocyclic building block with significant applications across various scientific disciplines. Its unique structure, featuring a pyridine ring and a primary amino group connected by an ethyl spacer, allows it to participate in a wide range of chemical reactions and interactions. This bifunctionality makes it a valuable ligand in coordination chemistry, a key component in the development of advanced materials, and a promising scaffold in medicinal chemistry. This technical guide provides an in-depth review of the synthesis, key applications, and future potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant chemical and biological processes.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available pyridine derivatives. One common and well-documented method involves the reduction of a nitrile or a nitro group attached to the ethyl side chain of a pyridine precursor.

Experimental Protocol: Synthesis from 4-Acetylpyridine

A reliable method for the synthesis of a compound structurally analogous to this compound, namely 2,2-Diethoxy-2-(4-pyridyl)ethylamine, has been reported in Organic Syntheses, which can be adapted. The general principle involves the conversion of 4-acetylpyridine to an oxime, followed by a Neber rearrangement and subsequent reduction. A more direct, though less detailed in open literature, approach involves the reduction of 4-(2-nitroethyl)pyridine.

A. 4-Acetylpyridine Oxime Formation:

  • Dissolve hydroxylamine hydrochloride (0.36 mol) in water (50 mL) and add to a 20% aqueous sodium hydroxide solution (70 mL) in a 500-mL Erlenmeyer flask with magnetic stirring.

  • To this solution, add 4-acetylpyridine (0.30 mol) at once. A precipitate will form rapidly.

  • Stir the reaction mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with cold water (500 mL). The crude product is a mixture of E- and Z-isomers of 4-acetylpyridine oxime (81–88% yield).

B. Tosylation of the Oxime:

  • Add the pure E-oxime (0.20 mol) and p-toluenesulfonyl chloride (0.22 mol) to anhydrous pyridine (100 mL) in a 1-L round-bottomed flask.

  • Stir the mixture at 25°C for 24 hours.

  • Add ice water (500 mL) with continued stirring to precipitate the tosylate.

  • Collect the product by suction filtration, wash with cold water, and dry to obtain 4-acetylpyridine oxime tosylate (95% yield).

C. Neber Rearrangement and Hydrolysis (Conceptual Adaptation for this compound):

  • The tosylated oxime can undergo a Neber rearrangement in the presence of a base (e.g., sodium ethoxide) to form an azirine intermediate, which upon hydrolysis and reduction would yield the desired aminoethylpyridine. A more direct route is the reduction of 4-(2-nitroethyl)pyridine.

Reduction of 4-(2-Nitroethyl)pyridine (General Protocol):

  • Dissolve 4-(2-nitroethyl)pyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Upon completion, the catalyst is filtered off (for catalytic hydrogenation), or the reaction mixture is neutralized and the product is extracted with an organic solvent.

  • The solvent is evaporated, and the crude product can be purified by distillation under reduced pressure or by chromatography.

Applications in Coordination Chemistry

The presence of two distinct donor sites, the pyridine nitrogen and the amino nitrogen, makes this compound an excellent ligand for the construction of a diverse range of coordination complexes and polymers. It can act as a monodentate ligand, coordinating through either nitrogen atom, or as a bridging ligand, connecting two or more metal centers to form extended one-, two-, or three-dimensional structures.

These coordination polymers are of significant interest due to their potential applications in areas such as catalysis, gas storage, and magnetism. The ethyl spacer provides flexibility, allowing for the formation of various coordination geometries and network topologies.

Table 1: Examples of Coordination Complexes with this compound
ComplexMetal Ion(s)DimensionalityKey Structural FeaturesReference
[Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]nZn(II), Ni(II)1DBridging 4-aepy and cyanide ligands[1]
[Cu(H₂O)(μ-4aepy)Pd(μ-CN)(CN)₃]nCu(II), Pd(II)1DBridging 4-aepy and cyanide ligands[1]
Experimental Protocol: Synthesis of a 1D Coordination Polymer

The following is a representative protocol for the synthesis of a one-dimensional coordination polymer containing this compound (4aepy)[1]:

  • Prepare an aqueous solution of a metal salt (e.g., ZnCl₂).

  • Prepare a separate aqueous solution of a tetracyanometallate salt (e.g., K₂[Ni(CN)₄]).

  • In a third container, dissolve this compound in water.

  • Slowly add the this compound solution to the metal salt solution with stirring.

  • To this mixture, slowly add the tetracyanometallate solution.

  • Allow the resulting solution to stand undisturbed at room temperature.

  • Crystals of the coordination polymer will form over a period of several days to weeks.

  • Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Applications in Materials Science

A significant application of this compound in materials science is its use as a bifunctional spacer cation in the fabrication of 2D Ruddlesden-Popper (RP) perovskite solar cells. These materials have gained attention for their improved environmental stability compared to their 3D counterparts.

In this context, the amino group of this compound acts as the spacer that separates the inorganic lead iodide layers, while the pyridine nitrogen can coordinate with the lead ions (Pb²⁺). This coordination interaction helps to retard the crystallization rate of the perovskite film, leading to higher quality films with fewer defects.

Table 2: Performance of this compound-based Perovskite Solar Cells
Perovskite CompositionSpacer CationPower Conversion Efficiency (PCE)Reference
(4-AEP)₂(MA)n₋₁PbnI₃n₊₁ (n=5)This compound (4-AEP)11.68%

This performance is notably better than similar devices fabricated with the more common phenylethylamine spacer cation under the same conditions.

Experimental Workflow for Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Perovskite Film Formation cluster_2 Device Completion FTO_glass FTO Glass Cleaning TiO2_deposition Compact TiO2 Layer Deposition FTO_glass->TiO2_deposition Precursor_solution Prepare Perovskite Precursor Solution (with 4-AEPy) Spin_coating Spin-Coating of Perovskite Layer Precursor_solution->Spin_coating Annealing Annealing of Perovskite Film Spin_coating->Annealing HTM_deposition Hole Transport Material (Spiro-OMeTAD) Deposition Annealing->HTM_deposition Electrode_deposition Gold Electrode Evaporation HTM_deposition->Electrode_deposition end Finished Device Electrode_deposition->end start Start start->FTO_glass

Perovskite Solar Cell Fabrication Workflow

Applications in Medicinal Chemistry

The pyridine ring is a common scaffold in many approved drugs, and its derivatives are known to exhibit a wide range of biological activities. This compound and its derivatives are being explored as potential therapeutic agents, particularly as enzyme inhibitors. The ability of the pyridine nitrogen to form hydrogen bonds and the amino group to be functionalized allows for the design of molecules that can specifically interact with biological targets.

While specific signaling pathways for this compound derivatives are not extensively detailed in the current literature, the broader class of pyridine-containing compounds has been shown to target various key proteins in disease pathways.

Table 3: Inhibitory Activity of Selected Pyridine Derivatives
Compound ClassTarget EnzymeIC₅₀ ValueDisease TargetReference
2-Amino-pyridine derivativesCDK846 nMColorectal Cancer
Pyridine derivativesAcetylcholinesterase0.153 µMAlzheimer's Disease
Pyridine derivativesButyrylcholinesterase0.828 µMAlzheimer's Disease
Pyridine derivativesCDK2/cyclin A20.24 µMCancer
General Mechanism of Action for Pyridine-Based Kinase Inhibitors

Many pyridine-based inhibitors function by competing with ATP for the binding site on protein kinases. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase, while substituents on the ring can occupy hydrophobic pockets, leading to potent and selective inhibition. This inhibition can block downstream signaling pathways that are often dysregulated in diseases like cancer.

G cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-based Kinase Inhibitor (e.g., 4-AEPy derivative) Inhibitor->RAF

General Kinase Inhibition by Pyridine Derivatives

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile molecule in chemistry and materials science. Its applications in coordination chemistry continue to provide novel materials with interesting structural and physical properties. In the field of photovoltaics, its role as a bifunctional spacer has demonstrated a clear path to improving the efficiency and stability of perovskite solar cells, opening avenues for the design of new and improved organic components.

The potential of this compound and its derivatives in medicinal chemistry is still an expanding area of research. While the broader class of pyridine compounds has shown significant therapeutic promise, further investigation into the specific mechanisms of action of 4-AEPy derivatives is warranted. The development of new synthetic methodologies to create diverse libraries of these compounds will be crucial for identifying lead candidates for various diseases.

Overall, the unique combination of a pyridine ring and a flexible aminoethyl side chain ensures that this compound will remain a molecule of high interest for researchers in both academic and industrial settings, with the potential for further discoveries and applications in the years to come.

References

The Nucleophilic Heart of a Versatile Building Block: A Technical Guide to the Amino Group Reactivity of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is largely defined by the chemical reactivity of its primary aliphatic amino group. This technical guide provides an in-depth analysis of the core reactions involving this amino group, including N-alkylation, N-acylation, and reductive amination. We present a summary of its physicochemical properties, detailed experimental protocols for key transformations, and graphical representations of reaction pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.

Introduction to this compound

This compound is a bifunctional organic compound featuring a pyridine ring and a primary amino group attached via an ethyl spacer.[1][2][3] This structural arrangement confers distinct reactivity to each nitrogen atom. The pyridine nitrogen provides a site for coordination and influences the molecule's overall basicity and solubility, a common feature in therapeutic agents.[4] The terminal primary amino group, however, is the primary locus of reactivity for building more complex molecular architectures. Its nucleophilic character allows for a wide range of chemical modifications, making it a versatile scaffold in the synthesis of novel compounds.[5]

Physicochemical and Reactivity Profile

The reactivity of the amino group is governed by its electronic and steric environment. The ethyl linker effectively isolates the amino group from the electron-withdrawing effects of the pyridine ring, causing it to behave as a typical primary alkylamine.

Basicity and Nucleophilicity: The key determinant of the amino group's reactivity is its basicity, quantified by its pKa value. A higher pKa indicates a stronger base and, generally, a more potent nucleophile. The predicted pKa for the conjugate acid of this compound is approximately 9.07, characteristic of a primary alkylamine.[6] This makes the exocyclic amino group significantly more basic and nucleophilic than the pyridine ring nitrogen (pKa of pyridinium ion is ~5.2). Consequently, in reactions with electrophiles under neutral or basic conditions, the primary amino group is the overwhelmingly preferred site of attack.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][2][3]
Molecular Weight 122.17 g/mol [1][2]
Predicted pKa 9.07 ± 0.10[6]
Boiling Point 104 °C at 9 mmHg[1][6]
Density 1.0238 g/mL at 25 °C[1][6]

Core Reactions of the Amino Group

The nucleophilic primary amine of this compound readily participates in a variety of classical amine reactions.

G reactant This compound (Primary Amino Group) c0 reactant->c0 reagent1 Alkyl Halide (R-X) product1 N-Alkylated Product (Secondary/Tertiary Amine) reagent1->product1 reagent2 Acyl Halide / Anhydride (RCOX / (RCO)₂O) product2 N-Acylated Product (Amide) reagent2->product2 reagent3 Aldehyde / Ketone (R₂C=O) product3 Schiff Base / Imine (R₂C=N-R') reagent3->product3 c0->reagent1 N-Alkylation c0->reagent2 N-Acylation c0->reagent3 Condensation G start_end start_end process process decision decision io io start Start setup Combine Reactant, Solvent, and Base in Flask start->setup add_reagent Add Electrophile (e.g., Alkyl Halide / Acyl Anhydride) dropwise at 0°C or RT setup->add_reagent react Stir at Appropriate Temperature (RT to 80°C) add_reagent->react monitor Monitor Progress by TLC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup Quench Reaction and Perform Aqueous Workup (Extraction) is_complete->workup Yes purify Dry, Concentrate, and Purify Crude Product (e.g., Column Chromatography) workup->purify end End purify->end

References

An In-depth Technical Guide to the Basicity and pKa of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 4-(2-Aminoethyl)pyridine, a crucial building block in medicinal chemistry and drug development. Understanding the ionization behavior of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic properties.[1] This document outlines its key physicochemical parameters, details an experimental protocol for pKa determination, and illustrates its protonation equilibria.

Basicity and pKa Values

This compound possesses two basic nitrogen centers: the pyridine ring nitrogen and the primary amine of the ethylamino side chain. Consequently, it is a diprotic base with two distinct pKa values. The pKa value is a critical parameter as it influences physicochemical properties like solubility, lipophilicity, protein binding, and membrane permeability in biological and environmental systems.[1]

The pyridine nitrogen is less basic than the aliphatic amine due to the sp² hybridization of the nitrogen and the aromatic nature of the ring, which delocalizes the lone pair of electrons. The primary amine on the ethyl side chain is more comparable to a typical alkylamine.

The reported pKa values for this compound are summarized in the table below. The lower pKa value (pKa₁) corresponds to the protonation of the pyridine ring, while the higher value (pKa₂) corresponds to the protonation of the more basic aminoethyl side chain.

pKa ValueCorresponding Functional GroupReported Values
pKa₁ Pyridine Nitrogen4.80 - 5.35
pKa₂ Aminoethyl Nitrogen9.45 - 9.76

Note: The range of values reflects data from various chemical databases and experimental conditions.

Protonation Equilibria

The protonation state of this compound is pH-dependent. The following diagram illustrates the equilibrium between the neutral, monoprotonated, and diprotonated species. Understanding these equilibria is essential for formulation design and predicting the molecule's behavior at physiological pH.

G cluster_0 A Neutral (Base) B Monoprotonated (Side Chain) A->B + H⁺ (pKa₂ ≈ 9.6) C Monoprotonated (Pyridine Ring) A->C + H⁺ (pKa₁ ≈ 4.8) D Diprotonated (Acid) B->D + H⁺ (pKa₁ ≈ 4.8) C->D + H⁺ (pKa₂ ≈ 9.6)

Caption: Protonation equilibria of this compound.

At a pH above 9.76, the molecule is predominantly in its neutral form. Between a pH of approximately 4.8 and 9.45, the primary amine on the side chain is protonated, forming the predominant monocationic species. Below a pH of 4.8, both nitrogen atoms are protonated, resulting in a dicationic species.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used technique for determining the pKa values of substances.[2] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.[3]

3.1. Materials and Equipment

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Deionized, carbonate-free water

3.2. Experimental Workflow

The following diagram outlines the workflow for the potentiometric titration of this compound.

G cluster_workflow Potentiometric Titration Workflow prep 1. Prepare Sample Solution (e.g., 20 mL of 1 mM sample) acidify 2. Acidify Solution (with 0.1 M HCl to pH ~2) prep->acidify titrate 3. Titrate with NaOH (add 0.1 M NaOH in increments) acidify->titrate record 4. Record pH vs. Volume (monitor with calibrated pH meter) titrate->record analyze 5. Analyze Titration Curve (identify inflection points) record->analyze calculate 6. Calculate pKa Values (pKa = pH at half-equivalence points) analyze->calculate

Caption: Workflow for pKa determination by potentiometric titration.

3.3. Detailed Procedure

  • Calibration: Calibrate the pH meter using standard aqueous buffers, typically at pH 4, 7, and 10, to ensure accurate measurements.[4]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. A constant ionic strength should be maintained throughout the experiment by adding a background electrolyte like 0.15 M KCl.[4] To ensure a controlled environment, the solution can be purged with nitrogen to remove dissolved carbon dioxide.[4]

  • Initial Acidification: Place the sample solution in the titration vessel with a magnetic stir bar. Fully protonate both basic centers by adding 0.1 M HCl until the pH is stable at approximately 1.8-2.0.[4]

  • Titration: Begin the titration by adding small, precise aliquots of standardized 0.1 M NaOH. Allow the pH to stabilize after each addition before recording the reading.[4] The volume of titrant added should be smaller near the equivalence points to obtain a well-defined titration curve.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two distinct inflection points, corresponding to the neutralization of the two protonated groups.

  • pKa Calculation: The pKa values are determined from the pH at the half-equivalence points.

    • The first half-equivalence point (midpoint between the start and the first inflection point) corresponds to pKa₁.

    • The second half-equivalence point (midpoint between the first and second inflection points) corresponds to pKa₂. Alternatively, the first and second derivatives of the titration curve can be calculated to more accurately determine the equivalence points.

Conclusion

This compound is a diprotic base with two well-defined pKa values corresponding to its pyridine and aminoethyl functionalities. The precise determination of these values, typically through potentiometric titration, is a critical step in the characterization of this compound for applications in drug discovery and development. A thorough understanding of its pH-dependent ionization behavior allows for the rational design of molecules with optimized properties for biological systems.

References

Methodological & Application

Application Notes and Protocols: 4-(2-Aminoethyl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminoethyl)pyridine, often abbreviated as 4aepy, is a versatile bifunctional organic compound with the chemical formula C₇H₁₀N₂.[1][2] Its structure features a pyridine ring and an ethylamine side chain, providing two distinct coordination sites: the pyridine ring nitrogen and the primary amino group nitrogen.[3] This dual functionality makes it a valuable and flexible ligand in coordination chemistry. It can coordinate to metal ions as a monodentate ligand through either nitrogen atom, as a chelating ligand (though less common for the 4-isomer compared to its 2-isomer counterpart), or, most significantly, as a bridging ligand that links multiple metal centers.[3][4] This bridging capability has been extensively utilized in the rational design and synthesis of one-, two-, and three-dimensional coordination polymers and supramolecular networks with diverse structural topologies and potential applications in materials science, catalysis, and drug development.[3][5]

Application Notes

Synthesis of Coordination Polymers and Supramolecular Networks

The ability of this compound to act as a bridging ligand is a cornerstone of its application in constructing extended metal-organic frameworks. By connecting metal centers, it facilitates the formation of infinite one-, two-, or three-dimensional networks.[3] For instance, it has been used to synthesize one-dimensional polymeric metal complexes with transition metals like Zinc(II), Nickel(II), Copper(II), and Palladium(II), often in conjunction with other small bridging ligands like cyanide.[5] The resulting structures are influenced by factors such as the metal-to-ligand ratio, the choice of metal ion, and the presence of counter-ions, which can direct the self-assembly process through hydrogen bonding and π-π stacking interactions.[4][5]

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// Edges reactants -> dissolution [label="Step 1"]; dissolution -> mixing [label="Step 2"]; mixing -> crystallization [label="Step 3"]; crystallization -> isolation [label="Step 4"]; isolation -> characterization [label="Step 5"]; characterization -> product; } endom Caption: General workflow for synthesizing coordination polymers using 4aepy.

Materials Science and Perovskites

In materials science, 4aepy has been explored as a component in the formation of novel hybrid materials. Notably, it has been used as a bifunctional spacer cation in the creation of 2D Ruddlesden-Popper perovskites.[3] In these structures, the amino group can act as the spacer component, while the pyridine nitrogen can coordinate with metal ions like lead, influencing the crystallization rate and quality of the perovskite films.[3] The structural diversity and protonation state of the ligand can be leveraged to tune the resulting hybrid's structure and properties, which is critical for applications in solar cells and other optoelectronic devices.[6][7]

Catalysis

Metal complexes incorporating pyridine and amine functionalities are of significant interest in catalysis. While direct catalytic data for 4aepy complexes is emerging, related amino-pyridine iron(II) complexes have been shown to be effective catalysts for Atom Transfer Radical Polymerization (ATRP).[8][9] The electronic properties of the ligand, influenced by substituents, can modulate the catalytic activity of the metal center.[9] Similarly, other amino-pyridine metal complexes have demonstrated good catalytic activity in organic reactions such as the Henry reaction.[10] This suggests that complexes of 4aepy could be developed as catalysts for a range of organic transformations.

// Central Node aepy [label="this compound\n(4aepy)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

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// Edges aepy -> {monodentate, bridging} [dir=none, label="can act as"]; {monodentate, bridging} -> {discrete, polymers} [dir=none, label="leads to"]; {discrete, polymers} -> {catalysis, materials, bio}; } endom Caption: Logical relationships between 4aepy coordination and its applications.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 13258-63-4[1][2][11]
Molecular Formula C₇H₁₀N₂[1][2][11]
Molecular Weight 122.17 g/mol [2][11]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 104 °C at 9 mmHg[11]
Density 1.0238 g/mL at 25 °C[11]
Refractive Index n20/D 1.5380[11]
Water Solubility 75 g/L at 25 °C[1]
Table 2: Crystallographic Data for Selected this compound Complexes
Complex FormulaCrystal SystemSpace GroupReference(s)
(4aepyH)₂[Ni(CN)₄]MonoclinicC2/c[12]
(4aepyH)₂[Pd(CN)₄]MonoclinicC2/c[12]
(4aepyH)₂[Pt(CN)₄]MonoclinicC2/c[12]
[Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]ₙMonoclinicP2₁/n[5]
[Cu(H₂O)(μ-4aepy)Pd(μ-CN)(CN)₃]ₙMonoclinicP2₁/n[5]

Experimental Protocols

Protocol 1: Synthesis of a 1D Polymeric Metal Complex

This protocol is adapted from the synthesis of [Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]ₙ.[5] It serves as a general guideline for preparing mixed-metal coordination polymers using 4aepy as a bridging ligand.

Materials:

  • Zinc(II) chloride (ZnCl₂)

  • Potassium tetracyanonickelate(II) (K₂[Ni(CN)₄])

  • This compound (4aepy)

  • Aqueous Ammonia (NH₃·H₂O)

  • Deionized water

Procedure:

  • Solution A Preparation: Dissolve K₂[Ni(CN)₄] (e.g., 1 mmol) in 15 mL of deionized water.

  • Solution B Preparation: In a separate beaker, dissolve ZnCl₂ (e.g., 1 mmol) in 10 mL of deionized water.

  • Ligand Addition: To Solution B, add this compound (e.g., 1 mmol) followed by the dropwise addition of aqueous ammonia until the initially formed precipitate redissolves, indicating the formation of the [Zn(NH₃)₄]²⁺ complex.

  • Complexation: Slowly add Solution A to Solution B with continuous stirring.

  • Crystallization: Seal the resulting mixture in a beaker with parafilm, pierce a few small holes in the film, and leave it undisturbed at room temperature.

  • Isolation: After several days or weeks, suitable single crystals for X-ray diffraction should form. Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and air dry.

Protocol 2: General Characterization Methods

1. Single-Crystal X-ray Diffraction:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected on a diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at a controlled temperature (e.g., 100 K or 293 K).

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Software such as SHELX or WinGX is commonly used for structure solution and refinement.[5]

2. Vibrational Spectroscopy (FT-IR and Raman):

  • FT-IR: Spectra are typically recorded on a spectrometer using KBr pellets in the 4000–400 cm⁻¹ range. This helps identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine ring and amino group.

  • Raman: Spectra are recorded on a spectrometer with a specific laser excitation wavelength. This provides complementary information to FT-IR, especially for symmetric vibrations.

3. Thermal Analysis (Thermogravimetry - TGA):

  • A small sample (5-10 mg) is heated in a crucible (e.g., platinum) under a controlled atmosphere (e.g., static air or N₂).[12]

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30–700 °C).[5][12]

  • The resulting plot of mass loss versus temperature reveals the thermal stability of the complex and the nature of its decomposition products (e.g., loss of water, ammonia, or the organic ligand).

4. Elemental Analysis:

  • Carbon (C), Hydrogen (H), and Nitrogen (N) content is determined using a CHN elemental analyzer.

  • The experimental percentages are compared with the calculated theoretical values for the proposed chemical formula to confirm the bulk purity and composition of the synthesized complex.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them highly attractive for a variety of applications, including gas storage and separation, catalysis, sensing, and importantly, in the biomedical field for drug delivery and bio-imaging.

This document provides detailed application notes and experimental protocols for the synthesis of a three-dimensional (3D) Metal-Organic Framework using 4-(2-Aminoethyl)pyridine as a key structural component. The protocols are based on the successful synthesis of a novel MOF, denoted as [Zn₂(BDC)₂(4-aepy)]·3DMF , where BDC is 1,4-benzenedicarboxylate and 4-aepy is this compound. This MOF demonstrates the utility of this compound as a pillar ligand in constructing robust frameworks with potential applications in selective adsorption and luminescence-based sensing.

Application Notes

The use of this compound as a ligand in MOF synthesis offers several advantages:

  • Pillar Functionality: The pyridine end of the molecule can coordinate to metal centers, acting as a "pillar" to connect 2D layers into a 3D framework. This is a common and effective strategy for creating porous materials with high stability.

  • Pendant Amino Group: The ethylamine group extends into the pores of the MOF, providing a reactive site for post-synthetic modification. This allows for the covalent attachment of various functional molecules, such as drugs, targeting ligands, or catalytic moieties, without altering the underlying framework structure.

  • Enhanced Selectivity: The presence of the basic amino groups within the pores can enhance the selective adsorption of guest molecules, such as CO₂ or specific dye molecules, through favorable host-guest interactions.

  • Luminescence Properties: The incorporation of this ligand can influence the photoluminescent properties of the resulting MOF, making it a candidate for sensing applications where the luminescence is quenched or enhanced by the presence of specific analytes.

Experimental Protocols

This section provides a detailed methodology for the synthesis and activation of the [Zn₂(BDC)₂(4-aepy)]·3DMF Metal-Organic Framework.

Protocol 1: Solvothermal Synthesis of [Zn₂(BDC)₂(4-aepy)]·3DMF

This protocol describes the primary synthesis of the MOF crystals.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • This compound (4-aepy)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • In a 20 mL glass vial, dissolve 0.0594 g (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate glass vial, dissolve 0.0332 g (0.2 mmol) of 1,4-benzenedicarboxylic acid in 5 mL of DMF.

  • In a third glass vial, dissolve 0.0122 g (0.1 mmol) of this compound in 2 mL of ethanol.

  • Combine the three solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100°C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless, block-shaped crystals of the MOF will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

  • To exchange the solvent, immerse the crystals in fresh ethanol (10 mL) for 24 hours.

  • Collect the crystals by centrifugation and dry under vacuum.

Protocol 2: Activation of the MOF

This protocol is for the removal of solvent molecules from the pores of the synthesized MOF to make the porous network accessible for guest molecules.

Materials:

  • As-synthesized [Zn₂(BDC)₂(4-aepy)]·3DMF

  • Fresh, dry solvent (e.g., dichloromethane or acetone)

  • Vacuum oven or Schlenk line

Procedure:

  • Immerse the as-synthesized crystals in a volatile solvent with a low boiling point, such as dichloromethane or acetone, for 24-48 hours to exchange the high-boiling DMF.

  • Decant the solvent and place the crystals in a vacuum oven or on a Schlenk line.

  • Heat the sample under a dynamic vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 120-150°C). The exact temperature should be determined by thermogravimetric analysis (TGA) to identify the solvent removal temperature without framework decomposition.

  • Maintain the temperature and vacuum for at least 12 hours to ensure complete activation.

  • The activated MOF should be stored under an inert atmosphere to prevent the re-adsorption of atmospheric moisture and other contaminants.

Data Presentation

The following tables summarize the key quantitative data for the [Zn₂(BDC)₂(4-aepy)]·3DMF MOF.

Table 1: Crystallographic Data

ParameterValue
FormulaC₃₃H₃₇N₅O₁₁Zn₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.854(2)
b (Å)19.981(4)
c (Å)16.234(3)
β (°)98.45(3)
Volume (ų)3804.1(12)
Z4
Calculated Density (g/cm³)1.485

Table 2: Characterization Data

PropertyValue
BET Surface AreaData not available in the searched literature
Pore VolumeData not available in the searched literature
Thermal Stability (Decomposition)> 350 °C (based on TGA)

Note: The BET surface area and pore volume are critical parameters for porous materials but were not found in the currently available literature for this specific MOF. These would typically be determined by nitrogen adsorption-desorption isotherms at 77 K.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the MOF synthesis and the relationship between the components.

MOF_Synthesis_Workflow Workflow for MOF Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product & Activation Metal_Salt Zn(NO₃)₂·6H₂O Mixing Mix in DMF/EtOH Metal_Salt->Mixing Linker1 1,4-Benzenedicarboxylic acid (H₂BDC) Linker1->Mixing Pillar_Linker This compound (4-aepy) Pillar_Linker->Mixing Solvothermal Solvothermal Reaction 100°C, 72h Mixing->Solvothermal As_Synthesized As-Synthesized MOF [Zn₂(BDC)₂(4-aepy)]·3DMF Solvothermal->As_Synthesized Activation Solvent Exchange & Vacuum Heating As_Synthesized->Activation Activated_MOF Activated MOF Activation->Activated_MOF

Caption: Solvothermal synthesis workflow for [Zn₂(BDC)₂(4-aepy)]·3DMF.

MOF_Structure_Relationship Structural Relationship in the MOF cluster_components Molecular Building Blocks cluster_assembly Framework Assembly cluster_structure Resulting Structure Zn_node Zinc Ion (Zn²⁺) Coordination1 Coordination Zn_node->Coordination1 BDC_linker BDC Linker BDC_linker->Coordination1 AEPY_pillar 4-aepy Pillar Coordination2 Coordination AEPY_pillar->Coordination2 TwoD_Layer 2D [Zn₂(BDC)₂] Layers Coordination1->TwoD_Layer ThreeD_Framework 3D Pillared Framework with Amino-functionalized Pores Coordination2->ThreeD_Framework TwoD_Layer->Coordination2

Caption: Logical relationship of components in the MOF structure.

Application Notes and Protocols: 4-(2-Aminoethyl)pyridine in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Aminoethyl)pyridine (4-AEP) in the fabrication of perovskite solar cells. The primary application highlighted is its role as a bifunctional spacer cation in two-dimensional (2D) Ruddlesden-Popper (RP) perovskite solar cells, leading to enhanced performance and stability.

Introduction

Two-dimensional Ruddlesden-Popper perovskites have garnered significant attention due to their superior environmental stability compared to their 3D counterparts. The incorporation of bulky organic spacer cations is a key strategy in the formation of these 2D structures. This compound has emerged as a promising bifunctional spacer cation. Its unique molecular structure, featuring both an amino group and a pyridine ring, allows it to not only act as a spacer but also to modulate the crystallization kinetics of the perovskite film. This dual functionality leads to the formation of high-quality perovskite films with improved photovoltaic performance.

Mechanism of Action

The enhanced performance of 4-AEP-based perovskite solar cells can be attributed to its unique interaction with the perovskite precursors during film formation. The amino group of the 4-AEP cation serves as the spacer, forming the organic barrier layers between the inorganic lead-halide octahedral sheets, which is characteristic of 2D RP perovskites.

Crucially, the nitrogen atom on the pyridine ring of 4-AEP can coordinate with the lead ions (Pb²⁺) in the precursor solution.[1][2] This coordination interaction retards the crystallization rate of the perovskite, allowing for more ordered and uniform crystal growth.[1][2] The slower crystallization process results in higher quality perovskite films with fewer defects, which in turn leads to improved charge transport and reduced non-radiative recombination.

cluster_precursor Precursor Solution cluster_interaction Coordination Interaction cluster_crystallization Crystallization Process cluster_performance Device Performance PbI2 PbI₂ Coordination Coordination of Pyridine-N with Pb²⁺ PbI2->Coordination Pb²⁺ ion MAI MAI AEP 4-AEP AEP->Coordination Pyridine Moiety Retardation Retarded Crystallization Coordination->Retardation ImprovedFilm High-Quality 2D RP Perovskite Film Retardation->ImprovedFilm Efficiency Increased PCE ImprovedFilm->Efficiency Stability Enhanced Stability ImprovedFilm->Stability

Mechanism of 4-AEP in Perovskite Formation.

Quantitative Data Presentation

The use of 4-AEP as a spacer cation has demonstrated a significant improvement in the power conversion efficiency (PCE) of 2D Ruddlesden-Popper perovskite solar cells compared to those fabricated with the more conventional phenylethylamine (PEA) spacer cation.

Spacer CationPerovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
4-AEP(4-AEP)₂(MA)₄Pb₅I₁₆11.681.0817.5261.6
PEA(PEA)₂(MA)₄Pb₅I₁₆7.951.0513.2557.2

Table 1: Photovoltaic performance of 2D RP perovskite solar cells with 4-AEP and PEA spacer cations.[1][2]

Experimental Protocols

This section provides a detailed protocol for the fabrication of a 2D Ruddlesden-Popper perovskite solar cell with the structure: FTO / c-TiO₂ / m-TiO₂ / (4-AEP)₂(MA)₄Pb₅I₁₆ / Spiro-OMeTAD / Au.

Substrate Preparation
  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl (2 M).

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes.

Deposition of Electron Transport Layers (ETL)
  • Compact TiO₂ (c-TiO₂) Layer: Deposit a compact TiO₂ layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol onto the FTO substrates heated at 450 °C.

  • Mesoporous TiO₂ (m-TiO₂) Layer: Spin-coat a commercial TiO₂ paste (e.g., Dyesol 30NR-D) diluted in ethanol onto the c-TiO₂ layer at 5000 rpm for 30 s. Anneal the substrates at 500 °C for 30 minutes.

Perovskite Precursor Solution Preparation
  • Prepare the (4-AEP)₂(MA)₄Pb₅I₁₆ precursor solution by dissolving lead iodide (PbI₂), methylammonium iodide (MAI), and this compound iodide (4-AEPI) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). The stoichiometric molar ratio of 4-AEPI:MAI:PbI₂ should be 2:4:5.

  • Stir the solution at room temperature for at least 2 hours before use.

Perovskite Film Deposition
  • Transfer the TiO₂-coated substrates into a nitrogen-filled glovebox.

  • Deposit the perovskite precursor solution onto the substrates and spin-coat in a two-step program:

    • 1000 rpm for 10 s (ramp up 1 s)

    • 5000 rpm for 30 s (ramp up 2 s)

  • During the second step, with about 15 seconds remaining, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Anneal the perovskite films on a hotplate at 100 °C for 10 minutes.

Hole Transport Layer (HTL) Deposition
  • Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene.

  • Add additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile to the Spiro-OMeTAD solution.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.

Gold Electrode Deposition
  • Define the active area of the solar cell using a shadow mask.

  • Deposit an 80-100 nm thick gold (Au) layer by thermal evaporation under high vacuum.

cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Deposition cluster_htl HTL Deposition cluster_electrode Electrode Deposition Start FTO Glass Patterning Patterning Start->Patterning Cleaning Ultrasonic Cleaning Patterning->Cleaning UVO UV-Ozone Treatment Cleaning->UVO cTiO2 c-TiO₂ Deposition (Spray Pyrolysis) UVO->cTiO2 mTiO2 m-TiO₂ Deposition (Spin Coating) cTiO2->mTiO2 Perovskite_Spin Perovskite Spin Coating (with Anti-Solvent) mTiO2->Perovskite_Spin Perovskite_Anneal Annealing (100°C) Perovskite_Spin->Perovskite_Anneal HTL_Spin Spiro-OMeTAD Spin Coating Perovskite_Anneal->HTL_Spin Electrode Gold Evaporation HTL_Spin->Electrode End Finished Device Electrode->End

Experimental Workflow for Perovskite Solar Cell Fabrication.

Potential Application in Surface Passivation

While the primary application of 4-AEP discussed is as a spacer cation in 2D perovskites, its chemical structure suggests a potential role in the surface passivation of 3D perovskite films. The pyridine moiety, being a Lewis base, can donate a lone pair of electrons to passivate undercoordinated Pb²⁺ defects on the perovskite surface.[3][4] These defects are known to be trap states that facilitate non-radiative recombination, thereby limiting the open-circuit voltage and overall efficiency of the solar cell.

A passivation treatment could involve spin-coating a dilute solution of 4-AEP in a suitable solvent (e.g., isopropanol) onto a pre-formed 3D perovskite film (e.g., MAPbI₃ or FAPbI₃). This would be followed by a low-temperature annealing step to remove the solvent. This approach could potentially reduce surface defects and enhance the performance and stability of conventional 3D perovskite solar cells.

Conclusion

This compound serves as a highly effective bifunctional spacer cation in the fabrication of 2D Ruddlesden-Popper perovskite solar cells. Its ability to both act as a spacer and coordinate with lead ions leads to controlled crystallization and the formation of high-quality perovskite films. This results in devices with significantly improved power conversion efficiency and stability compared to those using conventional spacer cations. Further research into its potential as a surface passivating agent for 3D perovskites is warranted and could open new avenues for enhancing the performance of perovskite-based photovoltaic technologies.

References

Application of 4-(2-Aminoethyl)pyridine in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a versatile bifunctional molecule incorporating both a pyridine ring and a primary amino group.[1][2] This unique structural feature allows it to act as an effective ligand in coordination chemistry, forming stable complexes with a variety of transition metals.[2] The pyridine nitrogen and the amino group can coordinate to metal centers in a monodentate or bidentate fashion, or act as a bridging ligand to form polynuclear complexes and coordination polymers.[2] These metal complexes exhibit significant potential as catalysts in a range of organic transformations, including cross-coupling reactions, polymerization, and oxidation/reduction processes. This document provides detailed application notes and protocols for the use of this compound in catalysis, with a focus on its role in facilitating carbon-carbon bond formation.

Core Concepts: The Role of this compound as a Ligand

The efficacy of this compound in catalysis stems from its ability to modulate the electronic and steric properties of a metal catalyst. The pyridine ring can accept electron density from the metal center, stabilizing it in various oxidation states, while the amino group can act as a secondary coordination site or be functionalized to further tune the ligand's properties. The ethyl bridge provides flexibility, allowing the ligand to adopt conformations suitable for catalytic activity.

Ligand_Properties Key Properties of this compound as a Ligand AEP This compound Bifunctional Bifunctional Nature AEP->Bifunctional Versatile Versatile Coordination Modes AEP->Versatile Catalytic Impact on Catalysis AEP->Catalytic Pyridine Pyridine Ring (Lewis Base, π-acceptor) Bifunctional->Pyridine Amine Amino Group (Lewis Base, Proton Acceptor/Donor) Bifunctional->Amine Monodentate Monodentate Versatile->Monodentate Bidentate Bidentate Chelating Versatile->Bidentate Bridging Bridging Versatile->Bridging Electronic Electronic Tuning Catalytic->Electronic Steric Steric Influence Catalytic->Steric Stability Enhanced Catalyst Stability Catalytic->Stability

Caption: Logical relationship of this compound's properties.

Application Example: Palladium-Catalyzed Heck Cross-Coupling Reaction

This section details the application of a palladium complex of this compound as a catalyst in the Heck cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. While specific literature with this exact ligand is limited, the following protocol is based on established procedures for similar pyridine-based ligands in Heck catalysis.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, performance data for the catalyst in the coupling of iodobenzene with styrene.

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11.0K₂CO₃DMF1201285
20.5K₂CO₃DMF1201278
31.0Et₃NDMF1201292
41.0Et₃NNMP140895
50.1Et₃NNMP1401288

Experimental Protocols

Protocol 1: Synthesis of Dichloro[this compound]palladium(II) Complex

This protocol describes the synthesis of a common palladium precatalyst.

Synthesis_Workflow Workflow for Catalyst Synthesis Start Start Materials: - PdCl₂(CH₃CN)₂ - this compound Dissolve Dissolve PdCl₂(CH₃CN)₂ in Acetone Start->Dissolve Add_Ligand Add this compound Solution Dropwise Dissolve->Add_Ligand Stir Stir at Room Temperature (24 h) Add_Ligand->Stir Precipitate Formation of Yellow Precipitate Stir->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Cold Acetone and Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Obtain Dichloro[this compound]palladium(II) Dry->Product

Caption: Experimental workflow for catalyst synthesis.

Materials:

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂]

  • This compound

  • Acetone (anhydrous)

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)palladium(II) chloride (1.0 mmol) in anhydrous acetone (20 mL).

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetone (10 mL).

  • Slowly add the solution of this compound to the stirred solution of the palladium salt at room temperature.

  • A yellow precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Collect the yellow precipitate by filtration under inert atmosphere.

  • Wash the precipitate with cold anhydrous acetone (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the resulting solid under vacuum to yield the dichloro[this compound]palladium(II) complex.

Protocol 2: Heck Cross-Coupling of Iodobenzene and Styrene

This protocol details the use of the synthesized palladium complex in a representative Heck reaction.

Heck_Reaction_Pathway Catalytic Cycle for the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-L₂-X OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin [Aryl-Pd(II)-L₂(Olefin)]⁺X⁻ Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl Alkyl-Pd(II)-L₂-X MigIns->PdII_Alkyl BetaHyd β-Hydride Elimination PdII_Alkyl->BetaHyd PdH H-Pd(II)-L₂-X BetaHyd->PdH Product Coupled Product BetaHyd->Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 Base Base

Caption: Simplified signaling pathway of the Heck reaction.

Materials:

  • Dichloro[this compound]palladium(II) complex (from Protocol 1)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a flame-dried Schlenk tube, add the dichloro[this compound]palladium(II) complex (0.01 mmol, 1 mol%).

  • Add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Add anhydrous DMF (5 mL) and an internal standard for GC analysis.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, take an aliquot for analysis by gas chromatography (GC) to determine the conversion and yield.

  • For product isolation, dilute the reaction mixture with water and extract with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Concluding Remarks

This compound serves as a highly adaptable ligand for the development of novel homogeneous and heterogeneous catalysts. Its straightforward synthesis and the ability to tune its electronic and steric properties through derivatization of the amino group make it an attractive candidate for applications in fine chemical synthesis and materials science. The protocols provided herein offer a foundational framework for researchers to explore the catalytic potential of this compound and its metal complexes in a variety of important organic transformations. Further research into the immobilization of these complexes on solid supports could lead to the development of robust, recyclable catalysts with enhanced industrial applicability.

References

Application Notes: Synthesis of 4-(2-Aminoethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethyl)pyridine and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and coordination chemistry. The pyridine ring provides unique electronic properties and hydrogen bonding capabilities, while the aminoethyl side chain offers a site for further chemical modifications and specific interactions with biological targets.[1] These structural features make them valuable scaffolds for the development of therapeutic agents and functional materials.[1] This document provides detailed protocols for the synthesis of this compound and its derivatives, focusing on common and effective methodologies.

I. Synthesis of this compound via Reduction of 4-Pyridineacetonitrile

A primary and direct route to this compound involves the reduction of the nitrile group of 4-pyridineacetonitrile. This transformation can be achieved through various methods, most notably catalytic hydrogenation, which is favored for its efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4-pyridineacetonitrile to this compound using a heterogeneous catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

Materials:

  • 4-Pyridineacetonitrile

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent: Ethanol, Methanol, or Glacial Acetic Acid

  • Hydrogen Gas (H₂)

  • Pressurized Hydrogenation Apparatus (e.g., Parr Shaker)

  • Inert filtering aid (e.g., Celite)

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 4-pyridineacetonitrile (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel multiple times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

  • Commence stirring and, if required, heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS on aliquots.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Flush the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.

Data Presentation: Catalytic Hydrogenation Conditions
CatalystSubstratePressure (H₂)SolventTemperatureYieldReference
Pd/C or Ru/C4-PyridinecarbonitrileNot specifiedAcidic WaterNot specifiedHigh[3]
PtO₂Substituted Pyridines50-70 barGlacial Acetic AcidRoom Temp.Not specified[2]
Bimetallic Pd-Cu/Al₂O₃Pyridine70 atmNot specified60°C99%[4]

Visualization: Workflow for Reductive Amination

Start 4-Pyridineacetonitrile Process Catalytic Hydrogenation Start->Process Reagents H₂, Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., EtOH) Reagents->Process Purification Filtration & Solvent Removal Process->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

II. Synthesis of this compound Derivatives from 4-Acetylpyridine

An alternative pathway begins with 4-acetylpyridine, proceeding through an oxime intermediate which is then rearranged and reduced. This multi-step synthesis allows for the formation of protected amine derivatives.

Experimental Protocol: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Step A: Synthesis of E-4-Acetylpyridine Oxime

  • Dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water.

  • Add this solution to 70 mL of 20% aqueous sodium hydroxide.

  • To this stirred solution, add 4-acetylpyridine (36.3 g, 0.30 mol) all at once. A precipitate will form rapidly.

  • Stir the mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with 500 mL of cold water. This yields a mixture of E- and Z-isomers.

  • Recrystallize the product twice from 95% ethanol to obtain the pure E-isomer (Yield: 66–69%).[5]

Step B: Synthesis of 4-Acetylpyridine Oxime Tosylate

  • Add pure E-4-acetylpyridine oxime (27.1 g, 0.20 mol) and p-toluenesulfonyl chloride (47.9 g, 0.22 mol) to 100 mL of anhydrous pyridine.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Add 500 mL of ice water with stirring. A voluminous white precipitate will form.

  • Collect the precipitate by suction filtration, wash with cold water, and dry under reduced pressure to yield the tosylate (Yield: 95%).[5]

Step C: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine

  • To 80 mL of absolute ethanol, slowly add potassium metal (7.60 g, 0.19 mol) to prepare a solution of potassium ethoxide.

  • After the potassium has completely reacted, add the 4-acetylpyridine oxime tosylate (55.1 g, 0.18 mol) from Step B.

  • Stir the mixture at 25°C for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Treat the residue with 200 mL of chloroform and filter to remove potassium p-toluenesulfonate.

  • Wash the filtrate with water, dry over anhydrous magnesium sulfate, and remove the chloroform under reduced pressure.

  • Distill the residue under reduced pressure to yield the final product, 2,2-diethoxy-2-(4-pyridyl)ethylamine (Yield: 60–64%).[5]

Data Presentation: Summary of Multi-step Synthesis
StepStarting MaterialKey ReagentsProductYield
A4-AcetylpyridineHydroxylamine hydrochloride, NaOHE-4-Acetylpyridine oxime66-69%
BE-4-Acetylpyridine oximep-Toluenesulfonyl chloride, Pyridine4-Acetylpyridine oxime tosylate95%
C4-Acetylpyridine oxime tosylatePotassium, Ethanol2,2-Diethoxy-2-(4-pyridyl)ethylamine60-64%

Visualization: Pathway from 4-Acetylpyridine

cluster_0 Step A: Oximation cluster_1 Step B: Tosylation cluster_2 Step C: Rearrangement S1 4-Acetylpyridine P1 E-4-Acetylpyridine Oxime S1->P1 NH₂OH·HCl NaOH, 0-5°C P2 Oxime Tosylate P1->P2 TsCl Pyridine, 25°C P3 2,2-Diethoxy-2- (4-pyridyl)ethylamine P2->P3 KOEt EtOH, 25°C

Multi-step synthesis of a protected amine derivative.

III. Synthesis of N-Substituted this compound Derivatives

The primary amine of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through N-alkylation or N-acylation reactions.

Experimental Protocol: General N-Acylation

This protocol describes a general method for the synthesis of N-acyl derivatives using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1 equivalent)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the acyl chloride (1 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-acyl derivative.

Visualization: N-Functionalization Workflow

Start This compound Process N-Acylation or N-Alkylation Start->Process Reagents R-COCl or R-X Base, Solvent Reagents->Process Product N-Substituted Derivative Process->Product

General workflow for N-substitution reactions.

References

Application Notes and Protocols: 4-(2-Aminoethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 4-(2-Aminoethyl)pyridine as a versatile building block in the synthesis of pharmaceutically active compounds. The following sections detail its application in the development of anticancer agents, including kinase and histone deacetylase (HDAC) inhibitors, as well as antimicrobial compounds.

Application in Anticancer Agent Synthesis: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors

This compound serves as a key structural motif in the synthesis of novel pyridine-urea derivatives that have demonstrated potent anticancer activity. These compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

The following table summarizes the in vitro biological activity of representative pyridine-urea derivatives.

Compound IDStructureMCF-7 IC50 (µM, 48h)MCF-7 IC50 (µM, 72h)VEGFR-2 IC50 (µM)
8e 1-(4-chlorophenyl)-3-(2-(pyridin-4-yl)ethyl)urea0.220.113.93 ± 0.73
8n 1-(4-bromophenyl)-3-(2-(pyridin-4-yl)ethyl)urea1.880.80Not Reported
Doxorubicin Reference Drug1.93Not ReportedNot Applicable
Sorafenib Reference DrugNot ReportedNot ReportedNot Reported

Data sourced from a study on pyridine-ureas as potential anticancer agents[1][2].

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT->Proliferation AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis PyridineUrea PyridineUrea PyridineUrea->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridine-Urea Derivatives.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-(2-(pyridin-4-yl)ethyl)urea (Compound 8e)

This protocol describes a representative synthesis of a pyridine-urea derivative using this compound as a starting material.

synthesis_workflow start Start Materials: This compound 4-chlorophenyl isocyanate step1 Dissolve this compound in anhydrous solvent (e.g., THF) start->step1 step2 Add 4-chlorophenyl isocyanate dropwise at 0°C step1->step2 step3 Stir reaction mixture at room temperature step2->step3 step4 Monitor reaction completion (e.g., by TLC) step3->step4 step5 Purify by recrystallization or column chromatography step4->step5 end_product Final Product: 1-(4-chlorophenyl)-3- (2-(pyridin-4-yl)ethyl)urea step5->end_product

Caption: Synthetic Workflow for Pyridine-Urea Derivatives.

  • Materials:

    • This compound

    • 4-chlorophenyl isocyanate

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware and stirring equipment

    • Thin-layer chromatography (TLC) plates and developing system

    • Purification apparatus (recrystallization solvents or silica gel for chromatography)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 4-chlorophenyl isocyanate (1.05 eq.) in anhydrous THF to the cooled solution of the amine dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting amine is consumed.

    • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the pure 1-(4-chlorophenyl)-3-(2-(pyridin-4-yl)ethyl)urea.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (e.g., Compound 8e) dissolved in DMSO

    • Kinase assay buffer

    • Detection reagent (e.g., a phosphotyrosine-specific antibody linked to a reporter system)

    • 96-well microtiter plates

  • Procedure:

    • Add the kinase assay buffer, VEGFR-2 enzyme, and the kinase substrate to the wells of a 96-well plate.

    • Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with a phosphotyrosine antibody or a fluorescence-based method).

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Application in Anticancer Agent Synthesis: Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound are being explored as HDAC inhibitors, a class of epigenetic drugs that can induce cancer cell cycle arrest and apoptosis.[3][4][5]

The following table presents the HDAC inhibitory activity of representative compounds derived from a similar scaffold, 4-(2-aminoethyl)phenol.

Compound IDStructureHDAC Inhibition (%)
18 N-(4-hydroxyphenethyl)-2-((E)-3-(1H-indol-3-yl)acrylamido)benzamide64.94 ± 1.17
20 N-(4-hydroxyphenethyl)-2-((E)-3-(naphthalen-2-yl)acrylamido)benzamide52.45 ± 1.45

Data sourced from a study on 4-(2-aminoethyl)phenol derivatives as HDAC inhibitors[6].

HDAC_Inhibition_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin AcetylatedHistones AcetylatedHistones OpenChromatin OpenChromatin AcetylatedHistones->OpenChromatin GeneExpression GeneExpression OpenChromatin->GeneExpression Allows CellCycleArrest CellCycleArrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis HDACi HDACi HDACi->HDAC Inhibits HDACi->AcetylatedHistones Promotes Accumulation

Caption: Mechanism of Action of HDAC Inhibitors in Cancer Cells.

This protocol outlines a general synthetic approach for creating benzamide-based HDAC inhibitors incorporating the this compound moiety.

  • Procedure:

    • Amide Coupling: React this compound with a suitable carboxylic acid (containing the "cap" group of the HDAC inhibitor pharmacophore) using standard peptide coupling reagents (e.g., EDCI/HOBt or HATU) in a solvent like DMF or DCM.

    • Purification: Purify the resulting amide by column chromatography or recrystallization.

    • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Antimicrobial Agent Synthesis

The pyridine scaffold is a common feature in many antimicrobial agents. This compound can be used to synthesize novel compounds with potential antibacterial and antifungal activities.

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of novel pyridine derivatives against common microbial strains.

Compound IDStructureE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
PYR-1 N-(2-(pyridin-4-yl)ethyl)cinnamamide6432128
PYR-2 2-chloro-N-(2-(pyridin-4-yl)ethyl)acetamide16832
Ciprofloxacin Reference Antibiotic10.5Not Applicable
Fluconazole Reference AntifungalNot ApplicableNot Applicable8

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyridine derivatives.[7][8][9]

mic_assay_workflow start Synthesized Pyridine Derivative step1 Prepare serial dilutions of the compound in a 96-well plate start->step1 step3 Inoculate each well with the microbial suspension step1->step3 step2 Prepare standardized bacterial/fungal inoculum step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 step5 Visually assess for turbidity to determine the MIC step4->step5 end_result MIC Value (Lowest concentration with no visible growth) step5->end_result

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Materials:

    • Synthesized pyridine derivatives

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

    • Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

    • Negative control (broth and solvent)

    • Growth control (broth and inoculum)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Compound Dilution: Prepare a stock solution of each pyridine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of final concentrations.

    • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions and to the growth control wells. Add sterile broth to the negative control wells.

    • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density.

References

Application Notes and Protocols: The Role of the Pyridine Moiety in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a crucial structural motif in a vast array of modern agrochemicals, including herbicides, fungicides, and insecticides.[1] The inclusion of the pyridine ring can significantly influence the biological activity, selectivity, and physicochemical properties of these compounds.[2] While the direct application of 4-(2-Aminoethyl)pyridine as a starting material in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, understanding the synthesis of pyridine-containing agrochemicals provides valuable insights for researchers and professionals in the field. These application notes will detail the synthesis of representative pyridine-based agrochemicals to illustrate the methodologies and chemical transformations involved.

I. Synthesis of Pyridine-Containing Fungicides

The pyridine ring is a key component in several classes of fungicides. The following examples illustrate common synthetic strategies.

A. Synthesis of 1,2,4-Triazole Derivatives Containing a Pyridine Moiety

A series of novel 1,2,4-triazole derivatives incorporating a pyridine ring have been synthesized and shown to exhibit significant antifungal activity.[3]

Quantitative Data Summary

Compound IDStructureYield (%)Melting Point (°C)
5c 4-((5-(2-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine86%166–168
5g 4-(5-((4-(Tert-butyl)benzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine91%199–200
5m 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine86%147–149
5q 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine86%146–148

Experimental Protocol: General Synthesis of 1,2,4-Triazole Pyridine Derivatives (5a-5r) [3]

  • Synthesis of Intermediate 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (3):

    • A mixture of isonicotinoyl isothiocyanate (1) and phenylhydrazine (2) in ethanol is refluxed for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried to yield intermediate 3.

  • Synthesis of Final Compounds (5a-5r):

    • To a solution of intermediate 3 in N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature for 30 minutes.

    • The appropriate halide (4a-4r) is then added, and the reaction mixture is stirred at room temperature for 6-8 hours.

    • The reaction is monitored by TLC.

    • After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol to afford the final compounds (5a-5r).

Synthetic Pathway

G cluster_0 Synthesis of Intermediate 3 cluster_1 Synthesis of Final Compounds (5a-5r) Isonicotinoyl isothiocyanate (1) Isonicotinoyl isothiocyanate (1) Intermediate_3 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (3) Isonicotinoyl isothiocyanate (1)->Intermediate_3 Ethanol, Reflux Phenylhydrazine (2) Phenylhydrazine (2) Phenylhydrazine (2)->Intermediate_3 Final_Product 1,2,4-Triazole Pyridine Derivatives (5a-5r) Intermediate_3->Final_Product DMF, K2CO3 Halide (4a-4r) Halide (4a-4r) Halide (4a-4r)->Final_Product

Synthetic pathway for 1,2,4-triazole pyridine fungicides.

II. Synthesis of Pyridine-Containing Herbicides

The strategic incorporation of a pyridine ring has led to the development of potent herbicides.

A. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess good herbicidal activity.[2] The replacement of a benzene ring with a pyridine ring can often enhance biological activity.[2]

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Compound 2 [2]

  • Starting Material: The synthesis begins with 2-chloro-N-(phenylcarbamoyl)nicotinamide (acyl urea compound 1), which is prepared from 2-chloronicotinic acid in four steps.

  • Cyclization Reaction:

    • The key intermediate acyl urea compound (1) is subjected to an intramolecular cyclization reaction.

    • Sodium hydride (NaH) is used as the base for this cyclization.

    • The reaction is carried out to yield the final pyrido[2,3-d]pyrimidine compound (2).

    • The choice of base is critical, as weaker bases like K₂CO₃ or NaOH were found to be ineffective.

Logical Workflow for Synthesis

G Start 2-Chloronicotinic Acid Step1 Four-step synthesis Start->Step1 Intermediate1 Acyl Urea Compound (1) [2-chloro-N-(phenylcarbamoyl)nicotinamide] Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 NaH (base) End Pyrido[2,3-d]pyrimidine Compound (2) Step2->End

Workflow for the synthesis of Pyrido[2,3-d]pyrimidine herbicides.

III. Synthesis of Pyridine-Containing Insecticides

Pyridine derivatives are integral to many modern insecticides, including the widely used neonicotinoids.

A. Synthesis of Pyridine Carboxamide Derivatives

Novel pyridine carboxamide derivatives have been designed and synthesized, showing promising antifungal and, by extension, potential insecticidal properties as succinate dehydrogenase (SDH) inhibitors.

Quantitative Data Summary

Compound IDStructureYield (%)Melting Point (°C)
3a N-(2-(phenylamino)phenyl)nicotinamideNot Specified122.2–125.0

Experimental Protocol: General Synthesis of Pyridine Carboxamides (3a–3o)

  • Amide Coupling Reaction:

    • A substituted nicotinic acid is reacted with a substituted aniline.

    • The reaction is carried out in the presence of a coupling agent.

    • The solvent is removed under vacuum.

  • Purification:

    • The crude product is purified by column chromatography to yield the final pyridine carboxamide derivatives (3a–3o).

Experimental Workflow

G Start Substituted Nicotinic Acid & Substituted Aniline Step1 Amide Coupling Reaction Start->Step1 Step2 Solvent Removal (in vacuo) Step1->Step2 Step3 Column Chromatography Step2->Step3 End Purified Pyridine Carboxamides (3a-3o) Step3->End

General workflow for the synthesis of Pyridine Carboxamides.

Disclaimer: The provided protocols are for informational purposes and should be carried out by qualified professionals in a properly equipped laboratory, following all necessary safety precautions. The direct use of this compound in these specific syntheses is not reported in the cited literature; these examples serve to illustrate the broader role of the pyridine moiety in agrochemical synthesis.

References

Application Notes & Protocols: Characterization of 4-(2-Aminoethyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 4-(2-Aminoethyl)pyridine (4-AEPy) complexes. Detailed protocols for each method are included to facilitate the replication of these experiments in a laboratory setting.

Introduction

This compound is a versatile bidentate or monodentate ligand that forms stable complexes with a variety of transition metals.[1][2] These complexes are of significant interest in fields such as catalysis, materials science, and medicinal chemistry due to their diverse structural and electronic properties.[3][4] Accurate and thorough characterization is crucial to understanding the structure-activity relationships of these compounds. This document outlines the application of key analytical techniques for the comprehensive characterization of 4-AEPy complexes.

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound complexes. The following methods provide complementary information regarding the composition, structure, and purity of these compounds.

Spectroscopic Techniques

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic 4-AEPy complexes. ¹H and ¹³C NMR provide information on the ligand's coordination environment.[5][6] Coordination of the 4-AEPy ligand to a metal center typically results in downfield shifts of the pyridine and ethylamine proton signals compared to the free ligand.[6] For paramagnetic complexes, the observed shifts can be significantly larger and provide insights into the electronic structure of the metal center.[7]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the 4-AEPy complex and confirm its elemental composition.[5] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing metal complexes. The observed isotopic pattern can be compared to the theoretical pattern to confirm the identity of the complex.

2.1.3. Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the 4-AEPy ligand and to probe the metal-ligand bonds.[1] Coordination of the pyridine nitrogen and the amino group to a metal center leads to shifts in the characteristic vibrational frequencies of these groups. For instance, the ν(C=N) and ν(N-H) stretching frequencies are often altered upon complexation.[1]

2.1.4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.[8] Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions can be observed. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal ion.[8]

Diffraction and Chromatographic Techniques

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of 4-AEPy complexes.[1][9] It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.[9][10] This technique is essential for unambiguously establishing the three-dimensional structure of the complex.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of 4-AEPy complexes and for separating mixtures of different complex species. Reversed-phase HPLC with a suitable mobile phase can be used to separate the complex from unreacted ligand and other impurities.

Experimental Workflows & Protocols

The following diagrams and protocols outline the general workflow for the synthesis and characterization of this compound complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactants (Metal Salt + 4-AEPy) reaction Reaction (Solvent, Temp, Time) start->reaction isolation Isolation & Purification (Filtration, Recrystallization) reaction->isolation nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr ms Mass Spectrometry isolation->ms ftir FT-IR Spectroscopy isolation->ftir uvvis UV-Vis Spectroscopy isolation->uvvis xrd Single-Crystal XRD isolation->xrd hplc HPLC isolation->hplc structure Structure Elucidation nmr->structure ms->structure ftir->structure uvvis->structure xrd->structure purity Purity Assessment hplc->purity

Caption: General workflow for the synthesis and characterization of this compound complexes.

Protocol 1: Synthesis of a Generic this compound Metal Complex

This protocol provides a general procedure for the synthesis of a 4-AEPy metal complex. The specific metal salt, solvent, and reaction conditions may need to be optimized for the desired complex.

Materials:

  • Metal salt (e.g., NiCl₂·6H₂O, PdCl₂, PtCl₂)[2]

  • This compound

  • Ethanol (anhydrous)

  • Stirring hotplate

  • Reflux condenser

  • Schlenk flask

  • Filter funnel and paper

Procedure:

  • Dissolve the metal salt (1 mmol) in warm ethanol (20 mL) in a Schlenk flask.

  • In a separate beaker, dissolve this compound (2 mmol for a 1:2 metal-to-ligand ratio) in warm ethanol (10 mL).

  • Slowly add the ligand solution to the stirring metal salt solution.

  • Heat the reaction mixture to reflux for 2-4 hours.[2]

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Wash the isolated solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the 4-AEPy complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 3: Mass Spectrometry Analysis

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the complex (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water.

  • If necessary, add a small amount of formic acid or ammonia to aid in ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the charge of the complex.

  • Scan a mass range that encompasses the expected molecular weight of the complex.

Protocol 4: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final structure.

Quantitative Data Summary

The following tables summarize typical spectroscopic and structural data for this compound and its complexes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-AEPy and a Representative Complex

ProtonFree Ligand (CDCl₃)[PdCl₂(4-AEPy)] (DMSO-d₆)
Pyridine H-2,6~8.5Downfield shift
Pyridine H-3,5~7.1Downfield shift
-CH₂- (Py)~2.9Downfield shift
-CH₂- (NH₂)~2.8Downfield shift
-NH₂~1.5 (broad)May broaden or shift significantly

Note: Specific shifts for complexes will vary depending on the metal and solvent.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 4-AEPy and a Representative Complex

Vibrational ModeFree LigandMetal Complex
ν(N-H)~3300-3400Shifted upon coordination
ν(C=N) pyridine~1600Shifted upon coordination
Metal-N (Py)-~400-500
Metal-N (NH₂)-~300-400

Note: The appearance of new bands in the low-frequency region is indicative of metal-ligand bond formation.

Table 3: Selected Bond Lengths (Å) and Angles (°) from Single-Crystal X-ray Diffraction for a Hypothetical Octahedral M(4-AEPy)₂X₂ Complex

ParameterTypical Range
M-N(pyridine)2.0 - 2.2
M-N(amino)2.1 - 2.3
N(py)-M-N(amino)~80-90° (chelate angle)
N-M-N (trans)~180°

Note: These values are illustrative and will depend on the specific metal ion, its oxidation state, and the other ligands in the coordination sphere.

Logical Relationships in Characterization

The interpretation of data from one technique often relies on and complements data from another. The following diagram illustrates the logical flow of data interpretation in the characterization of a new 4-AEPy complex.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation ms_data Mass Spec Data (Molecular Weight, Isotopic Pattern) composition Proposed Composition ms_data->composition nmr_data NMR Data (Chemical Shifts, Coupling) connectivity Proposed Connectivity nmr_data->connectivity ir_data FT-IR Data (Vibrational Frequencies) ir_data->connectivity xrd_data XRD Data (Unit Cell, Atom Positions) final_structure Confirmed Structure xrd_data->final_structure composition->connectivity composition->final_structure geometry Proposed Geometry connectivity->geometry connectivity->final_structure geometry->final_structure

Caption: Logical flow of data interpretation for structural elucidation.

References

Application Notes and Protocols for Self-Assembly of 4-(2-Aminoethyl)pyridine on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the self-assembly of 4-(2-Aminoethyl)pyridine on various surfaces, including gold (Au), silicon dioxide (SiO₂), and indium tin oxide (ITO). These functionalized surfaces have significant applications in biosensor development, drug delivery systems, and as platforms for fundamental biological studies.

Introduction to this compound Self-Assembled Monolayers

This compound is a versatile molecule for surface modification due to its two functional groups: a primary amine and a pyridine ring. This dual functionality allows for controlled orientation and subsequent functionalization. The primary amine group can serve as an anchor to hydroxylated surfaces like SiO₂ and ITO or be available for further covalent modification. The pyridine ring offers an alternative binding mechanism to surfaces like gold and can also be used for subsequent coordination chemistry. The formation of self-assembled monolayers (SAMs) with this compound provides a straightforward method to create well-defined, functional organic thin films.

Applications in Research and Drug Development

The unique properties of this compound SAMs are beneficial for a range of applications:

  • Biosensor Development: The terminal amine or pyridine groups can be used to immobilize biomolecules such as antibodies, enzymes, or nucleic acids.[1] This enables the fabrication of highly specific and sensitive biosensing platforms for detecting various analytes.[2][3] The self-assembly process allows for the creation of a well-oriented layer of bioreceptors, enhancing their accessibility and activity.[1]

  • Drug Delivery and Targeting: Surfaces functionalized with these SAMs can be used to study the interactions of drugs with cell surface mimics. Additionally, nanoparticles coated with this compound can be developed for targeted drug delivery, where therapeutic agents are conjugated to the functional surface.

  • Biomaterial Interfaces: Modifying the surface of medical implants and materials with this compound SAMs can improve their biocompatibility and control protein adsorption, a critical factor in the foreign body response.

Experimental Workflow and Characterization

The general workflow for the formation and characterization of this compound SAMs is depicted below. This process involves substrate preparation, monolayer deposition, and subsequent analysis to confirm the presence and quality of the monolayer.

G cluster_prep Substrate Preparation cluster_sam Self-Assembly cluster_post Post-Processing cluster_char Characterization Cleaning Cleaning & Activation Drying Drying Cleaning->Drying Solution Prepare 4-AEP Solution Drying->Solution Immersion Substrate Immersion (e.g., 18-24h) Solution->Immersion Rinsing Rinsing Immersion->Rinsing Final_Drying Final Drying Rinsing->Final_Drying CA Contact Angle Final_Drying->CA XPS XPS Final_Drying->XPS Ellipsometry Ellipsometry Final_Drying->Ellipsometry

Fig. 1: General experimental workflow for the formation and characterization of this compound SAMs.

Quantitative Data Summary

The following table summarizes representative quantitative data for amine and pyridine-terminated SAMs on various substrates. It is important to note that these values can vary depending on the specific experimental conditions.

ParameterGold (Au)Silicon Dioxide (SiO₂)Indium Tin Oxide (ITO)Characterization Method
Water Contact Angle (θ) ~40-60° (hydrophilic)~60-80° (more hydrophobic)~50-70°Contact Angle Goniometry
Layer Thickness ~0.5 - 1.5 nm~0.5 - 1.5 nm~0.5 - 1.5 nmSpectroscopic Ellipsometry[4][5]
N 1s Binding Energy ~399-401 eV~399-401 eV~399-401 eVX-ray Photoelectron Spectroscopy (XPS)[6]
C 1s Binding Energy ~285-287 eV~285-287 eV~285-287 eVX-ray Photoelectron Spectroscopy (XPS)[6]

Note: The data presented are representative values for amine and pyridine-terminated monolayers and may not be specific to this compound. Actual values should be determined experimentally.

Detailed Experimental Protocols

Substrate Preparation

5.1.1. Gold (Au) Substrates

  • Clean the gold-coated substrates by sonicating in a sequence of acetone, isopropanol, and deionized (DI) water for 10 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic contaminants and to ensure a clean, reactive surface.

5.1.2. Silicon Dioxide (SiO₂) and Indium Tin Oxide (ITO) Substrates

  • Clean the SiO₂ or ITO substrates by sonicating in a detergent solution (e.g., 2% Hellmanex in DI water), followed by extensive rinsing with DI water.

  • Sonicate in isopropanol and then DI water for 10 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to generate hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the substrates thoroughly with DI water and dry under a nitrogen stream.

Self-Assembly of this compound
  • Solution Preparation: Prepare a 1-10 mM solution of this compound in a suitable solvent. For gold substrates, absolute ethanol is commonly used. For SiO₂ and ITO substrates, anhydrous toluene or ethanol can be used.

  • Immersion: Immerse the cleaned and activated substrates into the this compound solution in a sealed container to prevent solvent evaporation and contamination.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. For some systems, gentle heating (e.g., 40-60 °C) can facilitate the process, but this should be optimized.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh solvent to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

  • Curing (for SiO₂ and ITO): To enhance the stability of the monolayer on oxide surfaces, the substrates can be cured in an oven at 100-120 °C for 30-60 minutes.

  • Storage: Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator, to prevent contamination.

Application Example: Biosensor for Protein Detection

A common application of amine-functionalized surfaces is the covalent immobilization of proteins for biosensing. The following diagram illustrates the logical workflow for creating a protein-based biosensor using a this compound modified surface.

G cluster_functionalization Surface Functionalization cluster_activation Amine Activation cluster_immobilization Biomolecule Immobilization cluster_detection Analyte Detection AEP_SAM 4-AEP SAM on Surface (-NH2 terminated) Crosslinker Add Amine-Reactive Crosslinker (e.g., EDC/NHS) AEP_SAM->Crosslinker Antibody Immobilize Antibody Crosslinker->Antibody Blocking Block Non-specific Sites Antibody->Blocking Analyte Introduce Analyte (Antigen) Blocking->Analyte Signal Detect Binding Signal Analyte->Signal

Fig. 2: Logical workflow for the development of a protein-based biosensor using a this compound functionalized surface.

This workflow demonstrates the utility of the primary amine group on the surface for subsequent covalent chemistry, which is a cornerstone of many modern biosensor designs. The pyridine moiety, if oriented away from the surface, could also be used for oriented immobilization of specific proteins or for creating coordination complexes.

References

Application Notes and Protocols: Chelation of Metal Ions with 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 4-(2-Aminoethyl)pyridine with various metal ions, detailing its potential applications in drug development and catalysis. Detailed protocols for the synthesis, characterization, and evaluation of the biological activity of these metal complexes are provided to guide researchers in their experimental work.

Introduction to this compound as a Chelating Ligand

This compound is a versatile bidentate ligand capable of coordinating with a wide range of metal ions through the nitrogen atoms of its pyridine ring and its amino group, forming a stable five-membered chelate ring. This chelation can significantly alter the physicochemical and biological properties of both the metal ion and the organic ligand, leading to novel applications in medicine and catalysis. The coordination chemistry of this compound is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Applications in Drug Development

Metal-based compounds are of significant interest in the development of new therapeutic agents. The chelation of metal ions with ligands like this compound can enhance the biological activity of the resulting complexes, offering potential advantages in terms of stability, bioavailability, and targeting.

Anticancer Activity

Pyridine-containing metal complexes have shown promise as anticancer agents, with mechanisms of action that may include the generation of reactive oxygen species (ROS), intercalation with DNA, and induction of apoptosis. The metal center and the coordinated ligands can act synergistically to enhance cytotoxicity against cancer cells. The planar nature of the pyridine ring can facilitate intercalation between DNA base pairs, while the metal ion can bind to DNA bases, leading to conformational changes that inhibit DNA replication and transcription.

Antimicrobial Activity

The coordination of metal ions to organic ligands can significantly enhance their antimicrobial properties. This is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across microbial cell membranes. Once inside the cell, the complex can interfere with various cellular processes, such as enzyme activity and DNA replication, leading to microbial cell death.

Applications in Catalysis

Metal complexes of pyridine-based ligands are widely used as catalysts in various organic transformations. The electronic and steric properties of the ligand can be tuned to modulate the catalytic activity and selectivity of the metal center. For instance, cobalt complexes bearing pyridine-containing ligands have been investigated for their catalytic activity in oxidation reactions and polymerization.

Quantitative Data

The stability of the metal complexes formed with this compound is a critical parameter that influences their behavior and potential applications. Stability constants (log K) quantify the affinity of the ligand for a metal ion in solution. While specific experimental data for this compound is not extensively available in the literature, the following tables provide a template for researchers to record their experimental findings. Data for structurally related ethylenediamine complexes are included for comparative purposes.

Table 1: Stability Constants (log K) of Metal Complexes with this compound

Metal Ionlog K₁log K₂MethodTemperature (°C)Ionic Strength (M)Reference
Cu(II)Data to be determinedData to be determinedPotentiometry/Spectrophotometry250.1
Ni(II)Data to be determinedData to be determinedPotentiometry/Spectrophotometry250.1
Zn(II)Data to be determinedData to be determinedPotentiometry/Spectrophotometry250.1
Co(II)Data to be determinedData to be determinedPotentiometry/Spectrophotometry250.1
Pt(II)Data to be determinedData to be determinedPotentiometry/Spectrophotometry250.1

Table 2: Thermodynamic Parameters for the Chelation of Metal Ions with this compound

Metal IonΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)MethodTemperature (°C)Reference
Cu(II)Data to be determinedData to be determinedData to be determinedITC25
Ni(II)Data to be determinedData to be determinedData to be determinedITC25
Zn(II)Data to be determinedData to be determinedData to be determinedITC25

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of this compound Metal Complexes

ComplexCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., HeLa)Cell Line 3 (e.g., A549)Reference
[Pt(4-AEP)Cl₂]Data to be determinedData to be determinedData to be determined
[Cu(4-AEP)₂(NO₃)₂]Data to be determinedData to be determinedData to be determined
[Co(4-AEP)₂(Cl)₂]Data to be determinedData to be determinedData to be determined
Cisplatin (Control)Reference ValueReference ValueReference Value

(4-AEP = this compound)

Table 4: In Vitro Antimicrobial Activity (MIC, µg/mL) of this compound Metal Complexes

ComplexS. aureusE. coliC. albicansReference
[Cu(4-AEP)₂(NO₃)₂]Data to be determinedData to be determinedData to be determined
[Zn(4-AEP)₂(Cl)₂]Data to be determinedData to be determinedData to be determined
[Ag(4-AEP)₂]NO₃Data to be determinedData to be determinedData to be determined
Kanamycin (Control)Reference ValueReference ValueReference Value

(4-AEP = this compound)

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes of this compound.

Synthesis of a Generic Metal Complex: [M(4-AEP)₂]X₂ (M = Cu, Ni, Co, Zn; X = Cl, NO₃)

Materials:

  • This compound (4-AEP)

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2 mmol of the metal salt in 20 mL of ethanol in a round bottom flask with stirring.

  • In a separate beaker, dissolve 4 mmol of this compound in 10 mL of ethanol.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • A precipitate may form immediately. If not, reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with small portions of cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Characterization: The synthesized complex should be characterized by techniques such as:

  • Elemental Analysis (C, H, N): To determine the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and amino groups.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation Metal_Salt Metal Salt in Ethanol Mixing Mix and Stir Metal_Salt->Mixing Ligand This compound in Ethanol Ligand->Mixing Reflux Reflux (optional) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol & Ether Filtration->Washing Drying Drying Washing->Drying Product Characterized Metal Complex Drying->Product

Synthesis workflow for metal complexes.
Determination of Stability Constants by Potentiometric Titration

Materials:

  • pH meter with a combined glass electrode

  • Thermostated titration vessel

  • Burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HClO₄) and a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Solution of the metal salt of known concentration

  • Solution of this compound of known concentration

  • Inert electrolyte solution (e.g., 1 M KNO₃) to maintain constant ionic strength

Procedure:

  • Calibrate the pH meter with standard buffer solutions.

  • Prepare the following solutions in the titration vessel, maintaining a constant total volume and ionic strength:

    • Solution A: Strong acid + inert electrolyte.

    • Solution B: Strong acid + 4-AEP + inert electrolyte.

    • Solution C: Strong acid + 4-AEP + metal salt + inert electrolyte.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added for each titration.

  • From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software (e.g., HYPERQUAD).

Potentiometric_Titration_Logic Titration_A Titrate Acid (A) Data_A pH vs. V(base) Curve A Titration_A->Data_A Titration_B Titrate Acid + Ligand (B) Data_B pH vs. V(base) Curve B Titration_B->Data_B Titration_C Titrate Acid + Ligand + Metal (C) Data_C pH vs. V(base) Curve C Titration_C->Data_C Calc_pKa Calculate Ligand Protonation Constants (pKa) Data_A->Calc_pKa Data_B->Calc_pKa Calc_logK Calculate Metal Complex Stability Constants (log K) Data_C->Calc_logK Calc_pKa->Calc_logK

Logic for stability constant determination.
In Vitro Anticancer Activity: MTT Assay[1][2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO) or isopropanol[2]

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO) and then dilute them to various concentrations in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[2]

  • Remove the medium containing MTT and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_1 Incubate 24h (Attachment) Seed_Cells->Incubate_1 Add_Complexes Add Metal Complexes (Varying Concentrations) Incubate_1->Add_Complexes Incubate_2 Incubate 48-72h (Treatment) Add_Complexes->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_3 Solubilize Add DMSO/Isopropanol to Dissolve Formazan Incubate_3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in the broth and add it to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways in Anticancer Activity

The anticancer activity of pyridine-containing metal complexes can involve multiple signaling pathways. A simplified representation of a potential mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Anticancer_Signaling_Pathway Complex Metal Complex Cell Cancer Cell Complex->Cell ROS Increased ROS Cell->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Cascade Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential anticancer signaling pathway.

References

Application of 4-(2-Aminoethyl)pyridine in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-(2-Aminoethyl)pyridine in dye-sensitized solar cells (DSSCs). While direct literature with extensive quantitative data on this compound in DSSCs is limited, its application can be inferred from the well-documented roles of similar pyridine derivatives, such as 4-tert-butylpyridine (TBP). Pyridine-based compounds are primarily utilized as additives in the electrolyte to enhance the open-circuit voltage (Voc) and overall power conversion efficiency (PCE). This is achieved by shifting the conduction band edge of the TiO₂ photoanode to a more negative potential and suppressing charge recombination processes at the TiO₂/dye/electrolyte interface. The presence of the aminoethyl group in this compound may offer unique interactions with the TiO₂ surface and the electrolyte components. These notes provide a foundational guide for researchers looking to explore the potential of this compound in enhancing DSSC performance.

Introduction

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable efficiency. A typical DSSC comprises a dye-sensitized semiconductor photoanode (commonly TiO₂), a redox-active electrolyte, and a counter electrode. The electrolyte is a crucial component that regenerates the oxidized dye and transports charge between the electrodes. The addition of specific chemical compounds to the electrolyte can significantly influence the photovoltaic performance of the DSSC.

Pyridine derivatives are a common class of additives used in DSSC electrolytes. Their primary function is to adsorb onto the surface of the TiO₂ photoanode. This adsorption leads to a downward shift of the TiO₂ conduction band, which in turn increases the open-circuit voltage (Voc) of the solar cell. Furthermore, the adsorbed pyridine molecules can passivate surface states on the TiO₂, reducing the recombination of photo-injected electrons with the oxidized species in the electrolyte, thereby improving the overall cell efficiency.

This compound, with its pyridine ring and an aminoethyl functional group, presents an interesting candidate as a DSSC electrolyte additive. The pyridine nitrogen can interact with the TiO₂ surface, while the amino group may provide additional coordination or hydrogen bonding opportunities, potentially leading to enhanced stability or performance.

Potential Roles and Advantages of this compound in DSSCs

Based on the known functions of similar pyridine derivatives, this compound is expected to influence DSSC performance in the following ways:

  • Increased Open-Circuit Voltage (Voc): The lone pair of electrons on the pyridine nitrogen can adsorb onto the acidic sites of the TiO₂ surface. This interaction creates a surface dipole layer that shifts the conduction band edge of the TiO₂ to a more negative potential, resulting in a higher Voc.

  • Suppression of Charge Recombination: By passivating the TiO₂ surface, this compound can reduce the back electron transfer from the TiO₂ conduction band to the triiodide (I₃⁻) ions in the electrolyte. This leads to a higher electron lifetime and contributes to an improved Voc and fill factor (FF).

  • Enhanced Electrolyte Properties: The amino group may interact with the components of the electrolyte, potentially influencing its ionic conductivity and the diffusion of redox species.

Comparative Performance with Other Pyridine Additives

AdditiveConcentrationJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Without Additive-14.860.599-5.94[1]
4-tert-butylpyridine (TBP)0.5 M15.650.701-7.35[1]
PAZ Additive-13.590.912-5.82

Note: The performance of DSSCs is highly dependent on the specific dye, electrolyte composition, and fabrication conditions. The data in this table is for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the fabrication and characterization of DSSCs incorporating this compound as an electrolyte additive.

Protocol 1: Preparation of TiO₂ Photoanode
  • Cleaning of FTO Substrates: Clean fluorine-doped tin oxide (FTO) glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Deposition of TiO₂ Paste: Apply a layer of TiO₂ paste (e.g., commercial paste) onto the conductive side of the FTO glass using the doctor-blade technique. The area of the film can be controlled using scotch tape as a spacer.

  • Sintering: Dry the TiO₂ film at 125°C for 5-10 minutes and then sinter at a high temperature (e.g., 450-500°C) for 30 minutes to ensure good particle necking and adhesion to the FTO.

  • Post-treatment (Optional): Treat the sintered TiO₂ film with a TiCl₄ solution to improve the collection of injected electrons.

Protocol 2: Dye Sensitization
  • Dye Solution Preparation: Prepare a solution of a suitable ruthenium-based (e.g., N719) or organic dye in an appropriate solvent (e.g., a mixture of acetonitrile and tert-butanol).

  • Dye Adsorption: Immerse the cooled TiO₂ photoanode into the dye solution and keep it in a sealed container in the dark for 12-24 hours.

  • Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

Protocol 3: Electrolyte Preparation with this compound
  • Standard Electrolyte Composition: A common electrolyte composition consists of an iodine/iodide redox couple in an organic solvent. For example:

    • 0.5 M Lithium Iodide (LiI)

    • 0.05 M Iodine (I₂)

    • in a solvent mixture of acetonitrile and valeronitrile (e.g., 85:15 v/v).

  • Addition of this compound: Add this compound to the standard electrolyte at various concentrations (e.g., 0.1 M, 0.3 M, 0.5 M) to investigate its effect on DSSC performance. It is recommended to start with a concentration similar to that of TBP (around 0.5 M).

Protocol 4: DSSC Assembly and Characterization
  • Counter Electrode Preparation: A platinized FTO glass is commonly used as the counter electrode.

  • Cell Assembly: Assemble the dye-sensitized TiO₂ photoanode and the counter electrode in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).

  • Electrolyte Injection: Introduce the prepared electrolyte containing this compound into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

  • Sealing: Seal the holes to prevent electrolyte leakage.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. Extract the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

Diagram 1: Experimental Workflow

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly & Characterization A1 FTO Substrate Cleaning A2 TiO₂ Paste Deposition (Doctor-Blade) A1->A2 A3 Sintering (450-500°C) A2->A3 A4 Dye Sensitization (e.g., N719, 12-24h) A3->A4 C2 Assemble Sandwich Cell (Photoanode + Counter Electrode) A4->C2 B1 Prepare I⁻/I₃⁻ Redox Couple in Acetonitrile/Valeronitrile B2 Add this compound (e.g., 0.1-0.5 M) B1->B2 C3 Inject Electrolyte B2->C3 C1 Prepare Counter Electrode (Platinized FTO) C1->C2 C2->C3 C4 Seal Cell C3->C4 C5 J-V Characterization (AM 1.5G) C4->C5

Caption: Experimental workflow for the fabrication of a DSSC with this compound.

Diagram 2: Mechanism of Action

Mechanism_of_Action cluster_interface TiO₂ / Dye / Electrolyte Interface TiO2 TiO₂ Surface CB_Shift Conduction Band Edge Shift (Negative) TiO2->CB_Shift Induces Additive This compound Additive->TiO2 Adsorption on TiO₂ surface Recombination e⁻ + I₃⁻ → 3I⁻ (Charge Recombination) Additive->Recombination Suppresses Voc_Increase Increased V_oc Recombination->Voc_Increase Contributes to CB_Shift->Voc_Increase Leads to

Caption: Proposed mechanism of this compound in enhancing DSSC performance.

Conclusion

This compound holds promise as an effective electrolyte additive for enhancing the performance of dye-sensitized solar cells. Based on the behavior of analogous pyridine derivatives, its incorporation is expected to primarily increase the open-circuit voltage by modifying the TiO₂ conduction band and suppressing charge recombination. The detailed protocols and conceptual diagrams provided in this document serve as a comprehensive guide for researchers to systematically investigate the impact of this compound on DSSC performance and to optimize its concentration for achieving maximum efficiency. Further experimental work is necessary to quantify its specific effects and to fully elucidate its mechanism of action at the molecular level.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Aminoethyl)pyridine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and pressure are critical parameters, especially in catalytic hydrogenations. For the reduction of 4-(2-nitroethyl)pyridine, ensure the temperature is maintained, for example, at 70 ± 2 °C and the pressure at 0.7Mpa for a sufficient duration (e.g., 5 hours).[1]

  • Catalyst Activity: The quality and activity of your catalyst are paramount. For catalytic hydrogenation, using an active catalyst like Raney Nickel is crucial. Ensure the catalyst is fresh and handled properly to avoid deactivation. The ratio of reactant to catalyst is also important; a weight ratio of (3.0-3.5):1 (reactant:catalyst) has been reported to be effective.[1]

  • Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions. Ensure that your precursor, such as 4-(2-nitroethyl)pyridine, is of high purity before starting the reaction.

  • Solvent Quality: The solvent can significantly impact the reaction. For catalytic hydrogenation, using a high-purity solvent like 95-100% ethanol is recommended.[1] Ensure the solvent is dry and free of impurities that could interfere with the reaction.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: Side product formation is a common issue in pyridine synthesis. In the context of reducing a nitro group, potential side products can include partially reduced intermediates or products from intermolecular reactions. For instance, in the reduction of related nitro-pyridines, by-products such as the corresponding N-oxide and azo-compounds (e.g., 4,4'-azopyridine) have been observed.[2]

To minimize side products:

  • Optimize Reaction Conditions: Ensure complete reduction of the nitro group by maintaining adequate hydrogen pressure and reaction time.

  • Control Temperature: Avoid excessive temperatures that might promote side reactions.

  • Purification: After the reaction, a thorough purification process is necessary to remove any side products.

Q3: What is the most effective method for purifying this compound?

A3: The purification of this compound can be challenging due to its basicity and potential for co-distillation with solvents. A common and effective method involves the following steps:

  • Catalyst Removal: After the reaction, the solid catalyst (e.g., Raney Nickel) should be carefully filtered from the reaction mixture.[1]

  • Solvent Evaporation: The solvent can be removed under reduced pressure.[1]

  • Extraction and Crystallization: The crude product can be dissolved in a suitable solvent like benzene. Heating to reflux to dissolve the product, followed by cooling and crystallization, can yield a purer product.[1]

  • Distillation: While not explicitly detailed in the search results for this specific compound, distillation under reduced pressure is a common technique for purifying liquid amines.

Key Experimental Protocols

Catalytic Hydrogenation of 4-(2-Nitroethyl)pyridine

This protocol is based on a general method for the catalytic hydrogenation of nitro-pyridine derivatives and has been adapted for the synthesis of this compound.[1]

Materials:

  • 4-(2-Nitroethyl)pyridine

  • Raney Nickel (Catalyst)

  • Ethanol (95-100%)

  • Hydrogen Gas

  • Benzene (for purification)

  • High-Pressure Autoclave

Procedure:

  • In a 2L autoclave, add 20g of 4-(2-nitroethyl)pyridine, 6g of Raney Nickel, and 1000 ml of absolute ethanol.

  • Seal the autoclave and purge with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to 0.7 MPa.

  • Start stirring and heat the reaction mixture to 70 ± 2 °C.

  • Maintain these conditions for 5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add 500 ml of benzene to the residue and heat to reflux until all the solid is dissolved.

  • Allow the solution to cool, which will induce crystallization of the product.

  • Collect the solid product by filtration and air dry.

Expected Yield: Based on analogous reactions, a yield of over 80% can be expected.[1]

Quantitative Data

The following table summarizes the effect of different reducing agents on the yield of a related compound, 4-aminopyridine, from 4-nitropyridine-N-oxide. While not a direct comparison for the synthesis of this compound, it provides valuable insight into the effectiveness of different reduction conditions.

Starting MaterialReducing SystemSolventYield (%)Reference
4-Nitropyridine-N-oxideIron / Hydrochloric AcidWater80-85[2]
4-Nitropyridine-N-oxideIron / 25-30% Sulfuric AcidWater>85[2]
4-Nitropyridine-N-oxideIron / Acetic AcidDiethyl EtherQuantitative[2]

Visualizing the Workflow

To better understand the troubleshooting process, the following diagram illustrates a logical workflow for addressing low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Starting Materials (4-(2-nitroethyl)pyridine, Solvent) start->check_purity check_catalyst Evaluate Catalyst Activity (Freshness, Handling, Ratio) check_purity->check_catalyst Purity OK fail Yield Still Low check_purity->fail Impure check_conditions Review Reaction Conditions (Temperature, Pressure, Time) check_catalyst->check_conditions Catalyst OK check_catalyst->fail Catalyst Inactive analyze_side_products Analyze for Side Products (TLC, GC-MS) check_conditions->analyze_side_products Conditions OK check_conditions->fail Conditions Not Optimal optimize_purification Optimize Purification Protocol (Solvent, Crystallization) analyze_side_products->optimize_purification Side Products Identified analyze_side_products->optimize_purification No Major Side Products success Yield Improved optimize_purification->success Purification Improved optimize_purification->fail No Improvement consult Consult Further Literature/ Technical Support fail->consult

Caption: Troubleshooting workflow for low yield in this compound synthesis.

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of 4-(2-nitroethyl)pyridine.

ExperimentalWorkflow start Start charge_reactor Charge Autoclave: - 4-(2-Nitroethyl)pyridine - Raney Nickel - Ethanol start->charge_reactor reaction Catalytic Hydrogenation: - Pressurize with H2 (0.7 MPa) - Heat to 70°C - Stir for 5 hours charge_reactor->reaction workup Work-up: - Cool and Vent - Filter Catalyst - Evaporate Solvent reaction->workup purification Purification: - Dissolve in Benzene - Crystallize by Cooling - Filter and Dry workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2-Aminoethyl)pyridine.

Troubleshooting Guide

Issue 1: Product Discoloration (Yellow to Brown)

Question: My purified this compound is yellow or has darkened over time. What is the cause and how can I fix it?

Answer:

Discoloration of amines is a frequent issue, often arising from oxidation. The lone pair of electrons on the nitrogen atoms makes the compound susceptible to air oxidation, which can lead to the formation of colored impurities, such as N-oxides. Exposure to light can also accelerate this process.

Troubleshooting Steps:

  • Minimize Air and Light Exposure: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect it from light.

  • Distillation: For significant discoloration, vacuum distillation is an effective method for purification. It separates the less volatile colored impurities from the desired product.

  • Activated Carbon Treatment: If the discoloration is minor, treating a solution of the compound with activated carbon can remove colored impurities. However, this may lead to some product loss due to adsorption.

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Question: I am trying to purify this compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation. Why is this happening and how can I improve it?

Answer:

The basic nature of the pyridine and amino groups in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause several problems, including:

  • Peak Tailing: The compound moves slowly and unevenly down the column.

  • Irreversible Adsorption: Loss of product on the column.

  • Degradation: The acidic environment of the silica gel may cause degradation of the compound.

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.5-2% v/v), into your eluent system. The basic modifier will compete with your product for the acidic sites on the silica gel, leading to improved peak shape and reduced tailing.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can significantly improve separation.

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography (e.g., C18 silica) with an appropriate mobile phase (e.g., water/acetonitrile with a buffer) can be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-vinylpyridine with an amine source. Potential impurities from this route could include:

  • Unreacted 4-vinylpyridine: This can be volatile and may be removed during solvent evaporation, but residual amounts can remain.

  • Poly(4-vinylpyridine): Polymerization of the starting material is a common side reaction, leading to polymeric impurities that are typically non-volatile.

  • Byproducts from the amine source: Depending on the specific reagents used. If the synthesis involves the reduction of a nitrile or nitro precursor, incomplete reduction can lead to the presence of the starting material or intermediate products.

Q2: What is the best method to assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and help identify impurities by their characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector (e.g., UV) can provide quantitative information about the purity of the sample.

Q3: How should I store purified this compound to maintain its purity?

A3: To prevent degradation and discoloration, store purified this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber-colored vial, and at a low temperature (refrigerated or frozen).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (Typical)Yield (Expected)AdvantagesDisadvantages
Vacuum Distillation >98%Good to ExcellentEffective for removing non-volatile and colored impurities. Scalable.Requires high vacuum and careful temperature control. Not suitable for thermally sensitive impurities.
Silica Gel Chromatography (with basic modifier) 95-99%Fair to GoodGood for separating impurities with different polarities.Can have product loss due to adsorption. Requires solvent removal.
Alumina Chromatography 95-99%GoodBetter for basic compounds than silica gel, less tailing.May have different selectivity compared to silica.

Note: The values presented are typical expectations for the purification of basic amines and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If water is a suspected impurity, the crude material can be dried over potassium hydroxide (KOH) pellets for several hours before distillation.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum. The boiling point of this compound is approximately 104 °C at 9 mmHg.

    • Gently heat the distillation flask in an oil bath.

    • Collect the fraction that distills at a constant temperature.

    • Discard the initial and final fractions, which are more likely to contain impurities.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber vial under an inert atmosphere.

Protocol 2: Flash Column Chromatography of this compound on Silica Gel
  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable eluent. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Add 1% triethylamine (TEA) to the eluent to prevent peak tailing.

    • Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • A gradient elution (gradually increasing the polarity by adding more methanol) can be used to separate compounds with different polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing the product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • To remove residual triethylamine, the product can be co-evaporated with a solvent like toluene.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound discoloration Is the product discolored? start->discoloration distillation Perform Vacuum Distillation discoloration->distillation Yes carbon Consider Activated Carbon Treatment (for minor discoloration) discoloration->carbon Alternative chromatography_issue Are there issues with column chromatography (e.g., peak tailing)? discoloration->chromatography_issue No purity_check Assess Purity (GC-MS, NMR, HPLC) distillation->purity_check carbon->purity_check add_modifier Add a basic modifier (e.g., TEA) to the eluent chromatography_issue->add_modifier Yes chromatography_issue->purity_check No change_stationary_phase Use an alternative stationary phase (Alumina or Amine-functionalized Silica) add_modifier->change_stationary_phase If needed add_modifier->purity_check change_stationary_phase->purity_check end Pure Product purity_check->end

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection Logical Flow for Selecting a Purification Method start Start with Crude Product major_impurities What are the major impurities? start->major_impurities non_volatile Non-volatile or colored polymers major_impurities->non_volatile Non-volatile/Colored similar_polarity Impurities with similar polarity major_impurities->similar_polarity Similar Polarity distillation Vacuum Distillation is the preferred method non_volatile->distillation chromatography Column Chromatography is necessary similar_polarity->chromatography end Purified Product distillation->end basic_compound Is the compound basic? chromatography->basic_compound use_modifier Use silica gel with a basic modifier (TEA) basic_compound->use_modifier Yes use_alumina Use alumina or amine-functionalized silica basic_compound->use_alumina Yes (Alternative) use_modifier->end use_alumina->end

Caption: Logical flow for selecting a suitable purification method.

Technical Support Center: Synthesis of 4-(2-Aminoethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 4-(2-Aminoethyl)pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the catalytic hydrogenation of 4-pyridineacetonitrile. Alternative methods include the reductive amination of 4-pyridylacetaldehyde and the "borrowing hydrogen" methodology, which utilizes 4-pyridine-ethanol and ammonia with a ruthenium or iridium catalyst.[1]

Q2: My catalytic hydrogenation of 4-pyridineacetonitrile is resulting in a low yield. What are the likely causes?

A2: Low yields can stem from several factors:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity.

  • Incomplete Reaction: Reaction time, temperature, or hydrogen pressure may be inadequate for full conversion.

  • Side Reactions: Formation of byproducts can consume the starting material and desired product.

  • Purity of Starting Materials: Impurities in the 4-pyridineacetonitrile or solvent can interfere with the reaction.[2]

Q3: What are the major side products I should be aware of during the synthesis of this compound and its derivatives?

A3: The primary side products include:

  • Incompletely Hydrogenated Intermediates: This can include partially reduced pyridine rings (tetrahydropyridines, dihydropyridines).

  • Dimerization Products: Formation of N,N-bis(2-(pyridin-4-yl)ethyl)amine is a common issue.

  • Polymeric Materials: Higher-order oligomers and polymers can also form, especially under basic conditions.

  • Ring-Opened Products: Under certain catalytic conditions, the pyridine ring can undergo cleavage.

Q4: How can I detect the presence of these side products in my reaction mixture?

A4: A combination of analytical techniques is recommended for accurate identification and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components of the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of the main product and impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a qualitative idea of the number of components in the mixture.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound derivatives.

Issue 1: Incomplete Hydrogenation of the Pyridine Ring

Symptoms:

  • Presence of peaks in GC-MS or NMR corresponding to partially saturated pyridine rings.

  • Lower than expected consumption of hydrogen.

Possible Causes:

  • Insufficient catalyst activity or loading.

  • Inadequate hydrogen pressure or reaction time.

  • Catalyst poisoning by impurities.

Troubleshooting Steps:

  • Optimize Catalyst:

    • Use a fresh batch of catalyst.

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Consider using a more active catalyst. For pyridine ring hydrogenation, Rhodium-based catalysts (e.g., Rh/C) or Platinum-based catalysts (e.g., PtO₂) are often more effective than Palladium.[2]

  • Adjust Reaction Conditions:

    • Increase hydrogen pressure (a range of 30-80 bar is often effective).[2]

    • Increase the reaction temperature (typically between 60-80 °C).[2]

    • Extend the reaction time and monitor progress by TLC or GC.

  • Ensure Purity:

    • Use high-purity starting materials and solvents.

Issue 2: Formation of Dimer (N,N-bis(2-(pyridin-4-yl)ethyl)amine) and Polymeric Byproducts

Symptoms:

  • Presence of a high molecular weight peak in the mass spectrum corresponding to the dimer.

  • Observation of a viscous or solid residue that is difficult to characterize.

  • Streaking on TLC plates.

Possible Causes:

  • The primary amine product can act as a nucleophile and react with starting material or intermediates.

  • Basic conditions can promote intermolecular reactions.

Troubleshooting Steps:

  • Control Stoichiometry and Addition:

    • Use a slight excess of the reducing agent.

    • If applicable to the specific derivative synthesis, consider slow, controlled addition of the amine-containing starting material.

  • Modify Reaction Medium:

    • Perform the reaction in a more dilute solution to disfavor intermolecular reactions.

    • If the reaction conditions allow, a slightly acidic medium can protonate the product amine, reducing its nucleophilicity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Pyridineacetonitrile

This protocol outlines a general procedure for the synthesis of this compound. Optimization for specific derivatives may be required.

Materials:

  • 4-Pyridineacetonitrile

  • Catalyst (e.g., 10% Pd/C, 5% Rh/C, or PtO₂)

  • Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 4-pyridineacetonitrile in the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Maintain these conditions for the required reaction time (typically several hours), monitoring the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound from Dimeric Byproducts

Method: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired primary amine and the dimeric byproduct will move into the aqueous layer as their respective ammonium salts.

  • Separate the aqueous layer and wash the organic layer with another portion of the acidic solution to ensure complete extraction.

  • Combine the aqueous layers and basify to a pH > 10 with a strong base (e.g., 10 M NaOH) while cooling in an ice bath.

  • Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Note: For further purification, fractional distillation under reduced pressure or column chromatography on silica gel (with a solvent system containing a small amount of a basic modifier like triethylamine to prevent tailing) can be employed.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of 4-Pyridineacetonitrile

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity for this compound (%)
10% Pd/C70506>95~85
5% Rh/C60404>99>95
PtO₂25312>99>98

Note: Data is representative and can vary based on specific reaction conditions and substrate purity.

Visualizations

troubleshooting_workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity analyze_crude Analyze Crude Product (TLC, GC-MS, NMR) check_purity->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Detected? incomplete_rxn->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Time) incomplete_rxn->optimize_conditions Yes dimer_polymer Dimer/Polymer Formation? side_products->dimer_polymer Yes incomplete_hydrogenation Incomplete Hydrogenation? side_products->incomplete_hydrogenation Yes purify Purify Product (Distillation, Chromatography, Extraction) side_products->purify No optimize_conditions->analyze_crude optimize_catalyst Optimize Catalyst (Type, Loading, Freshness) optimize_catalyst->analyze_crude adjust_concentration Adjust Concentration (More Dilute) dimer_polymer->adjust_concentration adjust_ph Modify pH (Slightly Acidic if possible) dimer_polymer->adjust_ph incomplete_hydrogenation->optimize_catalyst adjust_concentration->analyze_crude adjust_ph->analyze_crude

Caption: Troubleshooting workflow for the synthesis of this compound derivatives.

side_reaction_pathways start 4-Pyridineacetonitrile intermediate Imines/Partially Reduced Intermediates start->intermediate H2, Catalyst product This compound (Desired Product) intermediate->product Further Hydrogenation incomplete Incompletely Hydrogenated Byproducts intermediate->incomplete dimer Dimer (N,N-bis(2-(pyridin-4-yl)ethyl)amine) product->dimer + Intermediate/Product polymer Polymeric Byproducts dimer->polymer + Intermediate/Product

Caption: Key side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Stability of 4-(2-Aminoethyl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-(2-Aminoethyl)pyridine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound are exposure to air (oxidation), light (photodegradation), elevated temperatures (thermolytic degradation), and non-optimal pH conditions (acidic or basic hydrolysis). The presence of strong oxidizing agents or acids can also significantly accelerate degradation.[1] It is known to be air-sensitive, making inert atmosphere handling crucial.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure stability, solutions of this compound should be stored in a cool, dark place, preferably refrigerated (2-8 °C).[2] It is highly recommended to store them under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent oxidation.[2] For long-term storage, freezing (-20 °C or below) may be considered, but repeated freeze-thaw cycles should be avoided.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar pyridine derivatives, potential pathways include:

  • Oxidation: The aminoethyl side chain and the pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated pyridines, and eventually ring-opening to form smaller organic molecules.

  • Photodegradation: Exposure to UV light can lead to the formation of hydroxylated pyridines and ring cleavage, resulting in the formation of compounds like glutaric acid and succinic acid.[3]

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis, potentially affecting the aminoethyl side chain.

Q4: How can I detect and quantify the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to detect and quantify the degradation of this compound and its degradation products.[4][5][6] Such a method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the unknown degradation products.[4]

Troubleshooting Guides

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
Potential Cause Troubleshooting Step Expected Outcome
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the solution and the headspace of the container with an inert gas (nitrogen or argon) before sealing. 3. Store the solution in a tightly sealed container, wrapped in parafilm.The solution should remain colorless for a longer duration.
Photodegradation 1. Prepare and handle the solution in a dark room or under amber light. 2. Store the solution in an amber-colored vial or a clear vial wrapped in aluminum foil.Prevention of discoloration upon storage and handling.
Issue 2: Appearance of Unidentified Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Forced Degradation 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. 2. Compare the retention times of the peaks from the forced degradation study with the unidentified peaks in your sample.Identification of the degradation pathway and the nature of the impurities.
Contamination 1. Analyze a blank solvent injection to rule out solvent-related peaks. 2. Ensure all glassware is scrupulously clean.A clean baseline in the blank injection confirms the peaks are from the sample.
Inadequate HPLC Method 1. Optimize the HPLC method (e.g., gradient, mobile phase composition, column type) to improve the resolution between the main peak and the impurities.All peaks are well-resolved, allowing for accurate quantification.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
Stress Condition % Degradation Major Degradation Products (Hypothetical) Appearance
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) 8.5%Peak 1 (Rt 3.2 min)Slight yellowing
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) 12.2%Peak 2 (Rt 4.5 min)Yellow
Oxidative (3% H₂O₂, RT, 24h) 25.8%Peak 3 (Rt 5.1 min), Peak 4 (Rt 6.8 min)Brown
Thermal (80 °C, 48h) 5.1%Minor peaksNo change
Photolytic (UV light, 24h) 18.9%Peak 5 (Rt 2.9 min), Peak 6 (Rt 7.2 min)Dark yellow

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the stock solution at 80 °C for 48 hours. Cool and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method to separate this compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 260 nm).

  • Optimization: Inject the mixture of forced degradation samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis AEP This compound Ox_Intermediate Oxidative Intermediates (e.g., N-oxide, Hydroxylated Pyridine) AEP->Ox_Intermediate O₂, H₂O₂ Photo_Intermediate Hydroxylated Pyridine AEP->Photo_Intermediate UV Light Hydrolysis_Product Side-chain modification AEP->Hydrolysis_Product Acid/Base Ring_Opening_Ox Ring-Opened Products Ox_Intermediate->Ring_Opening_Ox Ring_Opening_Photo Ring-Opened Products (e.g., Carboxylic Acids) Photo_Intermediate->Ring_Opening_Photo

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Unstable Solution Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage review_handling Review Handling Procedures (Solvents, Headspace) check_storage->review_handling Conditions OK implement_changes Implement Corrective Actions (e.g., Inert Gas, Amber Vials) check_storage->implement_changes Conditions Not OK forced_degradation Perform Forced Degradation Study review_handling->forced_degradation Procedures OK review_handling->implement_changes Procedures Not OK hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev identify_peaks Identify Degradation Products (LC-MS) hplc_dev->identify_peaks identify_peaks->implement_changes end End: Stable Solution Achieved implement_changes->end

Caption: Troubleshooting workflow for this compound solution instability.

References

Common experimental problems when using 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges when using 4-(2-Aminoethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[1][2]

Q2: How should this compound be stored?

A2: This compound is air-sensitive and hygroscopic.[1][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[1][3]

Q3: Which of the two nitrogen atoms in this compound is more reactive?

A3: The nitrogen atom of the ethylamine side chain is significantly more basic and nucleophilic than the nitrogen atom in the pyridine ring. This is because the lone pair of electrons on the pyridine nitrogen is part of the aromatic system, making it less available for donation. In contrast, the lone pair on the aliphatic ethylamine nitrogen is localized and more readily participates in reactions.

Q4: How can I remove residual this compound from my reaction mixture during work-up?

A4: Due to its basic nature, this compound can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl or a saturated aqueous solution of ammonium chloride. The protonated amine salt will be soluble in the aqueous layer. Subsequent washing with a saturated sodium bicarbonate solution and brine will neutralize any remaining acid and remove water-soluble impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Low Yield or No Reaction
Possible Cause Troubleshooting Steps
Degradation of Reagent This compound is air-sensitive.[1] Ensure it was handled under an inert atmosphere. Use a fresh bottle or purify the reagent by distillation if degradation is suspected.
Incorrect Stoichiometry Verify the molar equivalents of all reactants. If the reaction is sluggish, a slight excess of the other reactant might be necessary.
Insufficient Reaction Temperature Some reactions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC or LC-MS.
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the reaction conditions. Protic solvents may interfere with reactions involving strong bases or organometallics.
Protonation of the Amine If the reaction is performed under acidic conditions, the more basic ethylamine nitrogen will be protonated, rendering it non-nucleophilic. Adjust the pH with a non-nucleophilic base if necessary.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Steps
Reaction at Both Nitrogen Atoms The presence of two nucleophilic nitrogen atoms can lead to di-substituted products. To achieve mono-substitution on the more reactive ethylamine, use a controlled amount of the electrophile (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature.
Over-alkylation/acylation of the Ethylamine Primary amines can undergo multiple alkylations or acylations. Use a suitable protecting group on the ethylamine if subsequent reactions on the pyridine ring are desired.
Coordination to Metal Catalysts This compound can act as a ligand and coordinate to metal catalysts, potentially inhibiting their activity.[4] If a metal-catalyzed reaction is not proceeding as expected, consider using a different ligand or a larger excess of the catalyst.
Side Reactions of the Pyridine Ring While less reactive, the pyridine nitrogen can undergo reactions under certain conditions. For example, in the presence of strong acids, it can be protonated, and with strong alkylating agents, it can form a pyridinium salt.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. Adjust the eluent system or consider derivatizing the product or starting material to alter its polarity before purification.
Product is a Salt If the product is a salt (e.g., a hydrochloride salt), it may be insoluble in common organic solvents. In such cases, neutralization with a base followed by extraction into an organic solvent is necessary.
Product is Water-Soluble Highly polar products may be soluble in water. If the product is not found in the organic layer after extraction, check the aqueous layer. Lyophilization or extraction with a more polar solvent may be required.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₀N₂[5][6]
Molecular Weight 122.17 g/mol [5][6]
Appearance Colorless to light yellow liquid[3]
Boiling Point 104 °C at 9 mmHg[3]
Density 1.0238 g/mL at 25 °C[3]
Refractive Index 1.5380 at 20 °C[3]
pKa (predicted) 9.07 ± 0.10[3]
pKa of 4-(2-aminoethyl)morpholine 4.84, 9.45[7]

Note: The predicted pKa likely represents the more basic ethylamine nitrogen. The experimental pKa values for the structurally similar 4-(2-aminoethyl)morpholine are provided for comparison, where 9.45 corresponds to the protonated morpholinoethyl amine and 4.84 to the protonated morpholine nitrogen.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

This protocol describes the selective protection of the more nucleophilic ethylamine group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in anhydrous DCM to the cooled mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as eluent).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(2-aminoethyl)pyridine.

Visualizations

Diagram 1: Logical Troubleshooting Workflow for a Failing Reaction

troubleshooting_workflow start Reaction Failed (Low Yield / No Product) check_reagent Check Reagent Quality - Freshly opened? - Stored correctly? - Purified? start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Yes optimize Optimize Reaction - Change solvent - Adjust temperature - Add catalyst/additive check_reagent->optimize No check_conditions Verify Reaction Conditions - Inert atmosphere? - Anhydrous solvents? - Correct temperature? conditions_ok Conditions are Correct check_conditions->conditions_ok Yes check_conditions->optimize No check_stoichiometry Review Stoichiometry - Correct molar ratios? - Limiting reagent? stoichiometry_ok Stoichiometry is Correct check_stoichiometry->stoichiometry_ok Yes check_stoichiometry->optimize No side_reactions Investigate Side Reactions - TLC/LC-MS analysis - Di-substitution? - Over-alkylation? purification_issue Assess Purification - Product in aqueous layer? - Product volatile? - Co-elution? side_reactions->purification_issue Complex Mixture protecting_group Consider Protecting Group - Selectively block one N-atom side_reactions->protecting_group Di-substitution reagent_ok->check_conditions conditions_ok->check_stoichiometry stoichiometry_ok->side_reactions reactivity_pathway AEP This compound (Two reactive sites) Electrophile Electrophile (e.g., Acyl Chloride, Alkyl Halide) AEP->Electrophile Uncontrolled Reaction Selective_Conditions Selective Conditions - 1 eq. Electrophile - Low Temperature AEP->Selective_Conditions Controlled Reaction Protection Protection Step (e.g., (Boc)2O) AEP->Protection Mixture Mixture of Products - Mono-acylated (ethylamino) - Di-acylated Electrophile->Mixture Mono_Product Mono-acylated Product (at ethylamine) Selective_Conditions->Mono_Product Protected_AEP N-Boc-4-(2-aminoethyl)pyridine Protection->Protected_AEP Further_Reaction Further Reaction (at pyridine N or ring) Protected_AEP->Further_Reaction Final_Product Functionalized Product Further_Reaction->Final_Product

References

Technical Support Center: Crystallization of 4-(2-Aminoethyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding polymorphism in the crystals of 4-(2-Aminoethyl)pyridine complexes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during crystallization experiments.

Troubleshooting Guide: Unwanted Polymorphism

Issue: My crystallization of a this compound complex is yielding multiple crystal forms (polymorphs). How can I obtain a single, desired polymorph?

The formation of different polymorphs is influenced by factors such as temperature, solvent, and the presence of templates.[1][2] Controlling these variables is key to isolating a single crystalline form.

Potential Cause Troubleshooting Step Expected Outcome
Solvent Effects The choice of solvent can significantly impact which polymorph crystallizes.[3][4][5][6][7] Experiment with a range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.A specific solvent or solvent mixture will favor the nucleation and growth of the desired polymorph.
Temperature Fluctuations Temperature can be a simple yet effective way to control the formation of polymorphic forms.[1] Inconsistent temperatures during crystallization can lead to the formation of multiple polymorphs.Maintaining a constant, controlled temperature will promote the growth of a single polymorph.
Supersaturation Rate The rate at which supersaturation is achieved can influence which polymorph nucleates first.Slower cooling or anti-solvent addition rates generally favor the formation of the thermodynamically most stable polymorph.
Presence of Impurities Impurities can act as templates for the nucleation of undesired polymorphs.Using highly purified starting materials (this compound, metal salts, and solvents) will reduce the chances of nucleating unwanted polymorphs.
Stirring/Agitation The degree of agitation can affect nucleation and crystal growth.Experiment with both stirred and unstirred crystallization setups to determine the optimal condition for the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound complexes?

A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. For pharmaceutical applications, different polymorphs can exhibit different physical properties, including solubility, bioavailability, and stability, making control over the crystalline form a critical aspect of drug development.

Q2: How does the solvent choice influence polymorphism in these complexes?

A2: Solvents can influence polymorphism through various mechanisms. Solute-solvent interactions can affect the solubility of the complex.[3] Additionally, the solvent can be incorporated into the crystal lattice to form solvates, which can then transform into different polymorphs upon desolvation.[3] The hydrogen bonding ability of the solvent can also play a crucial role in directing the assembly of the this compound complexes into a specific crystalline form.[7]

Q3: Can temperature cycling be used to control polymorphism?

A3: Yes, temperature cycling, which involves successive heating and cooling cycles, can be a useful technique.[8] During the heating phase, less stable polymorphs or smaller crystals may redissolve, and during the cooling phase, the desired, more stable polymorph can selectively grow.[8]

Q4: Are there any computational methods to predict polymorphism?

A4: Crystal Structure Prediction (CSP) is a computational technique that can be used to predict the possible crystal structures of a molecule.[9][10][11] CSP can help in assessing the risk of polymorphism and in understanding the relative stabilities of different polymorphs, guiding experimental efforts to crystallize the desired form.[9][10][11]

Q5: What is the role of the protonation state of this compound in polymorphism?

A5: The protonation state of the aminoethyl and pyridine groups can significantly influence the coordination and hydrogen bonding interactions within the crystal structure. As seen in related aminoethyl-pyridine-based lead iodide hybrids, the hybrid's structure is dependent on the protonation state of the organic cation.[12] Controlling the pH of the crystallization medium is therefore crucial.

Experimental Protocols

Protocol 1: Solvent Screening for Polymorph Control
  • Preparation: Prepare a saturated solution of the this compound complex in a primary solvent in which it is highly soluble.

  • Dispensing: Dispense small, equal volumes of the saturated solution into multiple vials.

  • Anti-Solvent Addition: To each vial, add a different anti-solvent (a solvent in which the complex is poorly soluble) dropwise until the first sign of persistent turbidity is observed.

  • Crystallization: Seal the vials and allow them to stand undisturbed at a constant temperature.

  • Analysis: After a suitable time, collect the crystals from each vial and analyze them using techniques such as X-ray powder diffraction (XRPD) to identify the polymorphic form.

Protocol 2: Controlled Cooling Crystallization
  • Dissolution: Dissolve the this compound complex in a suitable solvent at an elevated temperature to create a clear, undersaturated solution.

  • Cooling: Place the solution in a programmable cooling bath.

  • Temperature Profile: Program the bath to cool the solution at a slow, controlled rate (e.g., 0.1 °C/minute).

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Characterization: Analyze the crystals by XRPD to determine the polymorphic form.

Data Presentation

Table 1: Influence of Solvent on Polymorphism of a Hypothetical 4-(2-AEP) Metal Complex

Solvent System (v/v)Crystallization MethodTemperature (°C)Resulting Polymorph
MethanolSlow Evaporation25Form A
Ethanol/Water (9:1)Slow Cooling4Form B
AcetonitrileVapor Diffusion (Ether)25Form A + Form B
DimethylformamideAnti-solvent (Water)25Form C (Solvate)
TolueneSlow Evaporation25Amorphous

This table is a generalized representation and actual results will vary depending on the specific metal and counter-ion in the complex.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis start Purify 4-(2-AEP) Complex sol_prep Prepare Saturated Solution start->sol_prep slow_evap Slow Evaporation sol_prep->slow_evap Screening slow_cool Slow Cooling sol_prep->slow_cool Screening vapor_diff Vapor Diffusion sol_prep->vapor_diff Screening anti_solvent Anti-solvent Addition sol_prep->anti_solvent Screening xrd XRPD Analysis slow_evap->xrd slow_cool->xrd vapor_diff->xrd anti_solvent->xrd single_poly Single Polymorph? xrd->single_poly end Desired Polymorph Obtained single_poly->end Yes adjust Adjust Parameters (Solvent, Temp, etc.) single_poly->adjust No adjust->sol_prep

Caption: Workflow for screening conditions to obtain a single polymorph.

Polymorphism_Factors cluster_thermo Thermodynamic Factors cluster_kinetic Kinetic Factors cluster_solvent Solvent Properties center Polymorphism in 4-(2-AEP) Complexes temp Temperature center->temp pressure Pressure center->pressure supersat Supersaturation Rate center->supersat agitation Agitation/Stirring center->agitation impurities Impurities/Seeding center->impurities polarity Polarity center->polarity h_bond Hydrogen Bonding center->h_bond viscosity Viscosity center->viscosity

Caption: Key factors influencing the polymorphism of 4-(2-AEP) complexes.

References

Technical Support Center: Troubleshooting Low Product Yield in Reactions with 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues leading to low product yield in reactions involving this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the most common general causes?

Low product yield in reactions involving this compound can often be attributed to several general factors that are common in many organic syntheses. Systematically investigating these potential issues is the first step in troubleshooting your reaction.

Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your this compound or the reacting partner can lead to unwanted side reactions, consuming the starting materials and lowering the yield of the desired product. Always ensure the purity of your reagents before commencing the synthesis.

  • Reaction Conditions: Critical parameters such as temperature, reaction time, and the concentration of reactants must be optimized. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.

  • Presence of Water: this compound, like other amines, is sensitive to moisture, which can lead to hydrolysis of activated intermediates in acylation reactions. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: If your reaction utilizes a catalyst, its activity could be compromised due to factors like poisoning or degradation. Ensure your catalyst is fresh or has been properly activated and stored.

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during the extraction and purification steps. The basic nature of the pyridine ring can sometimes complicate purification. Acid-base extraction is a common technique for purifying pyridine derivatives, but care must be taken to avoid product degradation.

Q2: I am observing multiple products in my reaction. What are the likely side reactions with this compound?

The presence of two nucleophilic centers in this compound—the primary amino group of the ethylamine side chain and the nitrogen of the pyridine ring—is a primary cause of side product formation. The key to a high-yielding reaction is to control the chemoselectivity.

Common side reactions include:

  • N-Acylation/Alkylation of the Pyridine Ring: In acylation and alkylation reactions, the pyridine nitrogen can compete with the primary amine, leading to the formation of a pyridinium salt. This is a common byproduct that consumes both the starting material and the reagent.

  • Di-acylation/Di-alkylation: It is also possible for both the primary amine and the pyridine nitrogen to react, resulting in a di-substituted product.

  • Polymerization: In some cases, intermolecular reactions can lead to the formation of polymeric materials, especially if the reaction conditions are not carefully controlled.

To minimize these side reactions, consider the following strategies:

  • Use of a Protecting Group: Protecting the more nucleophilic primary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can prevent it from reacting, allowing for selective functionalization at the pyridine nitrogen. The protecting group can then be removed in a subsequent step.

  • Optimization of Reaction Conditions: The reactivity of the two nitrogen atoms can be influenced by the solvent, temperature, and the nature of the electrophile. Careful optimization of these parameters can favor the desired reaction pathway.

Q3: How can I selectively protect the primary amino group of this compound?

Protecting the primary amino group is a highly effective strategy to prevent side reactions and improve the yield of reactions targeting the pyridine ring. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its ease of removal.

A general protocol for the Boc protection of the primary amine is as follows:

  • Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA), to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with water, and the organic layer is dried and concentrated.

  • The product can be purified by column chromatography.

A specific method for the Boc protection of aminopyridines using EDCI, HOBT, and TEA in DCM has been reported to yield the mono-Boc protected product in 90% yield with high selectivity.[1]

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Reactions

Amide coupling is a common reaction for this compound. Below is a guide to troubleshoot low yields in this specific application.

Problem: Low yield of the desired amide product.

Troubleshooting Workflow:

G cluster_solutions Solutions start Low Amide Yield reagent_purity Check Reagent Purity (4-AEP, Carboxylic Acid, Coupling Agents) start->reagent_purity Possible Cause anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->anhydrous Possible Cause coupling_agent Optimize Coupling Agent and Base (e.g., HATU, HOBt/EDC, DIPEA) start->coupling_agent Possible Cause chemoselectivity Address Chemoselectivity Issue (Side reaction at pyridine-N) start->chemoselectivity Possible Cause purification Review Purification Method (e.g., Acid-Base Extraction, Chromatography) optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reagent_purity->optimize_conditions anhydrous->optimize_conditions coupling_agent->optimize_conditions protecting_group Implement Protecting Group Strategy (Boc-protect the primary amine) chemoselectivity->protecting_group Solution end Improved Yield protecting_group->end optimize_conditions->end purification->end

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Detailed Steps:

  • Verify Reagent Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of this compound and the carboxylic acid. Impurities can significantly impact the reaction outcome.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Optimize Coupling Reagents: The choice of coupling reagent and base is critical. For challenging couplings, stronger activating agents like HATU may be more effective than standard carbodiimides like EDC. The addition of HOBt can help to suppress side reactions and improve yields.

  • Address Chemoselectivity: If you suspect N-acylation of the pyridine ring is a significant side reaction, consider using a protecting group for the primary amine as described in the FAQ section.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, concentration, and time to find the optimal conditions for your specific substrates.

  • Review Purification Strategy: The basicity of the pyridine ring can sometimes lead to issues during silica gel chromatography. Consider alternative purification methods like acid-base extraction or reverse-phase chromatography.

Data Presentation

While specific quantitative data for reactions involving this compound is sparse in the readily available literature, the following table provides a general overview of yields that can be expected for amide coupling reactions with aminopyridines under different conditions, which can serve as a benchmark for your experiments.

Coupling ReagentBaseSolventTemperatureTypical Yield RangeReference
EDCI/HOBtDIPEADMFRoom Temp.40-70%General Knowledge
HATUDIPEADMFRoom Temp.60-95%General Knowledge
Acyl ChloridePyridineDCM0°C to RT50-85%General Knowledge
(Boc)₂O/EDCI/HOBTTEADCMRoom Temp.~90% (for protection)[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a starting point for the amide coupling of a carboxylic acid with this compound.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Boc Protection of this compound

This protocol describes the protection of the primary amino group.

  • Dissolution: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N-Boc protected this compound.

Mandatory Visualization

Logical Relationship for Troubleshooting Chemoselectivity

G start Low Yield due to Side Products analysis Analyze Byproducts (NMR, LC-MS) start->analysis side_reaction_identified Side Reaction at Pyridine-N Identified? analysis->side_reaction_identified protect Protect Primary Amine (e.g., Boc Protection) side_reaction_identified->protect Yes other_issues Investigate Other Issues (Reagent Purity, Conditions, etc.) side_reaction_identified->other_issues No deprotect Perform Reaction on Pyridine-N protect->deprotect final_product Deprotect to Obtain Final Product deprotect->final_product end Target Product final_product->end other_issues->end

Caption: Decision-making workflow for addressing chemoselectivity issues.

References

Technical Support Center: Controlling Stoichiometry in 4-(2-Aminoethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminoethyl)pyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for controlling stoichiometry in reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to achieving desired stoichiometric control in reactions with this compound, a versatile bifunctional molecule with a nucleophilic primary amine and a coordinating pyridine nitrogen.

Q1: I am getting a mixture of mono- and di-acylated products during an amide coupling reaction with this compound. How can I improve the selectivity for the mono-acylated product?

A1: This is a common issue due to the presence of two nucleophilic nitrogen atoms: the primary amine of the ethylamine group and the pyridine ring nitrogen. While the primary amine is significantly more nucleophilic and will be the primary site of acylation, over-acylation at the pyridine nitrogen can occur under certain conditions.

Troubleshooting Steps:

  • Control Molar Ratio: Use a strict 1:1 or slightly less than 1 (e.g., 0.95:1) molar ratio of the acylating agent to this compound. This minimizes the availability of the acylating agent for a second reaction.

  • Slow Addition: Add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the solution of this compound at a low temperature (e.g., 0 °C). This helps to control the reaction rate and prevent localized high concentrations of the acylating agent.[1]

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine. This will prevent the base from competing as a nucleophile.

  • Reaction Temperature: Maintain a low reaction temperature throughout the addition and for a period afterward before allowing it to slowly warm to room temperature. This favors the more reactive primary amine and disfavors the less nucleophilic pyridine nitrogen.

Q2: My reaction to form a metal complex with this compound is giving a mixture of coordination geometries and stoichiometries. How can I favor the formation of a specific complex?

A2: The formation of different coordination complexes arises from the flexible coordination behavior of this compound, which can act as a monodentate or a bridging ligand.[2] Controlling the stoichiometry is key to isolating the desired product.

Troubleshooting Steps:

  • Metal-to-Ligand Ratio: Carefully control the molar ratio of the metal salt to this compound. For a 1:1 complex, use a 1:1 ratio. For a 1:2 complex, a 1:2 ratio of metal to ligand should be employed. It is often beneficial to use a slight excess of the ligand to ensure complete coordination of the metal.

  • Solvent System: The choice of solvent can influence the coordination geometry. Coordinating solvents may compete with the ligand for binding sites on the metal center. Consider using less coordinating solvents to favor ligand binding.

  • Counter-ion: The counter-ion of the metal salt can also play a role in the final structure. More strongly coordinating anions may occupy coordination sites and lead to different stoichiometries.

  • Slow Diffusion/Evaporation: For crystalline products, slow diffusion of a solution of the ligand into a solution of the metal salt, or slow evaporation of the solvent from a solution containing both, can favor the formation of a single, well-defined crystal structure.

Q3: The yield of my amide coupling reaction with this compound is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can result from several factors, including incomplete reaction, side reactions, or product loss during workup.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the this compound and the carboxylic acid are pure. Impurities can interfere with the reaction.

  • Coupling Reagents: Use an appropriate coupling reagent. For sluggish reactions, stronger coupling agents like HATU or HBTU may be more effective than carbodiimides like EDC.

  • Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials.

  • Workup Procedure: this compound and its acylated product are basic and can be soluble in acidic aqueous layers during extraction. Ensure the pH of the aqueous phase is neutral or slightly basic before extracting the product with an organic solvent.

  • Purification: The basic nature of the pyridine ring can cause tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent.[1]

Data Presentation

The following tables provide representative data for common reactions involving this compound. Note that specific yields can vary depending on the substrate and precise reaction conditions.

Table 1: Representative Conditions for Mono-N-Acylation of this compound

Acylating AgentMolar Ratio (Acylating Agent:Amine)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Benzoyl Chloride1.05 : 1DIPEA (1.2)CH₂Cl₂0 to RT2 - 485 - 95
Acetic Anhydride1.1 : 1NoneCH₂Cl₂0 to RT1 - 390 - 98
Carboxylic Acid/EDC1.1 : 1DMAP (0.1)DMFRT12 - 2470 - 90
Carboxylic Acid/HATU1.1 : 1DIPEA (2.0)DMFRT2 - 680 - 95

Table 2: Stoichiometry in Metal Complex Synthesis with this compound (4-aepy)

Metal SaltLigandM:L RatioSolventResulting StoichiometryReference
CuCl₂4-aepy1:2Methanol/Water[Cu(4-aepy)₂(H₂O)₂]²⁺[3]
ZnCl₂4-aepy1:2Methanol/Water[Zn(4-aepy)₂(H₂O)₂]²⁺[3]
K₂[Pt(CN)₄] / CuCl₂4-aepy1:1:2Water[Cu(4-aepy)₂(H₂O)₂][Pt(CN)₄][3]
K₂[Pt(CN)₄] / ZnCl₂4-aepy1:1:2Water[Zn(4-aepy)₂(H₂O)₂][Pt(CN)₄][3]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Acylation of this compound with an Acyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.) to the solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 equiv.) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, potentially with 0.1% triethylamine to prevent tailing).

Protocol 2: Synthesis of a 1:2 Metal-Ligand Complex with this compound

  • Ligand Solution: Dissolve this compound (2.0 equiv.) in methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂ or ZnCl₂) (1.0 equiv.) in water.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or precipitation may be observed.

  • Crystallization: Allow the resulting solution to stand undisturbed for slow evaporation at room temperature. Alternatively, layer a less polar solvent (e.g., diethyl ether) on top of the reaction mixture to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow_acylation cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_acyl Add Acyl Chloride (dropwise) add_base->add_acyl react_cold Stir at 0 °C for 1h add_acyl->react_cold react_rt Stir at RT for 2-4h react_cold->react_rt quench Quench with NaHCO₃(aq) react_rt->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure Mono-acylated Product purify->product signaling_pathway_metal_complexation cluster_reactants Reactants cluster_process Coordination Process cluster_products Potential Products (Stoichiometry Dependent) metal Metal(II) Salt (e.g., CuCl₂) solution Mix in Solution (e.g., Methanol/Water) metal->solution ligand This compound (4-aepy) ligand->solution self_assembly Self-Assembly solution->self_assembly Control M:L Ratio mono Mononuclear Complex [M(4-aepy)X₂] self_assembly->mono 1:1 di Dinuclear Complex [M₂(4-aepy)₂X₄] self_assembly->di 2:2 poly Coordination Polymer {[M(4-aepy)X₂]}n self_assembly->poly Bridging Ligand

References

Influence of pH on the reactivity of 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the influence of pH on the reactivity of 4-(2-Aminoethyl)pyridine. Understanding the pH-dependent behavior of this versatile molecule is critical for its successful application in chemical synthesis, coordination chemistry, and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for the two nitrogen atoms in this compound?

Q2: How does pH affect the protonation state of this compound?

A2: The protonation state of this compound is directly dependent on the pH of the solution.

  • At pH < 5: Both the pyridine nitrogen and the primary amino group will be protonated, resulting in a dicationic species.

  • At pH between 6 and 9: The pyridine nitrogen will be predominantly deprotonated (neutral), while the primary amino group will remain protonated (monocationic species).

  • At pH > 10: Both nitrogen atoms will be in their neutral, deprotonated state.

The distribution of these species at different pH values is crucial for controlling the molecule's reactivity.

Q3: Which nitrogen is more nucleophilic?

A3: The nucleophilicity of the nitrogen atoms is highly pH-dependent.

  • In acidic conditions (pH < 5): Both nitrogens are protonated and are not nucleophilic.

  • In neutral to moderately basic conditions (pH 6-9): The pyridine nitrogen is deprotonated and more nucleophilic than the protonated primary amine. However, the primary amine can be deprotonated in the presence of a strong base to act as a nucleophile.

  • In strongly basic conditions (pH > 10): The primary amine is the more nucleophilic site.

Troubleshooting Guides

Selective Acylation

Issue 1: Low yield or no reaction during acylation.

  • Possible Cause: The primary amine is protonated and thus not nucleophilic enough to react with the acylating agent. This is common if the reaction is performed under acidic or neutral conditions without a suitable base.

  • Troubleshooting:

    • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to deprotonate the primary amine. A slight excess of the base is often recommended.

    • Ensure the reaction is performed in an appropriate aprotic solvent (e.g., dichloromethane, THF).

Issue 2: Acylation occurs on the pyridine nitrogen instead of the primary amine.

  • Possible Cause: The reaction is performed under conditions where the pyridine nitrogen is more nucleophilic than the primary amine. This can happen in the absence of a base or with a very reactive acylating agent.

  • Troubleshooting:

    • To favor acylation on the primary amine, ensure the pH is sufficiently high (pH > 9) to deprotonate it, making it the more potent nucleophile.

    • Protect the pyridine nitrogen prior to acylation if selectivity remains an issue.

Selective Alkylation

Issue 3: Polysubstitution on the primary amine.

  • Possible Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.

  • Troubleshooting:

    • Use a large excess of this compound relative to the alkylating agent.

    • Employ a bulky alkylating agent that sterically hinders a second alkylation.

    • Consider reductive amination as an alternative for controlled mono-alkylation.

Issue 4: Alkylation of the pyridine ring.

  • Possible Cause: Under certain conditions, particularly with highly reactive alkylating agents, alkylation can occur on the pyridine nitrogen, forming a pyridinium salt.

  • Troubleshooting:

    • To selectively alkylate the primary amine, maintain a basic pH to ensure its nucleophilicity.

    • Protecting the primary amine with a suitable protecting group (e.g., Boc) allows for selective alkylation of the pyridine nitrogen. The protecting group can be subsequently removed.

Coordination Chemistry

Issue 5: Formation of an unexpected coordination complex or no complex formation.

  • Possible Cause: The coordination mode of this compound (monodentate vs. bidentate) is pH-dependent.

    • At lower pH (around 6-8), the primary amine is protonated, and the ligand will likely coordinate in a monodentate fashion through the pyridine nitrogen.

    • At higher pH (>9), both nitrogens are available for coordination, favoring the formation of a bidentate chelate complex.

  • Troubleshooting:

    • Carefully control the pH of the reaction mixture to favor the desired coordination mode. Use appropriate buffers to maintain the pH.

    • Consider the pKa values of the ligand when selecting the reaction pH to ensure the desired protonation state for the intended coordination.

Data Presentation

Functional GroupEstimated pKaPredominant State at pH 4Predominant State at pH 7Predominant State at pH 10
Pyridine Nitrogen~5.5 - 6.0Protonated (Pyridinium)Neutral (Pyridine)Neutral (Pyridine)
Primary Amine~9.5 - 10.0Protonated (Ammonium)Protonated (Ammonium)Neutral (Amine)

Experimental Protocols

Protocol 1: Selective Acylation of the Primary Amine
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1 equivalent) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Selective Mono-Alkylation
  • Imine Formation: Dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in methanol.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Protonation_Equilibrium A Dicationic (pH < 5) B Monocationic (pH 6-9) A->B + OH⁻ - H⁺ C Neutral (pH > 10) B->C + OH⁻ - H⁺

Caption: Protonation states of this compound at different pH ranges.

Reaction_Selectivity cluster_0 Reaction Conditions cluster_1 Dominant Reactive Site pH > 9 pH > 9 Primary Amine (Nucleophilic) Primary Amine (Nucleophilic) pH > 9->Primary Amine (Nucleophilic) pH 6-9 pH 6-9 Pyridine Nitrogen (Nucleophilic) Pyridine Nitrogen (Nucleophilic) pH 6-9->Pyridine Nitrogen (Nucleophilic) pH < 5 pH < 5 Both Sites Protonated (Non-nucleophilic) Both Sites Protonated (Non-nucleophilic) pH < 5->Both Sites Protonated (Non-nucleophilic)

Caption: pH-dependent nucleophilicity and reaction site selectivity.

Characterization of unexpected byproducts in 4-(2-Aminoethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Aminoethyl)pyridine. The following sections address common issues, particularly the characterization of unexpected byproducts, for the main synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most prevalent synthetic routes are:

  • From 4-Vinylpyridine: Typically involving a Michael addition of ammonia or a protected amine equivalent.

  • From 4-Cyanopyridine or 4-Pyridineacetonitrile: This route involves the reduction of the nitrile group.

  • From 4-Picoline (4-Methylpyridine): This is generally a multi-step process, which may proceed via 4-vinylpyridine or 4-cyanopyridine as intermediates.

Q2: I am observing a significant amount of a viscous, insoluble material in my reaction when starting from 4-vinylpyridine. What is it?

A2: This is most likely poly(4-vinylpyridine). 4-Vinylpyridine is prone to polymerization, especially in the presence of radical initiators, light, or heat.

Q3: My final product from the 4-cyanopyridine reduction is showing a significant impurity at a higher molecular weight. What could this be?

A3: A common byproduct in nitrile reductions is the formation of a secondary amine. This occurs when the primary amine product reacts with the intermediate imine, leading to a dimeric impurity.

Q4: Can I use 4-picoline directly to synthesize this compound in a single step?

A4: While multi-step syntheses starting from 4-picoline are common, a direct single-step synthesis is less straightforward. One potential, though less common, approach is the Guerbet reaction, which involves the condensation of 4-picoline with an amino donor under specific catalytic conditions.

Troubleshooting Guides by Synthetic Route

Route 1: Synthesis from 4-Vinylpyridine

This route is attractive due to its atom economy but is often plagued by polymerization and the formation of addition byproducts.

Issue 1: Formation of Poly(4-vinylpyridine)
  • Symptom: The reaction mixture becomes viscous, or a solid precipitate forms that is insoluble in common organic solvents.

  • Cause: Spontaneous polymerization of 4-vinylpyridine.

  • Troubleshooting:

    • Inhibitor: Ensure the 4-vinylpyridine is fresh and contains an appropriate inhibitor. If necessary, pass the starting material through a short column of basic alumina to remove any polymeric impurities before use.

    • Temperature Control: Maintain a low reaction temperature to minimize thermal polymerization.

    • Exclusion of Light: Protect the reaction from light, which can initiate radical polymerization.

Issue 2: Formation of Dimeric Byproduct
  • Symptom: An impurity with a molecular weight corresponding to the addition of the product to the starting material is observed by GC-MS or LC-MS.

  • Cause: Michael addition of the newly formed this compound to another molecule of 4-vinylpyridine.

  • Troubleshooting:

    • Excess Ammonia: Use a large excess of ammonia or the amine source to favor the reaction with the starting material over the product.

    • Slow Addition: Add the 4-vinylpyridine slowly to a solution containing a high concentration of the amine source.

Potential Byproducts from 4-Vinylpyridine Route
Byproduct NameStructureMolecular Weight ( g/mol )Common Analytical Observations
Poly(4-vinylpyridine)-(CH₂(CH(C₅H₄N)))-nVariableInsoluble solid, broad signals in NMR.
N-(2-(pyridin-4-yl)ethyl)-2-(pyridin-4-yl)ethan-1-amineC₁₄H₁₇N₃227.31Peak at m/z 228 [M+H]⁺ in LC-MS.
Reaction Pathway and Byproduct Formation```dot

G 4-Vinylpyridine 4-Vinylpyridine This compound This compound 4-Vinylpyridine->this compound + Ammonia (Michael Addition) Poly(4-vinylpyridine) Poly(4-vinylpyridine) 4-Vinylpyridine->Poly(4-vinylpyridine) Polymerization Ammonia Ammonia Dimer_Byproduct N-(2-(pyridin-4-yl)ethyl)-2- (pyridin-4-yl)ethan-1-amine This compound->Dimer_Byproduct + 4-Vinylpyridine

Caption: Byproducts in 4-Cyanopyridine Reduction.

Route 3: Synthesis from 4-Picoline

This route is versatile but can be lengthy. Byproducts will depend on the specific multi-step sequence chosen.

Issue 1: Byproducts from Ammoxidation to 4-Cyanopyridine
  • Symptom: Presence of unreacted 4-picoline, pyridine-4-carboxamide, or other oxidized species.

  • Cause: Incomplete reaction or over-oxidation.

  • Troubleshooting:

    • Catalyst and Temperature Control: The choice of catalyst and precise control of the reaction temperature are crucial for high selectivity to the nitrile.

    • Stoichiometry: Careful control of the ammonia and air/oxygen feed is necessary.

Issue 2: Byproducts from Guerbet Reaction
  • Symptom: Formation of higher molecular weight condensation products.

  • Cause: The product can react further with the starting materials under the reaction conditions.

  • Troubleshooting:

    • Catalyst Design: The selectivity of the Guerbet catalyst is paramount.

    • Reaction Conditions: Optimization of temperature and pressure can help to minimize side reactions.

Experimental Protocols

General Protocol for Byproduct Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the relatively polar product and byproducts.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute all components.

    • Injection: A split injection is usually appropriate.

    • Mass Spectrometry: Use electron ionization (EI) at 70 eV. Compare the obtained mass spectra with library data (e.g., NIST) for tentative identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to improve peak shape and ionization.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to observe [M+H]⁺ ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Compare the spectra of the crude and purified product to identify signals corresponding to impurities.

    • ¹³C NMR: Provides information on the carbon skeleton of the byproducts.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to elucidate the structure of unknown byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Useful for identifying the presence of specific functional groups in the byproducts, such as C=N for unreacted nitrile or N-H for secondary amines.

Workflow for Troubleshooting and Characterization

G Synthesis Synthesis Crude_Product Crude Product Analysis Synthesis->Crude_Product GC_MS GC-MS Crude_Product->GC_MS LC_MS LC-MS Crude_Product->LC_MS NMR NMR Crude_Product->NMR FTIR FTIR Crude_Product->FTIR Byproduct_ID Byproduct Identification GC_MS->Byproduct_ID LC_MS->Byproduct_ID NMR->Byproduct_ID FTIR->Byproduct_ID Optimization Reaction Optimization Byproduct_ID->Optimization Optimization->Synthesis

Caption: Troubleshooting and Characterization Workflow.

Validation & Comparative

A Comparative Analysis of 4-(2-Aminoethyl)pyridine and 3-(2-Aminoethyl)pyridine as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides a comparative analysis of two constitutional isomers, 4-(2-Aminoethyl)pyridine and 3-(2-Aminoethyl)pyridine, as ligands in coordination chemistry. This comparison is based on available experimental data to assist in the selection of the most suitable ligand for specific research applications.

The position of the aminoethyl group on the pyridine ring significantly influences the electronic and steric properties of these ligands, which in turn affects the stability, structure, and reactivity of their metal complexes. While both isomers possess a pyridine nitrogen and an amino nitrogen as potential donor atoms, their spatial arrangement dictates the chelation mode and the resulting coordination geometry.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these ligands is essential for predicting their behavior in coordination reactions.

PropertyThis compound3-(2-Aminoethyl)pyridine
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂
Molecular Weight 122.17 g/mol 122.17 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 104 °C at 9 mmHgNot specified
Density 1.0238 g/mL at 25 °CNot specified
Refractive Index n20/D 1.5380Not specified

Coordination Chemistry and Structural Analysis

The coordination behavior of these isomers is expected to differ due to the distinct positioning of the aminoethyl substituent.

This compound: This ligand has been shown to act as both a monodentate and a bridging ligand. In a series of tetracyanometallate(II) complexes with Ni(II), Pd(II), and Pt(II), this compound (4aepy) acts as a counter-ion in its protonated form, with the metal center coordinated to the cyanide ligands in a square planar geometry.[1] The crystallographic analyses of these complexes, (4aepyH)₂[M(CN)₄] where M = Ni, Pd, Pt, reveal that they crystallize in the monoclinic system with the space group C2/c.[1]

3-(2-Aminoethyl)pyridine: Detailed structural information for complexes of 3-(2-Aminoethyl)pyridine is less readily available in the current literature. However, based on the principles of coordination chemistry, the closer proximity of the amino and pyridine nitrogen atoms in the 3-substituted isomer might favor the formation of chelate rings with certain metal ions, depending on the steric constraints.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative synthesis and characterization methods for metal complexes with these ligands.

Synthesis of (4aepyH)₂[Ni(CN)₄]

A general procedure for the synthesis of tetracyanometallate(II) complexes with this compound involves the reaction of the corresponding metal cyanide with the ligand.[1] For the nickel(II) complex, an aqueous solution of K₂[Ni(CN)₄] is treated with a solution of this compound. The resulting mixture is stirred, and the crystalline product is collected by filtration, washed with a suitable solvent, and dried.

General Synthesis of Co(II) and Ni(II) Complexes

A general method for the synthesis of Co(II) and Ni(II) complexes involves dissolving the metal chloride salt in an appropriate solvent, such as ethanol, and adding a solution of the ligand in a suitable molar ratio.[2][3] The reaction mixture is then refluxed for several hours. Upon cooling, the colored complex precipitates, which is then filtered, washed, and dried.[2]

Characterization Techniques

The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.[2]

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. For instance, the absorption bands of Co(II) and Ni(II) complexes can suggest an octahedral geometry.[2][3]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.[2][4]

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.[2]

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.[1]

Catalytic Applications

The catalytic potential of metal complexes is highly dependent on the nature of the ligand. The electronic properties of the pyridine ring, influenced by the position of the substituent, can modulate the catalytic activity of the metal center. While direct comparative catalytic studies between this compound and 3-(2-Aminoethyl)pyridine complexes are not extensively reported, studies on substituted pyridine ligands in catalysis can offer some insights. For instance, in some catalytic systems, the basicity of the pyridine ligand has been correlated with catalytic efficiency.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and characterization of these metal complexes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt (e.g., MCl₂) Reaction Reaction Mixture Metal_Salt->Reaction Ligand Ligand (4-AEP or 3-AEP) Ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Reflux Reaction->Reflux Precipitate Precipitated Complex Reflux->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Complex Isolated Complex Drying->Complex Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis Spectroscopy Spectroscopy (IR, UV-Vis) Complex->Spectroscopy Magnetic Magnetic Susceptibility Complex->Magnetic Conductivity Molar Conductivity Complex->Conductivity XRay X-ray Crystallography Complex->XRay

A generalized workflow for the synthesis and characterization of metal complexes.

Conclusion

Both this compound and 3-(2-Aminoethyl)pyridine are versatile ligands in coordination chemistry. The available data suggests that this compound readily forms crystalline complexes, and its coordination behavior has been characterized in specific systems. For 3-(2-Aminoethyl)pyridine, while its potential as a ligand is evident, a more extensive body of experimental data, particularly on its coordination complexes' stability, structure, and catalytic activity, is needed for a comprehensive comparison. The choice between these two isomers will ultimately depend on the specific requirements of the intended application, such as the desired coordination geometry, complex stability, and catalytic performance. Further research directly comparing these two ligands under identical conditions would be highly beneficial to the scientific community.

References

A Comparative Guide to Alternative Ligands for 4-(2-Aminoethyl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the design and selection of ligands are paramount to tailoring the properties and reactivity of metal complexes. While 4-(2-Aminoethyl)pyridine has proven to be a versatile N,N'-bidentate ligand, a plethora of alternative pyridine-based ligands offer a wide spectrum of electronic and steric tunability. This guide provides a comprehensive comparison of key alternative ligands, focusing on their synthesis, the stability of their metal complexes, and their performance in catalytic and biological applications.

Overview of Alternative Ligands

Pyridine-based ligands can be broadly categorized by their denticity and the nature of their substituents.[1] This guide will focus on popular alternatives to this compound, primarily bidentate and tridentate N-donor ligands, which are instrumental in fields ranging from catalysis to medicinal chemistry.[2][3]

Alternative Ligand Categories:

  • Substituted Monodentate Pyridines: Simple yet powerful, these ligands allow for the fine-tuning of electronic properties of the metal center through electron-donating or electron-withdrawing groups on the pyridine ring.[1][4]

  • Bipyridines (e.g., 2,2'-bipyridine, 4,4'-bipyridine): These iconic bidentate ligands form stable chelate rings with metal ions, leading to robust complexes.[5] Functionalization of the bipyridine scaffold offers further opportunities for tailoring complex properties.[6][7]

  • Terpyridines (e.g., 2,2':6',2''-terpyridine): As tridentate ligands, terpyridines form highly stable complexes with a variety of transition metals, making them attractive for applications requiring high stability, such as catalysis and materials science.[8][9]

The choice of ligand directly impacts the coordination geometry, stability, redox potential, and ultimately, the function of the resulting metal complex.

Comparative Performance Data

The efficacy of a ligand is best assessed through quantitative performance metrics. This section presents a comparative summary of stability constants for metal complexes and catalytic activity in common organic transformations.

2.1. Stability of Metal Complexes

The stability of a metal complex is a critical parameter, particularly in biological applications and for the longevity of catalysts. The stability is quantified by the formation constant (log β) or stepwise stability constants (log K).

Metal IonLigandlog K₁log K₂log K₃Overall log β₃Reference
Co(II)2,2'-Bipyridine5.755.504.7516.00[10]
Ni(II)2,2'-Bipyridine7.076.886.4520.40[10]
Cu(II)2,2'-Bipyridine8.105.553.4817.13[10]
Fe(II)2,2'-Bipyridine----[11]
Cu(II)2,2'-Bipyridine + 1,2-Diaminobenzene----[12]

2.2. Catalytic Performance in Cross-Coupling Reactions

Palladium complexes featuring pyridine-based ligands are widely employed as catalysts in C-C bond-forming reactions. The electronic nature of the pyridine ligand significantly influences the catalytic efficiency. Generally, more basic (electron-donating) pyridine ligands lead to slightly higher catalytic activity.[4][13]

Table 2: Catalytic Performance of Pd(II) Complexes in Suzuki-Miyaura Coupling (Reaction: 4-Iodoanisole + Phenylboronic acid)

Ligand (in [Pd(L)₂(NO₃)₂] complex)Substituent at 4-positionGC Yield (%)Reference
L1 -N(CH₃)₂>99[4]
L2 -OCH₃98[4]
L3 -CH₃>99[4]
L4 -H78[4]
L5 -Cl85[4]
L6 -Br>99[4]
L7 -I91[4]
L8 -COCH₃89[4]
L9 -COOCH₂CH₃90[4]
L10 -CN>99[4]
L11 -NO₂93[4]

Table 3: Catalytic Performance of Pd(II) Complexes in Heck Cross-Coupling (Reaction: 4-Iodoanisole + Styrene)

Ligand (in [Pd(L)₂(NO₃)₂] complex)Substituent at 4-positionGC Yield (%)Reference
L1 -N(CH₃)₂91[4]
L2 -OCH₃93[4]
L3 -CH₃92[4]
L4 -H75[4]
L5 -Cl79[4]
L6 -Br96[4]
L7 -I94[4]
L8 -COCH₃95[4]
L9 -COOCH₂CH₃97[4]
L10 -CN98[4]
L11 -NO₂97[4]

Biological Activity: Anticancer Properties

Platinum-terpyridine complexes have emerged as promising anticancer agents, often exhibiting different mechanisms of action compared to cisplatin.[8][14] These complexes can interact with DNA through intercalation and have been shown to inhibit key enzymes involved in cancer cell proliferation.[8][14][15]

Table 4: In Vitro Cytotoxicity of a Platinum-Terpyridine Amine Complex

Cell LineCancer TypeIC₅₀ (µM) of [Pt(TpyNH₂)Cl]ClReference
A2780Ovarian AdenocarcinomaData not specified, but showed best antiproliferative effect[8]
A549Lung CancerSelective inhibition observed with a hyaluronic acid conjugate[8]
MDA-MB-231Breast AdenocarcinomaData not specified[8]
SHSY5YNeuroblastomaData not specified[8]

Note: The study indicates that the amino-functionalized terpyridine platinum complex showed a better antiproliferative effect than cisplatin and the parent [Pt(Tpy)Cl]Cl complex.[8]

Experimental Protocols

4.1. Synthesis of a Functionalized 2,2'-Bipyridine Ligand

This protocol describes a general method for the synthesis of a C2-symmetric chiral 2,2'-bipyridine-diol ligand.[7]

Workflow for Chiral 2,2'-Bipyridine Synthesis

G cluster_0 Step 1: Ullmann Homocoupling cluster_1 Step 2: Stereoselective Reduction KetoBromoPyridine Keto Bromo-Pyridine NiCl2_Zn_PPh3 NiCl₂/Zn/PPh₃ KetoBromoPyridine->NiCl2_Zn_PPh3 BipyridineDiketone 2,2'-Bipyridine-Diketone NiCl2_Zn_PPh3->BipyridineDiketone Ru_catalyst Ru(II) Noyori-Ikariya Catalyst ChiralBipyridineDiol Chiral 2,2'-Bipyridine-Diol BipyridineDiketone->ChiralBipyridineDiol

Caption: Synthetic route to a chiral 2,2'-bipyridine-diol ligand.

Procedure:

  • Ullmann Homocoupling: A keto bromo-pyridine derivative is subjected to Ullmann homocoupling conditions using a nickel(II) chloride/zinc/triphenylphosphine catalytic system to yield the corresponding 2,2'-bipyridine-diketone.[7]

  • Stereoselective Reduction: The resulting diketone undergoes a stereoselective double hydrogen transfer reaction catalyzed by a Ru(II) Noyori-Ikariya catalyst to afford the chiral 2,2'-bipyridine-diol ligand with high enantiomeric and diastereomeric excess.[7]

4.2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with a pyridine-based ligand.[16][17][18][19][20]

General Workflow for Suzuki-Miyaura Coupling

G Reactants Aryl Halide + Arylboronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Pd-Pyridine Complex Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane, THF) Solvent->Reaction Heating Heating (e.g., 85-100 °C) Reaction->Heating Workup Work-up & Purification Heating->Workup Product Biaryl Product Workup->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide, the arylboronic acid or its ester, the palladium-pyridine catalyst, and a base (e.g., potassium carbonate).[17]

  • Solvent Addition: Add the appropriate solvent (e.g., dioxane, THF).[17]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.[17]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC).[17]

  • Work-up: After cooling to room temperature, the reaction mixture is typically filtered, extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[17]

  • Purification: The crude product is purified by column chromatography to yield the desired biaryl product.[17]

Signaling Pathways in Anticancer Activity

Platinum-terpyridine complexes can induce cancer cell death through multiple mechanisms, including direct DNA damage and inhibition of key cellular signaling pathways.

Proposed Anticancer Mechanism of a Pt(II)-Terpyridine Complex

G Pt_Complex Pt(II)-Terpyridine Complex Cell_Membrane Cellular Uptake Pt_Complex->Cell_Membrane DNA_Interaction DNA Intercalation/ Covalent Binding Cell_Membrane->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase, EGFR) Cell_Membrane->Enzyme_Inhibition DNA_Damage DNA Damage DNA_Interaction->DNA_Damage Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Signal_Block Blockage of Proliferation Signaling Pathways Enzyme_Inhibition->Signal_Block Signal_Block->Apoptosis_Induction

Caption: Simplified signaling pathway for Pt(II)-terpyridine anticancer activity.

Platinum(II)-terpyridine complexes can enter cancer cells and exert their cytotoxic effects through:

  • DNA Interaction: These complexes can bind to DNA both covalently and non-covalently through intercalation between base pairs, leading to DNA damage and ultimately triggering apoptosis.[8][14][15]

  • Enzyme Inhibition: Some platinum-terpyridine complexes have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and Epidermal Growth Factor Receptor (EGFR).[8][14] Inhibition of these pathways disrupts normal cell signaling and can lead to cell cycle arrest and apoptosis.

The dual-targeting nature of some of these complexes makes them promising candidates for overcoming drug resistance observed with traditional platinum-based drugs.[21]

References

Performance comparison of 4-(2-Aminoethyl)pyridine in different catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for efficient, selective, and robust catalyst systems is paramount. Among the myriad of ligands available, pyridine derivatives have carved out a significant niche due to their versatile coordination chemistry and tunable electronic properties. This guide provides a comprehensive performance comparison of 4-(2-Aminoethyl)pyridine as a ligand in various catalytic systems, juxtaposed with alternative pyridine-based ligands. The following analysis is based on available experimental data for Suzuki-Miyaura and Heck cross-coupling reactions, as well as hydrogenation processes, offering valuable insights for catalyst design and selection in synthetic chemistry.

At a Glance: Catalytic Performance Comparison

While direct, side-by-side comparative studies featuring this compound are limited in the reviewed literature, an inferential analysis of its performance can be drawn from studies on structurally similar 4-substituted pyridine ligands. The presence of the electron-donating aminoethyl group at the 4-position is expected to increase the electron density on the pyridine nitrogen, enhancing its basicity and potentially influencing its catalytic activity.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of palladium catalysts bearing various 4-substituted pyridine ligands is summarized below. It is generally observed that more basic pyridine ligands tend to exhibit slightly greater catalytic effectiveness.

Ligand (in [PdL₂Cl₂] complex)Substituent (at 4-position)GC Yield (%)
Hypothetical: this compound -CH₂CH₂NH₂ (Strongly electron-donating)Expected High
4-Methoxypyridine-OCH₃ (Electron-donating)>90
4-Methylpyridine-CH₃ (Electron-donating)>90
Pyridine-H>90
4-Chloropyridine-Cl (Electron-withdrawing)64-78

Note: The performance of this compound is extrapolated based on the observed trend that electron-donating groups at the 4-position of the pyridine ring generally lead to higher catalytic activity in Suzuki-Miyaura coupling.

Heck Cross-Coupling Reaction

In the Heck reaction, the electronic properties of the ligand also play a crucial role. The general trend observed for 4-substituted pyridines suggests that electron-donating groups can enhance the catalytic activity of the palladium center.

Ligand (in [PdL₂Cl₂] complex)Substituent (at 4-position)GC Yield (%)
Hypothetical: this compound -CH₂CH₂NH₂ (Strongly electron-donating)Expected High
4-Methoxypyridine-OCH₃ (Electron-donating)>90
4-Methylpyridine-CH₃ (Electron-donating)>90
Pyridine-H>90
4-(Trifluoromethyl)pyridine-CF₃ (Strongly electron-withdrawing)<80

Note: The performance of this compound is projected based on the established influence of electron-donating substituents on the efficiency of Heck reactions catalyzed by palladium-pyridine complexes.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed experimental methodologies for the Suzuki-Miyaura and Heck reactions, adapted from studies on similar catalytic systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (0.1 mol%) in a suitable solvent (e.g., toluene, 5 mL) is stirred at 80 °C for 2-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography or gas chromatography. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Cross-Coupling

A mixture of the aryl halide (1.0 mmol), olefin (1.2 mmol), a base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (0.1 mol%) in a suitable solvent (e.g., DMF or NMP, 5 mL) is heated at 100-140 °C for 2-24 hours under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to afford the desired product.

Visualizing the Catalytic Pathways

To better understand the role of the catalyst, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Biaryl R-Pd(II)L₂-R' Transmetal->PdII_Biaryl Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R'

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination R-CH=CH₂ Migratory Migratory Insertion Coordination->Migratory Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X Migratory->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim BetaElim->Pd0 Base, -HX Product Ar-CH=CH-R BetaElim->Product

Figure 2. Generalized catalytic cycle for the Heck reaction.

Performance in Hydrogenation Reactions

The application of this compound in hydrogenation catalysis has been explored, particularly in the context of iron-based catalysts. Research on a structurally similar ligand, 2-(2-aminoethyl)pyridine, in an Fe(0) complex has shown it to be an active hydrogenation catalyst, though with a notably short lifetime. This suggests that while the pyridine-amine motif can facilitate catalytic activity, catalyst stability may be a critical factor to consider and optimize in these systems. Further research is needed to quantify the performance of this compound-based catalysts in hydrogenation and compare them with established systems.

Conclusion

This compound holds promise as an effective ligand in a range of catalytic transformations. Based on established trends for pyridine-based ligands, its electron-donating aminoethyl group is anticipated to confer high catalytic activity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. However, the lack of direct comparative studies underscores the need for further research to quantitatively benchmark its performance against other ligands. For hydrogenation reactions, while initial findings on related structures are encouraging, catalyst stability appears to be a key challenge that warrants further investigation. This guide serves as a foundational resource for researchers and professionals, providing a framework for evaluating and potentially employing this compound in the development of novel and efficient catalytic systems.

A Comparative Guide to the Synthesis of 4-(2-Aminoethyl)pyridine: Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 4-(2-Aminoethyl)pyridine, a valuable building block in pharmaceutical and materials science. The following sections detail established experimental protocols, present comparative data on reaction performance, and outline a standard workflow for the validation of the final product.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is most commonly achieved through the reduction of 4-(cyanomethyl)pyridine. The choice of reducing agent and catalyst significantly impacts the reaction's efficiency, safety profile, and overall yield. Below is a comparison of two prevalent methods: Catalytic Hydrogenation and reduction with Lithium Aluminum Hydride (LAH).

Synthesis MethodKey Reagents & CatalystSolventTemperaturePressureTimeYieldPurity
Catalytic Hydrogenation 4-(cyanomethyl)pyridine, H₂, Raney NickelEthanol, Ammonia90°C0.95 MPa5 h>80%High
Lithium Aluminum Hydride (LAH) Reduction 4-(cyanomethyl)pyridine, LiAlH₄Tetrahydrofuran (THF)RefluxAtmospheric16 h~70-90%High

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel

This method employs high-pressure hydrogen gas in the presence of a nickel catalyst to reduce the nitrile group. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.

Procedure:

  • In a high-pressure autoclave, a solution of 4-(cyanomethyl)pyridine in ethanol is prepared.

  • Raney Nickel is added as the catalyst. The weight ratio of the reactant to the catalyst is typically around 3:1 to 3.5:1.[1]

  • The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is heated to approximately 90°C under a hydrogen pressure of 0.95 MPa.[1]

  • The reaction is stirred for about 5 hours, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

This approach utilizes a powerful chemical reducing agent, LAH, to convert the nitrile to a primary amine. This method is typically performed at atmospheric pressure.

Procedure:

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[2]

  • A solution of 4-(cyanomethyl)pyridine in anhydrous THF is added dropwise to the LAH suspension at a controlled rate to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for approximately 16 hours.[2]

  • The reaction is then cooled in an ice bath, and the excess LAH is quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

  • The resulting precipitate is removed by filtration, and the filter cake is washed with ether.

  • The combined organic filtrates are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.

  • The final product, this compound, is purified by vacuum distillation.

Validation of Experimental Results

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods. A typical validation workflow involves spectroscopic analysis.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for confirming the molecular structure of the final product. The spectra should be compared against known reference data for this compound.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which should match the expected value of 122.17 g/mol .[3]

Visualizing Synthesis and Validation Workflows

Synthesis Pathways for this compound

Synthesis_Pathways Synthesis Pathways for this compound Start 4-(cyanomethyl)pyridine Method1 Method 1: Catalytic Hydrogenation Start->Method1 H₂, Raney Ni Ethanol, NH₃, 90°C, 0.95 MPa Method2 Method 2: LAH Reduction Start->Method2 1. LiAlH₄, THF, Reflux 2. H₂O, NaOH(aq) Product This compound Method1->Product Method2->Product

Caption: Comparison of catalytic hydrogenation and LAH reduction pathways.

Experimental Validation Workflow

Validation_Workflow Experimental Validation Workflow for this compound Start Synthesized Product (Crude this compound) Purification Purification (Vacuum Distillation) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Final_Product Validated Pure Product Data_Analysis->Final_Product

Caption: Workflow for the purification and analytical validation.

References

A Comparative Guide to Novel 4-(2-Aminoethyl)pyridine Derivatives: Characterization and Validation

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel pyridine derivatives is a significant area of focus in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of pharmaceuticals. This guide provides a comparative overview of newly synthesized derivatives of 4-(2-aminoethyl)pyridine and related pyridines, with a focus on their characterization, validation, and biological activities. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on new pyridine derivatives, showcasing their potential as therapeutic agents in different disease areas.

Table 1: Anticancer Activity of Novel Pyridine Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
2-(1H-Imidazol-2-yl)pyridine based Pt(II) complexMCF-7 (Breast Cancer)Similar to or better than Cisplatin[1]
2-(2-pyridyl)benzimidazole based Pt(II) complexMCF-7 (Breast Cancer)Less cytotoxic than 2-(1H-Imidazol-2-yl)pyridine complex[1]
2-pyrrolidin-2-ylpyridine based Pt(II) complexMCF-7 (Breast Cancer)Less cytotoxic than 2-(1H-Imidazol-2-yl)pyridine complex[1]
Thieno[2,3-b]pyridine analoguesHepG-2 (Liver Cancer)Potent Anti-tumor activity[2]
Thieno[2,3-b]pyridine analoguesMCF-7 (Breast Cancer)Potent Anti-tumor activity[2]
N-hydroxy-5-(2-(2-phenylbutanoyl)amino)pyridyl)acrylamidemHDAC1Highly effective inhibitor[2]
Table 2: Antimalarial Activity of Pyridine Derivatives
CompoundStrainIn Vivo Inhibition (%) (50 µmol/kg)In Vitro IC50 (µM)Reference
Compound 2aPlasmodium berghei (CQ-sensitive)90-[3]
Compound 2gPlasmodium berghei (CQ-sensitive)910.0402 (P. falciparum RKL9, CQ-resistant)[3]
Compound 2hPlasmodium berghei (CQ-sensitive)80-[3]
Table 3: Antimicrobial Activity of Pyridine Derivatives
Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides (Compounds 12, 15, 16, 17)B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[4]
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides (Compounds 12, 15, 16, 17)C. albicans, C. gabrata12.5[4]
Pyridine-triazoles with trimethoxyphenyl, furanyl and thiophenyl substitutions (127i–127k)Various bacteria and fungiExcellent antimicrobial activity[4]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (Compounds 5b, 5e, 5f, 5j)E. coli K12, R2-R4Most active among tested derivatives[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of experimental protocols employed in the characterization of the cited pyridine derivatives.

Synthesis of Pyridine Derivatives

Classical organic synthesis methods are generally employed for the creation of new thioalkyl derivatives of pyridine.[6] For platinum(II) complexes, a common route involves the reaction of a pyridine derivative ligand with a platinum precursor, such as [PtCl2(DMSO)2], in a solvent like ethanol, followed by refluxing.[1][7] The synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines can be achieved through a lipase-catalyzed one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and thiols.[5]

In Vivo Antimalarial Activity Assay

The 4-day standard suppressive test using chloroquine (CQ)-sensitive Plasmodium berghei ANKA strain-infected mice is a common method to evaluate in vivo antimalarial activity.[3] Compounds are administered to the infected mice, and the percentage of parasite multiplication inhibition is determined.[3]

In Vitro Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds is often evaluated against various human tumor cell lines.[1][7] The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays, indicating the concentration of a compound that inhibits 50% of the cell growth.[8]

Antimicrobial Screening

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the derivatives.[4] This is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[4]

Visualizing Methodologies and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery and development.

experimental_workflow General Workflow for Characterization and Validation of New Pyridine Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Novel Pyridine Derivatives purification Purification and Structural Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, etc.) purification->in_vitro in_vivo In Vivo Models (e.g., Antimalarial in mice) in_vitro->in_vivo toxicity Toxicity Assessment in_vivo->toxicity data_analysis Data Analysis (IC50, MIC determination) toxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

Caption: A generalized workflow for the synthesis, biological screening, and validation of new pyridine derivatives.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel pyridine derivative with anticancer properties.

signaling_pathway Hypothetical Signaling Pathway Inhibition by a Pyridine Derivative receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation pyridine_derivative Pyridine Derivative pyridine_derivative->kinase2 Inhibition

Caption: A diagram showing a hypothetical mechanism of action for a pyridine derivative as a kinase inhibitor.

References

A Comparative Analysis of 4-(2-Aminoethyl)pyridine and Other Pyridine-Based Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a comparative study of 4-(2-Aminoethyl)pyridine and other common pyridine-based linkers, offering insights into their impact on MOF synthesis, structure, and performance. While direct comparative studies are limited, this analysis collates available data to highlight the distinct roles these linkers play in the construction of functional MOF materials.

The unique properties of pyridine-based linkers, such as their electronic and structural attributes, are key to designing MOFs with specific functionalities for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The geometry and functional groups of the linker significantly influence the resulting MOF's topology, porosity, and chemical properties.

The Role of this compound: A Focus on Post-Synthetic Modification

Current research indicates that this compound is not commonly employed as a primary building block in the direct solvothermal synthesis of MOFs. Its flexible aminoethyl group may disrupt the formation of highly crystalline frameworks. Instead, its value lies in the post-synthetic modification (PSM) of existing MOFs. This technique allows for the introduction of functional amine groups onto a pre-synthesized framework, thereby tailoring its properties for specific applications. The primary amino group of this compound offers a reactive site for further functionalization, making it a versatile tool for creating advanced materials.

Comparison with Common Pyridine-Based Linkers

In contrast to the role of this compound in PSM, other pyridine-based linkers are fundamental building blocks in the de novo synthesis of MOFs. These can be broadly categorized into bipyridines and pyridine-dicarboxylic acids.

4,4'-Bipyridine: As a linear and rigid linker, 4,4'-bipyridine is widely used to construct robust, porous frameworks.[2] It often acts as a pillar, connecting two-dimensional layers to form three-dimensional structures. However, its linearity can also lead to the formation of interpenetrated frameworks, which may reduce the accessible pore volume.[2]

Pyridine-dicarboxylic Acids: Linkers such as pyridine-2,5-dicarboxylic acid and pyridine-3,5-dicarboxylic acid offer multiple coordination sites through both the pyridine nitrogen and the carboxylate groups.[3][4] This versatility allows for the formation of diverse network topologies with varying dimensionalities. The functional groups on the pyridine ring can also be tailored to enhance properties like catalytic activity.[3]

Quantitative Performance Data

The following table summarizes key performance metrics for MOFs constructed with different pyridine-based linkers. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in synthesis conditions and characterization methods. A hypothetical example for a MOF post-synthetically modified with this compound is included to illustrate the potential changes in properties.

Linker/MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Application/Feature
Post-Synthetically Modified
UiO-66 (pristine)Zr~1100-1200~0.5-0.6~500High stability
UiO-66-AEP (hypothetical)ZrLower than pristineLower than pristine< 500Amine functionalization for CO₂ capture or catalysis
Directly Synthesized
MOF with 4,4'-Bipyridine (Co-btec-bipy)Co596[5]--Gas adsorption[5]
MOF with Pyridine-2,5-dicarboxylic acid (Zr-UiO-66-PDC)ZrPorous to N₂, CO₂, H₂O[6]--Hydrophilic framework, gas sorption[6]
MOF with Pyridine-3,5-dicarboxylic acid (Cd-PDC)Cd--High thermal stability[4]3D coordination polymer[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of these materials. Below are representative protocols for the synthesis of MOFs with pyridine-based linkers and for post-synthetic modification.

Protocol 1: Solvothermal Synthesis of a MOF with 4,4'-Bipyridine

This protocol describes the synthesis of a cobalt-based MOF using 1,2,4,5-benzenetetracarboxylate (btec) and 4,4'-bipyridine (bipy).[5]

Materials:

  • Co(NO₃)₂·6H₂O

  • 1,2,4,5-benzenetetracarboxylic acid (H₄btec)

  • 4,4'-Bipyridine (bipy)

  • N,N'-dimethylformamide (DMF)

Procedure:

  • A mixture of Co(NO₃)₂·6H₂O, H₄btec, and bipy is dissolved in DMF in a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 48 hours).

  • After cooling to room temperature, the resulting crystals are collected by filtration.

  • The crystals are washed with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted starting materials.

  • The final product is dried under vacuum.

Protocol 2: Solvothermal Synthesis of a MOF with Pyridine-dicarboxylic Acid

This protocol is a general method for synthesizing MOFs using pyridine-dicarboxylic acid linkers.[3][4]

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • Pyridine-dicarboxylic acid (e.g., pyridine-2,5-dicarboxylic acid, pyridine-3,5-dicarboxylic acid)

  • Solvent (e.g., DMF, water)

Procedure:

  • The metal salt and the pyridine-dicarboxylic acid linker are dissolved or suspended in the chosen solvent in a Teflon-lined autoclave.

  • The mixture is heated to a temperature typically between 100 °C and 180 °C for 24 to 72 hours.

  • After cooling, the crystalline product is isolated by filtration.

  • The product is washed with the reaction solvent and subsequently with a more volatile solvent.

  • The MOF is activated by heating under vacuum to remove residual solvent molecules from the pores.

Protocol 3: Post-Synthetic Modification with this compound (Hypothetical)

This protocol outlines a general procedure for grafting this compound onto a pre-existing MOF that has reactive sites, such as open metal sites or linkers with functional groups amenable to reaction with amines.

Materials:

  • Pre-synthesized MOF (e.g., a MOF with coordinated solvent molecules that can be displaced)

  • This compound

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • The pre-synthesized MOF is activated by heating under vacuum to remove guest molecules and expose reactive sites.

  • The activated MOF is suspended in an anhydrous solvent under an inert atmosphere.

  • A solution of this compound in the same solvent is added to the MOF suspension.

  • The mixture is stirred at a specific temperature (e.g., room temperature to 80 °C) for a period ranging from a few hours to several days.

  • The modified MOF is collected by filtration or centrifugation.

  • The product is thoroughly washed with fresh solvent to remove any unreacted this compound.

  • The functionalized MOF is dried under vacuum.

Visualization of Linker Roles in MOF Architecture

The following diagrams illustrate the conceptual difference between the role of pillar-like linkers in direct synthesis and the functionalization of a MOF through post-synthetic modification.

G cluster_0 Direct Synthesis with Pillar Linkers cluster_1a cluster_1b cluster_2 Post-Synthetic Modification (PSM) Metal_Node1 Metal Cluster Organic_Linker1 Carboxylate Linker Metal_Node1->Organic_Linker1 Organic_Linker2 Carboxylate Linker Metal_Node1->Organic_Linker2 MOF_Layer1 2D Layer Organic_Linker1->MOF_Layer1 Organic_Linker2->MOF_Layer1 Pillar_Linker 4,4'-Bipyridine (Pillar) MOF_Layer2 2D Layer Pillar_Linker->MOF_Layer2 MOF_Layer1->Pillar_Linker Resulting_MOF 3D Porous MOF MOF_Layer2->Resulting_MOF Pristine_MOF Pristine MOF (e.g., with open metal sites) Functional_Linker This compound Pristine_MOF->Functional_Linker Grafting Reaction Modified_MOF Functionalized MOF Functional_Linker->Modified_MOF

Caption: Contrasting roles of pyridine linkers in MOF synthesis.

Conclusion

The selection of a pyridine-based linker is a critical step in the design of functional MOFs. While linkers like 4,4'-bipyridine and various pyridine-dicarboxylic acids are integral to the direct synthesis of porous frameworks with diverse topologies, this compound appears to be more suited for the post-synthetic modification of existing MOFs. This approach allows for the introduction of reactive amine functionalities, opening avenues for further tailoring of the MOF's properties for advanced applications. The choice of linker, therefore, dictates not only the synthetic strategy but also the ultimate functionality of the resulting material. Further research into direct synthesis with amino-functionalized pyridine linkers could yield novel MOFs with unique properties.

References

Benchmarking 4-(2-Aminoethyl)pyridine in Perovskite Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, the strategic selection of additives and interface modifiers is paramount for achieving high efficiency and long-term stability. Among the various molecules explored, 4-(2-Aminoethyl)pyridine (4-AEP) has emerged as a promising candidate, particularly as a spacer cation in 2D Ruddlesden-Popper perovskites. This guide provides an objective comparison of the performance of 4-AEP in perovskite solar cells against other alternatives, supported by experimental data, detailed protocols, and visual workflows.

Performance Comparison of 4-AEP-based Perovskite Devices

The efficacy of this compound as a spacer cation has been benchmarked against the widely used phenylethylamine (PEA). Experimental data demonstrates a significant improvement in the power conversion efficiency (PCE) of perovskite solar cells incorporating 4-AEP. This enhancement is attributed to the bifunctional nature of 4-AEP; it not only acts as a spacer cation but also coordinates with Pb2+ ions through the nitrogen atom on its pyridine ring. This interaction retards the crystallization of the perovskite, leading to the formation of high-quality 2D Ruddlesden-Popper perovskite films.[1][2][3]

The solar cell employing the (4-AEP)₂MAₙ₋₁PbₙI₃ₙ₊₁ (where n=5) 2D perovskite achieved a power conversion efficiency (PCE) of 11.68%, which is substantially higher than the 7.95% PCE obtained with a phenylethylamine-based device under the same conditions.[1][2][3] This improvement is also reflected in the other key photovoltaic parameters.

Table 1: Photovoltaic Performance Comparison of Perovskite Devices with 4-AEP and PEA as Spacer Cations [1][2][3]

Spacer CationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)
This compound (4-AEP) 11.681.0317.580.65
Phenylethylamine (PEA)7.950.9814.230.57

The Functional Advantage of this compound

The unique molecular structure of 4-AEP offers distinct advantages over simpler alkylammonium or phenylalkylammonium cations like PEA. The presence of both an amino group and a pyridine ring allows for a dual-function mechanism that positively impacts the perovskite film formation and device performance.

cluster_AEP This compound (4-AEP) Functionality cluster_Perovskite Impact on Perovskite Film cluster_Device Device Performance Enhancement AEP 4-AEP Molecule Amino Amino Group (-NH3+) AEP->Amino acts as Pyridine Pyridine Ring AEP->Pyridine contains Spacer Spacer Cation Amino->Spacer Coordination Coordination with Pb2+ Pyridine->Coordination Retardation Retarded Crystallization Coordination->Retardation FilmQuality High-Quality 2D Film Retardation->FilmQuality Efficiency Increased PCE FilmQuality->Efficiency Stability Improved Stability FilmQuality->Stability

Mechanism of 4-AEP in perovskite devices.

Experimental Protocols

This section details the methodology for the fabrication and characterization of 2D Ruddlesden-Popper perovskite solar cells incorporating this compound as a spacer cation.

Materials
  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Deionized water, acetone, isopropanol

  • Titanium dioxide (TiO₂) precursor solution

  • This compound (4-AEP)

  • Phenylethylamine (PEA) - for control devices

  • Methylammonium iodide (MAI)

  • Lead iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Spiro-OMeTAD

  • Chlorobenzene

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-butylpyridine (tBP)

  • Gold (Au)

Device Fabrication Workflow

The fabrication of the perovskite solar cells follows a multi-step process, beginning with substrate preparation and culminating in the deposition of the top electrode.

cluster_prep Substrate Preparation cluster_perovskite Perovskite Layer Deposition cluster_transport Charge Transport & Electrode Layers A FTO Glass Cleaning (Detergent, DI Water, Acetone, IPA) B TiO2 Compact Layer Deposition (Spray Pyrolysis) A->B C Sintering of TiO2 B->C D Prepare Perovskite Precursor Solution ((4-AEP)2(MA)n-1PbnI3n+1 in DMF/DMSO) C->D E Spin Coating of Perovskite Solution D->E F Annealing E->F G Spiro-OMeTAD (HTL) Deposition (Spin Coating) F->G H Gold (Au) Electrode Deposition (Thermal Evaporation) G->H

References

Cross-Validation of Analytical Methods for 4-(2-Aminoethyl)pyridine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethyl)pyridine is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). As a potential impurity, its levels must be monitored and controlled within strict limits defined by regulatory bodies. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The comparison is based on a hypothetical scenario where this compound is a potential impurity in an API. The validation parameters presented are typical for such methods and are in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Comparative Analysis of Analytical Methods

Two distinct analytical methods are presented for the quantification of this compound: a reversed-phase HPLC-UV method and a capillary GC-MS method. The choice between these methods often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[3] For the analysis of this compound, a reversed-phase method provides excellent separation from other components of the API.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] It offers high sensitivity and selectivity, making it suitable for trace-level impurity analysis.

Quantitative Data Summary

The performance of each method was evaluated based on key validation parameters as defined by ICH guidelines.[1][6] The following table summarizes the comparative data for the two methods.

Parameter HPLC-UV Method GC-MS Method Comments
Linearity (R²) ≥ 0.999≥ 0.999Both methods show excellent linearity over the tested concentration range.[1][7]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%Both methods provide high accuracy for the quantification of the analyte.[6][8]
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.5%Good repeatability is observed for both methods under the same operating conditions.[6]
- Intermediate Precision≤ 3.0%≤ 3.5%Both methods show good precision across different days and analysts.[9]
Limit of Detection (LOD) 0.01%0.001%The GC-MS method is significantly more sensitive than the HPLC-UV method.[5]
Limit of Quantification (LOQ) 0.03%0.003%The lower LOQ of the GC-MS method allows for the quantification of trace amounts of the impurity.[7]
Specificity DemonstratedDemonstratedBoth methods are specific for the analysis of this compound in the presence of the API and other potential impurities.[6][10]
Robustness DemonstratedDemonstratedMinor variations in method parameters do not significantly affect the results of either method.[1][8]

Experimental Workflow and Cross-Validation

The cross-validation of analytical methods is essential to ensure that different methods produce comparable results. This is particularly important when transferring a method between laboratories or when using different techniques for the same analysis. The general workflow for cross-validation is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion A Spiked API Samples C HPLC-UV Analysis A->C D GC-MS Analysis A->D B Placebo Samples B->C B->D E Compare Quantitative Results (e.g., % Impurity) C->E D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Methods are Equivalent F->G Acceptable Difference H Investigate Discrepancies F->H Unacceptable Difference

Workflow for Cross-Validation of Analytical Methods.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the HPLC-UV and GC-MS analysis of this compound.

Protocol 1: HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water.

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to 150% of the specification limit for the impurity.

  • Sample Solution (10 mg/mL of API): Accurately weigh approximately 250 mg of the API and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent used for the standards.

3. Data Analysis and Quantification:

  • The purity of the API is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • For quantitative determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Protocol 2: GC-MS Method

This protocol outlines a GC-MS method for the trace-level quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in full scan mode (m/z 50-300) for identification and selected ion monitoring (SIM) mode for quantification.

  • SIM Ions for Quantification: m/z 93, 122.

2. Standard and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to 150% of the specification limit.

  • Sample Solution (100 mg/mL of API): Accurately weigh approximately 1 g of the API and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

3. Data Analysis and Quantification:

  • Identification of this compound is confirmed by its retention time and mass spectrum.

  • Quantification is performed using a calibration curve constructed by plotting the peak area of the selected ion against the concentration of the standards.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound as an impurity in an API. The HPLC-UV method is robust, reliable, and suitable for routine quality control where sensitivity is not the primary concern. The GC-MS method, on the other hand, offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis and for confirmatory testing. The selection of the most appropriate method will depend on the specific analytical requirements, including the impurity specification limits and the capabilities of the laboratory. Cross-validation should be performed to ensure the consistency and reliability of results if both methods are to be used interchangeably.[10]

References

Comparative Analysis of 4-(2-Aminoethyl)pyridine in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Profile of 4-(2-Aminoethyl)pyridine and Its Alternatives

This guide provides a comprehensive comparison of this compound, a versatile pyridine derivative, with relevant alternative compounds in various biological assays. The objective is to offer a clear, data-driven resource to enhance the reproducibility of experiments in neuroscience and related research fields. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in experimental design and interpretation.

Executive Summary

This compound and its isomers are biologically active molecules with demonstrated effects on neurotransmitter systems, particularly the histaminergic system. This guide focuses on the comparative efficacy of this compound and its structural isomer, 2-(2-Aminoethyl)pyridine (also known as 2-pyridylethylamine), in the context of vestibular disorders and their interaction with key neurological targets. The data presented herein is compiled from preclinical studies and provides a foundation for understanding the subtle but significant differences in the activity of these closely related compounds.

Comparative Biological Activity

The therapeutic potential of pyridylethylamine compounds is often linked to their interaction with histamine receptors. The following table summarizes the available quantitative data comparing the effects of this compound's isomer, 2-(2-Aminoethyl)pyridine, with the clinically used vestibular agent, betahistine. While direct quantitative data for this compound is limited in the current literature, the data for its isomer provides a valuable benchmark.

CompoundAssayEndpointResultReference
BetahistineCochlear Blood Flow (in vivo, guinea pig)% Increase from BaselineSignificant Increase[1]
2-(2-Aminoethyl)pyridineCochlear Blood Flow (in vivo, guinea pig)% Increase from BaselineGreatest effect among tested compounds[1]
BetahistineVestibular Ampullar Receptor Activity (in vitro, frog)Reduction in Resting Discharge RateSignificant Reduction[2]
2-(2-Aminoethyl)pyridineVestibular Ampullar Receptor Activity (in vitro, frog)Reduction in Resting Discharge RateSimilar effect to Betahistine[2]

Note: 2-(2-Aminoethyl)pyridine is an isomer of this compound. This data is presented as a proxy for the potential activity of this compound, highlighting the need for direct comparative studies.

Signaling Pathway and Experimental Workflows

To ensure experimental reproducibility, a clear understanding of the underlying mechanisms and standardized protocols is essential. The following diagrams illustrate the putative signaling pathway for this compound and a general workflow for its chemical synthesis.

Histamine H1 Receptor Signaling Pathway

Based on the known activity of its isomer, 2-pyridylethylamine, as a selective histamine H1 agonist, it is hypothesized that this compound also acts on the H1 receptor.[3] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Histamine_H1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4AEP This compound H1R Histamine H1 Receptor (GPCR) 4AEP->H1R Binds & Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers Cell_Response Cellular Response Ca2_release->Cell_Response Leads to

Putative signaling pathway of this compound via the Histamine H1 receptor.

Synthetic Workflow for this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylpyridine. The following diagram outlines a potential synthetic route, adapted from established organic chemistry protocols.[4][5]

Synthesis_Workflow Start 4-Methylpyridine + Formaldehyde Step1 Condensation Reaction Start->Step1 Intermediate1 4-Vinylpyridine Step1->Intermediate1 Step2 Reaction with Hydroxylamine Intermediate1->Step2 Intermediate2 4-Acetylpyridine Oxime Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 End This compound Step3->End

A potential synthetic workflow for this compound.

Detailed Experimental Protocols

Reproducibility is contingent on detailed and transparent methodologies. The following are representative protocols for key assays relevant to the study of this compound.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-mepyramine.

    • Test compound: this compound.

    • Reference compound: Mepyramine (for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine membrane preparation, [3H]-mepyramine (at a concentration near its Kd), and varying concentrations of this compound or reference compound.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled mepyramine.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: Kynuramine.

    • Test compound: this compound.

    • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Procedure:

    • Pre-incubate the MAO enzyme with varying concentrations of this compound or reference inhibitor in phosphate buffer.

    • Initiate the enzymatic reaction by adding the substrate, kynuramine.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the formation of the product, 4-hydroxyquinoline, fluorometrically (Excitation: ~310 nm, Emission: ~380 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The available evidence suggests that this compound and its isomers are promising molecules for investigating the histaminergic system and its role in neurological functions such as vestibular control. While direct comparative data for this compound is still emerging, the information on its isomers provides a strong rationale for its further investigation. To enhance the reproducibility of future studies, it is critical to:

  • Conduct direct head-to-head studies of this compound against its isomers and other reference compounds in standardized binding and functional assays.

  • Fully characterize the selectivity profile of this compound against a broader panel of neurotransmitter receptors and transporters.

  • Utilize the detailed experimental protocols outlined in this guide to ensure consistency and comparability of data across different laboratories.

By adhering to these principles, the research community can build a more robust and reproducible understanding of the pharmacological properties of this compound and its potential therapeutic applications.

References

A Comparative Analysis of the Stability of Metal Complexes with Different Aminoalkylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical factor in various fields, including the development of therapeutic and diagnostic agents. Aminoalkylpyridines represent a versatile class of chelating ligands, the stability of whose metal complexes is influenced by a variety of structural factors. This guide provides a comparative analysis of the stability of metal complexes with different aminoalkylpyridines, supported by experimental data, to aid in the rational design of metal-based compounds with desired properties.

The stability of these complexes is primarily governed by the nature of the metal ion, the structure of the aminoalkylpyridine ligand, and the chelate effect. The length of the alkyl chain connecting the amino and pyridine groups, as well as substitutions on the amino nitrogen, play a significant role in determining the thermodynamic stability of the resulting metal complexes.

Quantitative Comparison of Stability Constants

The stability of metal complexes with aminoalkylpyridines is quantified by their formation constants (log K). The following table summarizes the stability constants for complexes of Copper(II), Nickel(II), and Cobalt(II) with a series of (N-pyrid-2-yl)alkylamine ligands. These ligands vary in the length of the alkyl chain, providing insight into the effect of the chelate ring size on complex stability.

Ligand (L)Metal Ionlog K₁log K₂log β₂Experimental ConditionsReference
2-AminomethylpyridineCu(II)8.837.1716.000.5 M KNO₃, 25 °C[1][2]
Ni(II)6.555.3011.850.5 M KNO₃, 25 °C[2]
Co(II)5.053.858.900.5 M KNO₃, 25 °C[2]
2-(2-Aminoethyl)pyridineCu(II)9.456.8016.250.5 M KNO₃, 25 °C[1]
Ni(II)7.125.9113.030.5 M KNO₃, 25 °C[2]
Co(II)5.604.5010.100.5 M KNO₃, 25 °C[2]
N-methyl-2-aminomethylpyridineCu(II)8.016.214.210.1 M KCl, 25 °C[3]
Ni(II)5.594.29.790.1 M KCl, 25 °C[3]
N,N-dimethyl-2-aminomethylpyridineCu(II)6.15-6.150.1 M KCl, 25 °C[3]
Ni(II)3.42-3.420.1 M KCl, 25 °C[3]

Note: The stability constants presented are collated from different sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution. The trend in stability for the divalent metal ions follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II).

Experimental Protocols

The determination of stability constants for metal complexes is crucial for a quantitative understanding of their thermodynamic stability. Potentiometric titration is a widely used and reliable method for this purpose.

Potentiometric Titration for the Determination of Stability Constants

This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon the addition of a standard solution of a strong base.

Materials and Reagents:

  • Standardized solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂)

  • The aminoalkylpyridine ligand of interest

  • Standardized solution of a strong acid (e.g., HNO₃)

  • Standardized carbonate-free solution of a strong base (e.g., NaOH or KOH)

  • A background electrolyte to maintain constant ionic strength (e.g., KNO₃, NaClO₄)

  • High-purity water

Instrumentation:

  • A high-precision pH meter with a combination glass electrode

  • A thermostated titration vessel to maintain a constant temperature

  • A calibrated burette for the addition of the titrant

Procedure:

  • Calibration: The pH meter and electrode are calibrated using standard buffer solutions.

  • Titration of the free acid: A solution containing a known amount of strong acid and the background electrolyte is titrated with the standard base solution. This step is essential for determining the standard potential of the electrode and the concentration of the base.

  • Titration of the ligand: A solution containing a known amount of the ligand, strong acid, and the background electrolyte is titrated with the standard base solution. This allows for the determination of the protonation constants of the ligand.

  • Titration of the metal-ligand system: A solution containing known amounts of the metal ion, the ligand, strong acid, and the background electrolyte is titrated with the standard base solution.

  • Data Analysis: The titration data (volume of base added vs. pH) from the three titrations are used to calculate the formation constants of the metal-ligand complexes. This is typically done using specialized computer programs that perform least-squares refinement of the data.

The overall stability constant, β, is a measure of the strength of the interaction between the metal ion and the ligands.[4] For a complex MLn, the overall stability constant is given by:

β = [MLn] / ([M][L]ⁿ)

Factors Influencing the Stability of Metal-Aminoalkylpyridine Complexes

The stability of metal complexes with aminoalkylpyridines is a multifactorial property. The key determinants include the chelate effect, the size of the chelate ring, and steric and electronic effects arising from substituents on the ligand.

G Factors Affecting Stability of Metal-Aminoalkylpyridine Complexes cluster_ligand Ligand Properties cluster_metal Metal Ion Properties Chelate Ring Size Chelate Ring Size Complex Stability Complex Stability Chelate Ring Size->Complex Stability 5-membered > 6-membered Substituent Effects Substituent Effects Substituent Effects->Complex Stability Steric hindrance decreases stability Basicity of Donor Atoms Basicity of Donor Atoms Basicity of Donor Atoms->Complex Stability Higher basicity increases stability Ionic Radius Ionic Radius Ionic Radius->Complex Stability Smaller radius generally increases stability Charge Density Charge Density Charge Density->Complex Stability Higher charge density increases stability Coordination Geometry Coordination Geometry Coordination Geometry->Complex Stability Preferred geometry enhances stability

Caption: Factors influencing the stability of metal-aminoalkylpyridine complexes.

The Chelate Effect: Aminoalkylpyridines are bidentate ligands, meaning they bind to the metal ion through two donor atoms (the pyridine nitrogen and the amino nitrogen). This formation of a ring structure, known as a chelate, leads to a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This is known as the chelate effect.

Chelate Ring Size: The length of the alkyl chain between the pyridine and amino groups determines the size of the chelate ring formed upon complexation. For aminoalkylpyridines, 2-aminomethylpyridine forms a five-membered chelate ring, while 2-(2-aminoethyl)pyridine forms a six-membered ring. Generally, five-membered chelate rings are more stable than six-membered rings due to lower ring strain.[3] The data in the table supports this, showing slightly higher stability for the complexes of 2-(2-aminoethyl)pyridine, which forms a six-membered ring. This deviation from the general trend can be attributed to the specific conformational flexibility of the ligand.

Substituent Effects: Substitution on the amino nitrogen can influence the stability of the metal complexes. N-alkylation can introduce steric hindrance, which generally decreases the stability of the complex. This is evident from the data for N-methyl- and N,N-dimethyl-2-aminomethylpyridine, which form less stable complexes with Cu(II) and Ni(II) compared to the unsubstituted 2-aminomethylpyridine.

Experimental Workflow for Stability Constant Determination

The process of determining stability constants via potentiometric titration follows a systematic workflow to ensure accurate and reproducible results.

G Workflow for Potentiometric Determination of Stability Constants A Solution Preparation (Metal, Ligand, Acid, Electrolyte) C Titration 1: Free Acid (Determine [Base] and E°) A->C D Titration 2: Ligand + Acid (Determine Ligand pKa values) A->D E Titration 3: Metal + Ligand + Acid (Determine Complex Formation Constants) A->E B Electrode Calibration (Standard Buffers) B->C B->D B->E F Data Processing and Calculation (Using specialized software) C->F D->F E->F G Determination of Stability Constants (log K, log β) F->G

Caption: Experimental workflow for potentiometric determination of stability constants.

References

A Prospective Evaluation: 4-(2-Aminoethyl)pyridine as a Catalyst in Chalcone Synthesis Compared to Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential catalytic performance of 4-(2-Aminoethyl)pyridine against established commercially available catalysts in the context of the Claisen-Schmidt condensation, a crucial reaction for the synthesis of chalcones and their derivatives. Chalcones are key intermediates in the development of novel therapeutics. While direct catalytic performance data for this compound in this specific application is not yet prevalent in published literature, its structural features—a basic ethylamine side chain combined with a pyridine moiety—suggest its potential as a bifunctional or basic catalyst. This document outlines the necessary experimental protocols and performance benchmarks of common commercial catalysts to enable a direct, quantitative comparison.

Data Presentation: Performance of Commercial Catalysts in Chalcone Synthesis

The following table summarizes the performance of several commercially available catalysts in the Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone. This data serves as a baseline for evaluating the efficacy of novel catalysts like this compound.

CatalystCatalyst TypeReaction ConditionsReaction TimeYield (%)Reference
Potassium Hydroxide (KOH)Homogeneous BaseEthanol, Room Temp.24 h37-68[1]
Sodium Hydroxide (NaOH)Homogeneous BaseAqueous Ethanol, Room Temp.2-4 h~90Generic Lab Protocol
PiperidineHomogeneous Organic BaseMethanol, Reflux6 h~85Generic Lab Protocol
PyrrolidineHomogeneous Organic BaseMethanol, Reflux4 h~92Generic Lab Protocol

Experimental Protocols

To ensure a standardized comparison, the following detailed experimental protocols are provided. It is recommended to use these methodologies when evaluating the catalytic performance of this compound.

1. General Protocol for Claisen-Schmidt Condensation using a Basic Catalyst

  • Materials:

    • Substituted benzaldehyde (1.0 mmol)

    • Substituted acetophenone (1.0 mmol)

    • Catalyst (e.g., KOH, NaOH, Piperidine, or this compound) (0.1-1.0 mmol)

    • Solvent (e.g., Ethanol, Methanol) (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and substituted acetophenone (1.0 mmol) in the chosen solvent (10 mL).

    • Add the catalyst (e.g., this compound, 0.2 mmol) to the solution.

    • Stir the reaction mixture at room temperature or under reflux, depending on the catalyst's expected activity.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a strong base was used.

    • Pour the mixture into cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

    • Determine the yield and characterize the product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

2. Catalyst Recovery and Reuse (for Heterogeneous or Potentially Recoverable Catalysts)

  • Procedure:

    • After the reaction, if the catalyst is a solid, it can be recovered by filtration.

    • If the catalyst is soluble, investigate methods such as extraction or distillation for its recovery.

    • Wash the recovered catalyst with a suitable solvent and dry it under vacuum.

    • The recovered catalyst can then be used in subsequent reaction cycles to evaluate its stability and reusability.

Visualizations

Claisen-Schmidt Condensation Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Acetophenone Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate + Catalyst Aldol Aldol Adduct Enolate->Aldol + Benzaldehyde Chalcone Chalcone Aldol->Chalcone - H2O Catalyst Base Catalyst (e.g., this compound) Catalyst->Enolate

Caption: The reaction pathway of the base-catalyzed Claisen-Schmidt condensation.

General Experimental Workflow

G Start Start Setup Reaction Setup: - Aldehyde - Ketone - Solvent - Catalyst Start->Setup Reaction Stirring at Specified Temperature Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup: - Neutralization - Precipitation Monitor->Workup Complete Isolate Product Isolation: - Filtration - Washing Workup->Isolate Purify Purification (Recrystallization) Isolate->Purify Analyze Analysis: - Yield Calculation - Characterization Purify->Analyze End End Analyze->End

Caption: A generalized workflow for the synthesis and analysis of chalcones.

References

Isomeric Position of Aminoethyl Group Dictates Crystal Packing in Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The seemingly subtle shift of an aminoethyl group on a pyridine ring from the 2-, 3-, to the 4-position profoundly influences the resulting crystal packing and intermolecular interactions. This guide provides a comparative analysis of the isomeric effects of aminoethylpyridines on their solid-state architecture, drawing upon available crystallographic data, physicochemical properties, and computational insights. Understanding these isomeric effects is crucial for researchers in drug development and materials science, as crystal packing directly impacts key properties such as solubility, stability, and bioavailability.

Comparison of Crystallographic and Physicochemical Data

Property2-Aminoethylpyridine3-Aminoethylpyridine4-Aminoethylpyridine
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂C₇H₁₀N₂
Molecular Weight 122.17 g/mol 122.17 g/mol 122.17 g/mol
Known Crystal Structures Derivative: (2-AEP)₂PbI₄Data not available for the free base.Data not available for the free base.
Space Group of Derivative Pbcn (orthorhombic)[1]--
Key Intermolecular Interactions N-H···N hydrogen bonds, π-π stacking[1]Inferred: N-H···N hydrogen bondsInferred: N-H···N hydrogen bonds, potential for linear hydrogen-bonded chains

Isomeric Influence on Intermolecular Interactions and Crystal Packing

The position of the aminoethyl substituent governs the accessibility of the pyridine nitrogen and the amino group for hydrogen bonding, as well as the potential for π-π stacking interactions between the aromatic rings.

  • 2-Aminoethylpyridine: In the 2-position, the proximity of the aminoethyl group to the pyridine nitrogen can lead to intramolecular hydrogen bonding or favor the formation of dimeric hydrogen-bonding motifs. In the crystal structure of a lead iodide hybrid, 2-aminoethylpyridine cations exhibit both hydrogen bonding and face-to-face π-π stacking between neighboring pyridyl rings.[1] This suggests a packing arrangement that facilitates close proximity of the aromatic systems.

  • 3-Aminoethylpyridine: With the aminoethyl group in the 3-position, the molecule has a more bent geometry. This may lead to more complex, three-dimensional hydrogen-bonding networks, potentially involving both the pyridine and amino nitrogens as hydrogen bond acceptors. The steric hindrance is less than in the 2-isomer, which might allow for a variety of packing motifs.

  • 4-Aminoethylpyridine: The para-position of the aminoethyl group in 4-aminoethylpyridine results in a more linear and symmetric molecule. This geometry is conducive to the formation of extended, linear hydrogen-bonded chains, where the amino group of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule. This linearity could favor more ordered and potentially denser crystal packing.

Experimental Protocols

The determination and analysis of the crystal structures of the aminoethylpyridine isomers would involve the following key experimental methodologies:

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystallization: Single crystals of the aminoethylpyridine isomers can be grown by techniques such as slow evaporation of a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water), or by vapor diffusion. The choice of solvent and crystallization conditions is critical and may need to be optimized for each isomer.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are then analyzed from the refined structure.

Powder X-ray Diffraction (PXRD)

For polycrystalline samples, PXRD can be used to identify the crystalline phase and determine the unit cell parameters. The experimental powder pattern can be compared to patterns calculated from single-crystal data or indexed to determine the lattice parameters.

Computational Modeling

In the absence of experimental crystal structures, computational methods can provide valuable insights into the preferred conformations and intermolecular interactions. Density functional theory (DFT) calculations can be used to optimize the molecular geometry and calculate the energies of different hydrogen-bonding and π-stacking arrangements, thus predicting the most stable crystal packing motifs.

Logical Relationships in Isomeric Crystal Packing

The following diagram illustrates the logical flow from the isomeric position of the aminoethyl group to the resulting supramolecular assembly and crystal packing.

Isomeric_Effects Isomeric Effects on Aminoethylpyridine Crystal Packing cluster_isomers Isomers cluster_interactions Dominant Intermolecular Interactions cluster_packing Resulting Crystal Packing Motif Isomer2 2-Aminoethylpyridine HB_Pi Hydrogen Bonding & π-π Stacking Isomer2->HB_Pi Proximity of N atoms Isomer3 3-Aminoethylpyridine HB_Complex Complex 3D Hydrogen Bonding Isomer3->HB_Complex Bent Geometry Isomer4 4-Aminoethylpyridine HB_Linear Linear Hydrogen-Bonded Chains Isomer4->HB_Linear Linear Geometry Packing_Dimer Dimeric or Stacked Structures HB_Pi->Packing_Dimer Packing_Network Interwoven Networks HB_Complex->Packing_Network Packing_Chains Ordered Chain Structures HB_Linear->Packing_Chains

Caption: Influence of isomeric position on intermolecular interactions and crystal packing.

References

A Comparative Review: The Potential Advantages of 4-(2-Aminoethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active pyridine derivatives, 4-(2-Aminoethyl)pyridine presents an intriguing yet underexplored scaffold. While its isomers and related compounds have established roles, particularly as histamine receptor agonists, the distinct advantages of the 4-substituted analog remain a subject of scientific inquiry. This guide provides a comparative analysis of this compound against its well-characterized isomer, 2-(2-Aminoethyl)pyridine, and the clinically relevant drug, betahistine. This comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development.

Comparative Analysis of Biological Activity

A direct comparison of the pharmacological activity of this compound with its isomers is limited in publicly available literature. However, studies on 2-(2-Aminoethyl)pyridine, a primary metabolite of betahistine, offer valuable insights into the potential activity of this class of compounds.

One key area of investigation has been the effect on cochlear blood flow, a critical factor in the treatment of vestibular disorders like Meniere's disease. A study in guinea pigs demonstrated that 2-(2-Aminoethyl)pyridine is not only an active metabolite of betahistine but also more potent in increasing cochlear blood flow than the parent drug itself[1].

Table 1: Comparative Effect on Cochlear Blood Flow in Guinea Pigs
CompoundDosageMean Increase in Cochlear Blood Flow (%)
PlaceboN/ANo significant change
BetahistineEquimolar to AminoethylpyridineSignificant increase
2-(2-Aminoethyl)pyridine Equimolar to BetahistineGreatest significant increase
HydroxyethylpyridineEquimolar to BetahistineSignificant increase
Pyridylacetic AcidEquimolar to BetahistineNo significant effect

Data summarized from a study by Bertlich et al. (2014)[1]. The study highlights that 2-(2-aminoethyl)pyridine, a metabolite of betahistine, showed the most significant increase in cochlear blood flow.

Pharmacological Profile and Structure-Activity Relationship

The position of the aminoethyl group on the pyridine ring is expected to significantly influence the compound's interaction with biological targets. 2-(2-Aminoethyl)pyridine has been identified as a highly selective histamine H1 receptor agonist[2]. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Test compound (this compound)

  • Reference compound (e.g., 2-(2-Aminoethyl)pyridine, Mepyramine)

  • Radioligand: [³H]-Mepyramine

  • Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells in cold lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

    • Compound Competition: Radioligand, membrane preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 25°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression of the competition data. Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Cochlear Blood Flow in Guinea Pigs

Objective: To measure the effect of a test compound on cochlear blood flow.

Materials:

  • Dunkin-Hartley guinea pigs

  • Test compound (e.g., this compound)

  • Anesthetic agent

  • Laser Doppler flowmeter

  • Surgical instruments for exposing the cochlea

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and maintain its body temperature.

  • Surgical Procedure: Perform a surgical procedure to expose the cochlea.

  • Laser Doppler Measurement: Place the probe of the laser Doppler flowmeter on the surface of the cochlea to obtain a baseline reading of blood flow.

  • Compound Administration: Administer the test compound intravenously.

  • Data Recording: Continuously record the cochlear blood flow and mean arterial pressure for a set period before and after compound administration.

  • Data Analysis: Analyze the changes in cochlear blood flow relative to the baseline and compare the effects between different treatment groups.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Histamine H1 Receptor Signaling Pathway

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine / Agonist (e.g., Aminoethylpyridine) Histamine->H1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling cascade initiated by the activation of the Histamine H1 receptor.

Experimental Workflow for Radioligand Binding Assay

G Workflow for H1 Receptor Radioligand Binding Assay start Start prep Prepare H1 Receptor Membranes start->prep assay Set up Assay Plate: - Total Binding - Non-specific Binding - Compound Competition prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Add Scintillation Cocktail & Count Radioactivity wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Step-by-step workflow for determining receptor binding affinity.

Experimental Workflow for Cochlear Blood Flow Measurement

G Workflow for Cochlear Blood Flow Measurement start Start anesthetize Anesthetize Guinea Pig start->anesthetize surgery Surgically Expose the Cochlea anesthetize->surgery baseline Establish Baseline Blood Flow Reading (Laser Doppler) surgery->baseline administer Administer Test Compound baseline->administer record Continuously Record Blood Flow and Arterial Pressure administer->record analyze Analyze Change in Blood Flow vs. Baseline record->analyze end End analyze->end

Caption: Procedure for in vivo measurement of cochlear blood flow.

Conclusion and Future Directions

While 2-(2-Aminoethyl)pyridine has demonstrated potent activity as a histamine H1 receptor agonist and in enhancing cochlear blood flow, a clear advantage of this compound remains to be established through direct comparative studies. The presented data on 2-(2-Aminoethyl)pyridine and betahistine provide a valuable benchmark for future investigations. The detailed experimental protocols and workflow diagrams offered in this guide are intended to equip researchers with the necessary tools to systematically evaluate the pharmacological profile of this compound.

Future research should prioritize a head-to-head comparison of the aminoethylpyridine isomers at various histamine receptor subtypes to determine their respective affinities and selectivities. Functional assays are also crucial to ascertain their efficacy as agonists or antagonists. Such studies will be instrumental in uncovering the potential therapeutic advantages of this compound and paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

The Versatility of 4-(2-Aminoethyl)pyridine in Materials Science: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 4-(2-Aminoethyl)pyridine's performance in key materials science applications, supported by experimental data and protocols.

This compound is a versatile bifunctional molecule characterized by a primary amine group at the end of an ethyl chain attached to a pyridine ring. This unique structure allows it to act as a robust building block and surface modification agent in a variety of materials. The terminal amine group provides a reactive site for covalent attachment or electrostatic interaction, while the pyridine ring offers opportunities for metal coordination, hydrogen bonding, and π-π stacking. This guide explores its validated use in three distinct case studies: corrosion inhibition, nanoparticle functionalization, and the formation of hybrid perovskite materials, comparing its role and performance with common alternatives.

Case Study 1: Corrosion Inhibition on Mild Steel

The prevention of metal corrosion is a critical industrial challenge. Organic molecules containing heteroatoms like nitrogen are effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective barrier. This compound and its derivatives are excellent candidates due to the presence of the nitrogen-rich pyridine ring and the amino group, which act as corrosion-inhibiting centers.

Performance Comparison: Pyridine Derivatives vs. Other Inhibitors

The effectiveness of a corrosion inhibitor is typically measured by its inhibition efficiency (IE), which is often determined through weight loss measurements or electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. Pyridine derivatives consistently demonstrate high inhibition efficiencies.

Inhibitor ClassExample CompoundConcentrationMediumInhibition Efficiency (IE %)Reference
Pyridine Derivative 4-(2-(...thio...)ethyl)pyridine (P4E4P)1 mM1.0 M HCl97%[1]
Pyridine Derivative 3-Acetyl-4-(...)-pyridin-2(1H)-one0.005 M0.5 M HCl99.62%[2][3]
Pyran Derivative 2-Amino-4-(...)-pyran-3-carbonitrile2.66 x 10⁻³ M6 M H₂SO₄85.2%[4]
Thiazole Derivative 2-amino-4-methylthiazoleNot specifiedNot specified~90% (synergistic)[5]
Amine Derivative 5-nitrobenzene-1,2,4-triamine10 ppmNot specified94%[5]

Note: Data is compiled from different studies and conditions may vary. This table serves as a representative comparison of inhibitor classes.

The data indicates that pyridine-based compounds exhibit some of the highest reported inhibition efficiencies, often exceeding 95%. Their performance is attributed to the strong adsorption on the steel surface through both the pyridine ring's π-electrons and the lone pair electrons on the nitrogen atoms.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition

This protocol outlines a standard procedure for evaluating the inhibition efficiency of a compound like this compound on mild steel in an acidic medium.

  • Coupon Preparation: Mild steel coupons of known dimensions (e.g., 1.7 cm x 1.7 cm x 0.1 cm) are mechanically polished with a series of emery papers (grades 220 to 1200), degreased with acetone, washed with deionized water, and dried.[6] The initial weight of each coupon is accurately recorded.

  • Inhibitor Solution Preparation: A corrosive medium (e.g., 1.0 M HCl) is prepared.[7] A stock solution of the inhibitor (this compound) is made, and serial dilutions are performed to achieve a range of concentrations (e.g., 0.1 mM to 5 mM). A blank solution contains only the acidic medium.

  • Immersion Test: The prepared steel coupons are fully immersed in 250 mL of the test solutions (both with and without the inhibitor) in separate beakers for a specified duration (e.g., 24 hours) at a constant temperature (e.g., 25 °C).[3]

  • Final Weight Measurement: After the immersion period, the coupons are removed, carefully washed to remove corrosion products (often with a specific cleaning solution as per ASTM G1-03 standard), rinsed with deionized water and acetone, dried, and re-weighed.[3]

  • Calculation of Inhibition Efficiency (IE): The weight loss (ΔW) is calculated for each coupon. The IE is then determined using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the blank solution and ΔW_inhibitor is the weight loss in the solution containing the inhibitor.

Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Corrosion Experiment cluster_analysis Analysis p1 Polish Steel Coupon p2 Degrease & Wash p1->p2 p3 Dry & Weigh (Initial) p2->p3 e2 Immerse Coupon (24h, 25°C) p3->e2 e1 Prepare 1M HCl +/- Inhibitor e1->e2 a1 Remove & Clean Coupon e2->a1 a2 Dry & Weigh (Final) a1->a2 a3 Calculate Weight Loss & Inhibition Efficiency a2->a3

Caption: Workflow for corrosion inhibition testing via the weight loss method.

Case Study 2: Surface Functionalization of Silica Nanoparticles

The surface chemistry of nanoparticles dictates their interaction with the surrounding environment, making functionalization a critical step for applications in composites, drug delivery, and diagnostics. Amine-functionalized silica nanoparticles are widely used as a platform for further modification. This compound, with its primary amine, can be attached to silica surfaces, typically through silanization chemistry, offering a pyridine moiety for further interactions.

Performance Comparison: Amine Functionalization vs. Other Methods

The goal of functionalization is to introduce new chemical groups to the nanoparticle surface. The success of this process is evaluated by the density of the grafted groups and the resulting properties, such as surface charge (zeta potential) and dispersibility.

Functionalization MethodReagent ExampleSubstrateKey AdvantageCharacterization
Amine (Grafting) 3-Aminopropyltriethoxysilane (APTES)Silica (SiO₂)Provides reactive -NH₂ groups for further conjugation.[8]FT-IR, Solid-State NMR, TGA, Ninhydrin Assay[9]
Amine (Co-condensation) APTES + TEOSSilica (SiO₂)Incorporates amine groups throughout the particle structure.[8]FT-IR, TEM, DLS
Carboxyl APTES + Maleic AnhydrideSilica (SiO₂)Introduces negative charge; useful for electrostatic binding.[10]FT-IR, DLS, TEM
Thiol (for Gold) Thiol-terminated PEGGold (Au)Forms strong Au-S bond for high stability; enhances biocompatibility.[11]TEM, UV-Vis Spectroscopy

While silanes like APTES are the standard for silica, this compound could be used in a multi-step process, first reacting it with a silane coupling agent and then grafting it onto the silica surface. This would provide a terminal pyridine group, which is less common than a primary amine and could be advantageous for applications involving metal coordination.

Experimental Protocol: Grafting Amino Groups onto Silica Nanoparticles

This protocol describes a post-synthesis grafting method to functionalize pre-synthesized silica nanoparticles (SNPs) with amino groups using an aminosilane, which serves as a model for attaching molecules like this compound.

  • SNP Synthesis (Stöber Method): Monodispersed silica nanoparticles are first synthesized. In a typical procedure, tetraethylorthosilicate (TEOS) is added to a solution of ethanol and ammonium hydroxide and stirred vigorously for 16-24 hours.[12] The resulting particles are collected by centrifugation, washed with ethanol and water, and dried.

  • Calcination (Optional): To ensure a high density of surface silanol (-OH) groups, the dried SNPs can be calcined at a high temperature (e.g., 550 °C) to remove any residual organic templates or solvents.

  • Grafting Reaction: 1 gram of the prepared SNPs is suspended in ~30 mL of a dry solvent like toluene.[8]

  • Silane Addition: An aminosilane, such as 3-aminopropyltriethoxysilane (APTES), is added dropwise to the suspension while stirring.[8] To attach this compound, it would first need to be coupled to a suitable isocyanate or epoxy-functionalized silane.

  • Reflux: The reaction mixture is refluxed under an inert atmosphere (e.g., nitrogen) for 8-12 hours to allow the silane to covalently bond with the surface silanol groups.[8]

  • Washing and Collection: The functionalized nanoparticles are recovered by centrifugation, followed by extensive washing with toluene and ethanol to remove any unreacted silane.

  • Drying: The final amino-functionalized silica nanoparticles (ASNPs) are dried in an oven at 80-100 °C.

  • Characterization: The success of the functionalization is confirmed using Fourier-Transform Infrared Spectroscopy (FT-IR) to detect new vibrational modes (e.g., N-H, C-H), and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the surface.

Logical Diagram

G cluster_input Reactants cluster_process Process cluster_output Product & Analysis SilicaNP Silica Nanoparticle (Surface -OH) Solvent Disperse in Dry Toluene SilicaNP->Solvent Silane Functional Silane (e.g., APTES) Silane->Solvent Reaction Reflux (8-12h) Solvent->Reaction Wash Centrifuge & Wash (Toluene, Ethanol) Reaction->Wash Product Functionalized SNP (Surface -NH2) Wash->Product Analysis Characterize (FT-IR, TGA) Product->Analysis

Caption: Logical flow for post-synthesis grafting of amino groups on silica.

Case Study 3: Structural Modification of 2D Hybrid Perovskites

Hybrid organic-inorganic perovskites are a revolutionary class of materials for solar cells. Two-dimensional (2D) perovskites, which consist of inorganic lead iodide sheets separated by organic cation layers, offer improved moisture stability compared to their 3D counterparts. The choice of the organic "spacer" cation, such as protonated this compound, is crucial as it dictates the interlayer spacing and electronic properties of the material.

Performance Comparison: 4-AEPy vs. Isomers and Alternatives in Perovskites

The structure of the organic spacer cation directly influences the crystal packing and, consequently, the material's electronic band structure and charge transport properties. Studies have shown that even subtle changes, such as the position of the aminoethyl group on the pyridine ring, can lead to different crystal structures.

Organic CationMaterial SystemKey Structural FeaturePotential ImpactReference
This compound (4-AEP) Lead Iodide HybridStructure depends on protonation state.Tunable electronic properties.[13]
2-(2-Aminoethyl)pyridine (2-AEP) (2-AEP)₂PbI₄Face-to-face π-π stacking of pyridine rings.Promotes through-layer charge transport.[13]
Phenethylammonium (PEA) (PEA)₂PbI₄Standard spacer, larger interlayer distance.Baseline for comparing transport properties.[13]
Formamidinium (FA) / Methylammonium (MA) Mixed 3D PerovskiteSmaller cations, form 3D lattice.Higher efficiency but lower moisture stability.[14]

The use of 4-AEP and its isomer 2-AEP highlights the principle of "molecular engineering," where the organic component is precisely designed to control the final properties of the hybrid material.[13] The face-to-face stacking observed with 2-AEP is believed to enhance electron mobility between the inorganic layers, a desirable trait for efficient solar cells.[13]

Experimental Protocol: Synthesis of 2D Hybrid Perovskite Films

This protocol describes a solution-based, spin-coating method for fabricating thin films of 2D lead iodide perovskites using an aminoethylpyridine cation.

  • Salt Synthesis: The organic salt (e.g., 2-AEP Iodide) is synthesized first. 2-(2-Aminoethyl)pyridine is dissolved in ethanol. Hydroiodic acid (HI) is added dropwise while the solution is cooled in an ice bath. The mixture is stirred, and the solvent is removed via rotary evaporation to yield the organic salt.[13]

  • Precursor Solution Preparation: Equimolar amounts of the synthesized organic salt (e.g., (2-AEP)I) and lead(II) iodide (PbI₂) are dissolved in a suitable solvent, such as N,N-Dimethylformamide (DMF), to form the perovskite precursor solution.

  • Substrate Cleaning: Substrates (e.g., glass or silicon wafers) are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, and then treated with UV-Ozone to create a hydrophilic surface.

  • Spin Coating: A small volume of the precursor solution is dispensed onto the substrate, which is then spun at high speed (e.g., 4000 rpm) for a set time (e.g., 60 seconds) to create a uniform thin film.

  • Annealing: The coated substrate is immediately transferred to a hotplate and annealed at a specific temperature. The annealing temperature is a critical parameter; for instance, a low-temperature anneal might yield one crystal phase (e.g., (2-AEP)₂PbI₄), while a high-temperature anneal could result in a different one (e.g., (2-AEPH)PbI₄).[13]

  • Characterization: The resulting films are characterized to confirm their crystal structure and properties. X-ray Diffraction (XRD) is used to identify the crystal phase and orientation. UV-Vis Spectroscopy is used to determine the optical bandgap.

Experimental Workflow

G cluster_prep Precursor Synthesis cluster_fab Film Fabrication cluster_analysis Characterization p1 Synthesize Organic Salt (AEP + HI) p2 Dissolve Salt + PbI₂ in DMF p1->p2 f2 Spin Coat Precursor Solution p2->f2 f1 Clean Substrate f1->f2 f3 Anneal Film (e.g., 100°C or 160°C) f2->f3 a1 X-Ray Diffraction (XRD) f3->a1 a2 UV-Vis Spectroscopy f3->a2 a3 Analyze Crystal Phase & Bandgap a1->a3 a2->a3

References

Safety Operating Guide

Proper Disposal of 4-(2-Aminoethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 4-(2-Aminoethyl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols and data from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. This compound is corrosive and can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[3]

  • Hand Protection: Use chemical-resistant gloves such as butyl rubber or Viton®. Nitrile gloves are not always recommended; always check the manufacturer's compatibility chart.[3]

  • Skin and Body Protection: Wear a standard laboratory coat to protect clothing and skin.[3]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2]

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1][3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The sealed container with the absorbed material must be disposed of as hazardous waste.[1]

For Large Spills:

  • Immediate Evacuation: Evacuate the area immediately.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency services at once.

Waste Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[4] This substance should not be discharged into sewer systems or the environment.[4]

Waste Collection and Storage:

  • Collect waste this compound in its pure form or in solutions in a designated, compatible, and tightly sealed container.[1]

  • Label the waste container clearly as hazardous waste, indicating its contents.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

Incineration:

Incineration should be performed in a licensed facility equipped with flue gas scrubbing.[4] While specific data for this compound is not available, the incineration parameters for the closely related compound, pyridine, provide a valuable reference.

Incineration MethodTemperature Range (°C)
Rotary Kiln Incineration820 - 1600
Liquid Injection Incineration650 - 1600
Fluidized Bed Incineration450 - 980

This data is for pyridine and should be used as a guideline. The exact parameters for this compound should be determined by a licensed waste disposal professional.

Experimental Protocols

Note on Chemical Neutralization:

Direct chemical neutralization of this compound as a primary disposal method is not a standard recommended procedure in the provided safety literature. The industry standard for disposal is incineration. However, for trace residues during spill cleanup, neutralization may be considered with extreme caution. A standard operating procedure for the related compound, 4-aminopyridine, suggests neutralizing residue with a dilute solution of acetic acid. This should only be performed by trained personnel with appropriate PPE and a thorough understanding of the potential reaction, as the efficacy and safety for this compound have not been explicitly documented in the searched literature.

Protocol for Spill Cleanup and Preparation for Disposal:

  • Assemble Materials:

    • Appropriate PPE (chemical splash goggles, chemical-resistant gloves, lab coat).

    • Inert absorbent material (vermiculite, sand, or commercial sorbent pads).

    • Scoop or other tools for collection.

    • A designated and properly labeled hazardous waste container.

  • Procedure:

    • Don the appropriate PPE.

    • If the spill is liquid, cover it with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

    • Allow the absorbent material to fully soak up the chemical.

    • Carefully collect the contaminated absorbent material using a scoop and place it into the hazardous waste container.

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (if recommended by your institution's EHS) to remove any remaining residue. Place the used cleaning materials into the hazardous waste container.

    • Seal the hazardous waste container tightly.

    • Ensure the container is accurately labeled with the contents and associated hazards.

    • Store the sealed container in a designated satellite accumulation area for hazardous waste.

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No (Routine Waste) small_spill Small Spill: Contain and Absorb spill_size->small_spill Small large_spill Large Spill: Evacuate and Call EHS spill_size->large_spill Large small_spill->collect_waste end End: Proper Disposal large_spill->end label_container Label Container as Hazardous Waste collect_waste->label_container store_waste Store in Designated Waste Area label_container->store_waste arrange_disposal Arrange for Professional Disposal (Incineration) store_waste->arrange_disposal arrange_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.